Fmoc-D-cys-NH2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-amino-1-oxo-3-sulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C18H18N2O3S/c19-17(21)16(10-24)20-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H2,19,21)(H,20,22)/t16-/m1/s1 |
InChI Key |
QNQILYKUOWQTEZ-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of Fmoc-D-Cys-NH2 in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-Cys-NH2, and its side-chain protected derivatives, are pivotal building blocks in solid-phase peptide synthesis (SPPS), enabling the creation of complex and therapeutically relevant peptides. The incorporation of a D-enantiomer of cysteine offers a strategic advantage in developing peptides with enhanced proteolytic stability and unique conformational properties. The C-terminal amide modification is crucial for mimicking the structure of many endogenous peptides, increasing biological activity, and improving overall stability. This technical guide provides an in-depth analysis of the role of this compound, including quantitative data on its properties, detailed experimental protocols for its use, and a discussion of its application in the synthesis of pharmacologically active peptides such as conotoxins.
Core Concepts: Deconstructing this compound
The utility of this compound in peptide synthesis arises from the specific functions of its constituent parts:
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group safeguards the N-terminal amine of the D-cysteine. Its primary role is to prevent self-polymerization and to ensure that the amino acid is added in a controlled, stepwise manner during SPPS. The Fmoc group is stable under the acidic conditions used for final cleavage from the resin but is readily removed by a mild base, typically piperidine, allowing for the sequential addition of the next amino acid in the peptide chain.
-
D-Cysteine: The use of the D-enantiomer, as opposed to the naturally occurring L-cysteine, is a key strategy in drug design. Peptides incorporating D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This increased proteolytic stability leads to a longer in vivo half-life, a desirable property for therapeutic peptides. Furthermore, the D-configuration can induce specific turns or secondary structures in the peptide backbone, which can be critical for binding to biological targets.
-
Cysteine Side Chain (Thiol): The thiol group (-SH) of cysteine is highly reactive and prone to oxidation, which can lead to the unwanted formation of disulfide bonds. To prevent this during synthesis, the thiol group must be protected. The choice of the side-chain protecting group is critical and depends on the overall synthetic strategy. The most common protecting group for cysteine is the trityl (Trt) group, which is acid-labile and is typically removed during the final cleavage of the peptide from the solid support. Other protecting groups, such as acetamidomethyl (Acm) or tert-butyl (tBu), offer orthogonal protection strategies, allowing for the selective formation of specific disulfide bonds in complex peptides with multiple cysteine residues.
-
C-Terminal Amide (-NH2): Many biologically active peptides, including numerous hormones and neurotransmitters, possess a C-terminal amide instead of a carboxylic acid. The amidation of the C-terminus neutralizes the negative charge of the carboxyl group, which can be crucial for biological activity.[1] This modification often enhances the peptide's binding affinity to its target receptor and increases its stability by making it more resistant to carboxypeptidases.[2][3]
Quantitative Data and Specifications
The selection of high-quality reagents is paramount for successful peptide synthesis. Below is a summary of typical specifications and relevant quantitative data for Fmoc-D-Cys(Trt)-OH, the precursor to the resin-bound amide.
| Property | Value / Specification | Source(s) |
| Purity (HPLC) | ≥99.0% | |
| Purity (TLC) | ≥98% | |
| Molecular Weight | 585.71 g/mol | [4] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO (100 mg/mL), DMF | [3] |
| Melting Point | 168-173 °C |
Racemization Data for Fmoc-Cys(Trt)-OH during Coupling
Cysteine is particularly susceptible to racemization during the activation step of coupling. The choice of coupling reagents and conditions significantly impacts the degree of epimerization.
| Coupling Conditions | Racemization (%) | Source(s) |
| DIPCDI/Oxyma Pure | 3.3% | |
| Uronium Activation (e.g., HCTU) with DIEA | 8.0% | |
| DIPCDI/HOBt (5-min preactivation) | <1% (Minimal) |
Experimental Protocols
The following is a generalized, detailed protocol for the manual solid-phase synthesis of a peptide amide using Fmoc-D-Cys(Trt)-NH2 as one of the building blocks on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Cys(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Wash the resin with DMF (3 x 1 min).
-
Swell the resin in DMF for at least 30 minutes.
-
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh deprotection solution and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
(Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash thoroughly with DMF.
-
-
Fmoc Deprotection for the Next Cycle:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh deprotection solution and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and Methanol (3 x 1 min).
-
Dry the resin under vacuum for at least 1 hour.
-
Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% water) to the resin. TIS is crucial to scavenge the trityl cations released from the cysteine side chain.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Application Example: Synthesis of µ-Conotoxins
µ-Conotoxins are peptides isolated from the venom of cone snails that are potent blockers of voltage-gated sodium channels (Nav).[5] Their high potency and selectivity make them valuable pharmacological tools and potential therapeutic leads for conditions like chronic pain. Many conotoxins contain D-amino acids and multiple disulfide bonds, making their synthesis a challenge where Fmoc-D-Cys derivatives are essential.
For instance, the synthesis of µ-conotoxin KIIIA, which potently inhibits Nav1.4 and Nav1.7 channels, can be accomplished using Fmoc-SPPS.[6] The incorporation of D-cysteine can enhance its stability and modulate its binding affinity. The C-terminal amide is also a common feature of these natural peptides.
Mechanism of Action and Signaling Pathway
µ-Conotoxins function by physically blocking the ion-conducting pore of voltage-gated sodium channels.[1] This prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential. By inhibiting action potential propagation in neurons, these toxins can induce paralysis in prey and have potent analgesic effects in mammals.
Caption: Mechanism of action of µ-conotoxin on a voltage-gated sodium channel.
Experimental and Logical Workflows
The process of solid-phase peptide synthesis is a cyclical workflow, as depicted below. The logical relationship between the components of this compound dictates its strategic use in this process.
Caption: Generalized workflow for solid-phase peptide synthesis (SPPS).
Caption: Logical relationships of this compound components to final peptide properties.
Conclusion
This compound is a highly strategic and versatile building block in the field of peptide synthesis. Its carefully designed components—the temporary N-terminal Fmoc protection, the proteolytically resistant D-isomer core, the reactive yet protectable thiol side chain, and the bioactivity-enhancing C-terminal amide—provide peptide chemists with a powerful tool to construct novel and robust peptide-based therapeutics. A thorough understanding of its properties, potential side reactions like racemization, and its proper handling in SPPS protocols is essential for its successful application in the development of next-generation peptide drugs, from antimicrobial agents to potent analgesics like conotoxin analogues.
References
- 1. Mechanism of μ-Conotoxin PIIIA Binding to the Voltage-Gated Na+ Channel NaV1.4 | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Molecular determinants of μ-conotoxin KIIIA interaction with the human voltage-gated sodium channel NaV1.7 [frontiersin.org]
The Mirror Image Advantage: Enhancing Peptide Stability with D-Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid degradation by proteases in biological systems. A key strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural mirror images of the standard L-amino acids. This technical guide provides a comprehensive overview of the principles, experimental validation, and practical applications of using D-amino acids to enhance peptide stability, tailored for professionals in drug discovery and development.
The Core Principle: Steric Hindrance of Proteolytic Enzymes
Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity. Their active sites are exquisitely evolved to recognize and bind to peptides composed of L-amino acids. The introduction of a D-amino acid at a cleavage site creates a steric barrier, effectively preventing the enzyme from properly docking and catalyzing the hydrolysis of the peptide bond. This resistance to proteolysis is the fundamental mechanism by which D-amino acids confer enhanced stability to peptide therapeutics.
Quantitative Impact of D-Amino Acid Substitution on Peptide Stability
The incorporation of D-amino acids can dramatically increase the half-life of peptides in biological fluids. The following tables summarize quantitative data from studies demonstrating this effect.
| Peptide Sequence | Modification | Assay Condition | Percent Intact Peptide (24h) | Reference |
| L-peptide (hydrogelator) | None | Proteinase K | < 15% | [1] |
| D-amino acid modified L-peptide (hydrogelator) | C-terminal D-amino acid conjugation | Proteinase K | ~45% | [1] |
| Pep05 (KRLFKKLLKYLRKF) | None | Human Plasma | < 10% (at 8h) | |
| DP06 (Pep05 with L-Lys & L-Arg -> D-Lys & D-Arg) | Replacement of all L-Lys and L-Arg with D-amino acids | Human Plasma | > 60% |
Logical Framework for Enhanced Stability
The decision to incorporate D-amino acids is a logical progression in peptide drug design aimed at improving pharmacokinetic properties. The following diagram illustrates this relationship.
Experimental Protocols for Assessing Peptide Stability
A robust and reproducible in vitro serum stability assay is crucial for evaluating the efficacy of D-amino acid substitution. The following is a detailed methodology based on common laboratory practices.
In Vitro Serum/Plasma Stability Assay using RP-HPLC
1. Materials and Reagents:
-
Test Peptide (lyophilized)
-
Control L-Peptide (lyophilized)
-
Human Serum or Plasma (commercially available, pooled)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Quenching Solution (e.g., 10% TFA in ACN, or Acetonitrile with 1% TFA)
-
Incubator (37°C)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer (optional, for metabolite identification)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Experimental Procedure:
-
Peptide Stock Solution Preparation: Dissolve the test and control peptides in an appropriate solvent (e.g., sterile water or PBS) to a final concentration of 1 mg/mL.
-
Incubation Setup:
-
In a microcentrifuge tube, add 90 µL of pre-warmed human serum or plasma.
-
Add 10 µL of the peptide stock solution to the serum/plasma to achieve a final peptide concentration of 100 µg/mL.
-
Gently vortex to mix.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 20 µL aliquot of the incubation mixture.
-
Immediately add the aliquot to a new microcentrifuge tube containing 40 µL of quenching solution to stop enzymatic degradation.
-
Vortex thoroughly.
-
-
Sample Processing:
-
Centrifuge the quenched samples at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
RP-HPLC Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the supernatant onto the C18 column.
-
Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN). A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).
-
The peak corresponding to the intact peptide will have a specific retention time.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 time point (which is set to 100%).
-
Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½).
-
3. Experimental Workflow Diagram:
The following diagram outlines the key steps in the in vitro serum stability assay.
Conclusion
The strategic incorporation of D-amino acids is a powerful and well-validated approach to overcome the inherent instability of peptide-based drug candidates. By sterically hindering the action of proteolytic enzymes, D-amino acid substitution can significantly enhance serum stability and prolong the in vivo half-life of peptides. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of peptide stability, enabling researchers and drug developers to design more effective and durable peptide therapeutics.
References
A Technical Guide to Incorporating D-Cysteine into Peptides using Fmoc-D-Cys-NH₂ Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and biochemical research. D-amino acids, in particular, are employed to enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and control secondary structure. This guide provides an in-depth technical overview of the methodologies and considerations for introducing D-cysteine into synthetic peptides, with a focus on the use of N-α-Fmoc-S-trityl-D-cysteine (Fmoc-D-Cys(Trt)-OH) in solid-phase peptide synthesis (SPPS) to generate peptides with a C-terminal D-cysteinamide.
The trityl (Trt) protecting group on the sulfhydryl side chain of cysteine is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step.[1] The use of D-cysteine can significantly increase the in-vivo half-life of therapeutic peptides by making them resistant to proteases.[2] This guide will detail the chemical properties, experimental protocols, and critical parameters for the successful synthesis of D-cysteine-containing peptides.
Chemical Properties of Fmoc-D-Cys(Trt)-OH
| Property | Value |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine |
| CAS Number | 167015-11-4 |
| Molecular Formula | C₃₇H₃₁NO₄S |
| Molecular Weight | 585.7 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |
Solid-Phase Peptide Synthesis (SPPS) Workflow for D-Cysteine Amide Peptides
The synthesis of a peptide with a C-terminal D-cysteinamide is typically achieved using a Rink Amide resin, which upon cleavage with TFA, yields a C-terminal amide.[1] The overall workflow involves sequential steps of deprotection, coupling, and washing, culminating in the final cleavage and purification of the peptide.
Experimental Workflow Diagram
Caption: General workflow for solid-phase peptide synthesis (SPPS) of a peptide amide.
Detailed Experimental Protocols
Resin Preparation and Swelling
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) into a peptide synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3]
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid). Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The coupling of Fmoc-D-Cys(Trt)-OH is typically performed using this standard procedure.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
After complete coupling, drain the solution and wash the resin with DMF (3-5 times).
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.
-
Prepare a cleavage cocktail. For peptides containing Cys(Trt), a standard and effective cocktail is Reagent K or a modification thereof.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[3] The solution will often turn a deep yellow or orange color due to the release of the trityl cation.
-
Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail or neat TFA to ensure complete recovery.
-
Concentrate the TFA solution, for example, by rotary evaporation or by blowing a stream of nitrogen over the solution.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
Quantitative Data on Coupling and Cleavage
Racemization of Cysteine Derivatives
Racemization is a critical side reaction, especially for C-terminal cysteine residues. The choice of coupling reagent significantly impacts the degree of racemization.
| Coupling Reagent | Protected Cysteine Derivative | Racemization (%) |
| DIPCDI/Oxyma | Fmoc-Cys(Trt)-OH | 3.3 |
| DIPCDI/Oxyma | Fmoc-Cys(Thp)-OH | 0.74 |
| DIPCDI/Oxyma | Fmoc-Cys(Dpm)-OH | 6.8 |
Data sourced from Sigma-Aldrich technical documents. These results highlight that while Fmoc-Cys(Trt)-OH is cost-effective, alternative protecting groups like Thp may be considered for sequences highly sensitive to racemization.
Efficacy of Cleavage Cocktails for Cys(Trt) Deprotection
The choice of scavengers in the cleavage cocktail is crucial to prevent the re-attachment of the trityl group and other side reactions, such as S-tert-butylation.
| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger) | Scavenger (5%) | S-tert-butylation (%) |
| 90:2.5:2.5:5 | 1,2-Ethanedithiol (EDT) | 5.2 |
| 90:2.5:2.5:5 | Dithiothreitol (DTT) | 6.1 |
| 90:2.5:2.5:5 | Thioanisole | 10.5 |
| 95:2.5:2.5:0 | None | 18.6 |
Data adapted from a study on somatostatin cleavage.[2] The addition of thiol-containing scavengers like EDT or DTT significantly reduces the formation of the S-tert-butylated side product.
Application in Drug Development: Targeting GPCR Signaling
Peptides containing D-cysteine are often developed as antagonists or agonists for G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in numerous physiological processes and disease states. The enhanced stability of D-cysteine-containing peptides makes them attractive candidates for therapeutic intervention.
Example: Antagonism of the CXCR4 Signaling Pathway
The CXCR4 receptor, a chemokine GPCR, plays a significant role in cancer metastasis and HIV-1 entry into cells.[4] Antagonists of CXCR4 can block these processes. A well-known cyclic peptide antagonist of CXCR4 is CVX15. While the original structure may not contain D-cysteine, the incorporation of such a residue is a common strategy to improve pharmacokinetic properties. The following diagram illustrates the canonical Gαi-mediated signaling pathway of CXCR4, which would be inhibited by a D-cysteine-containing peptide antagonist.
Caption: Inhibition of the CXCR4 signaling pathway by a D-cysteine peptide antagonist.
Conclusion
The incorporation of D-cysteine into peptides via Fmoc-D-Cys(Trt)-OH is a powerful technique for enhancing the therapeutic potential of peptide-based drugs. Success in this endeavor relies on a thorough understanding of the SPPS workflow, careful selection of coupling reagents to minimize racemization, and the use of appropriate scavengers during cleavage to ensure high purity of the final product. The ability to strategically introduce D-cysteine opens up new avenues for the development of robust and effective peptide therapeutics targeting a wide range of diseases.
References
An In-depth Technical Guide to Fmoc Protection and Deprotection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its lability to basic conditions, while remaining stable to acidic and nucleophilic reagents, provides the orthogonality required for the synthesis of complex peptides and modified peptide analogues.[1][2] This guide provides a detailed overview of the fundamental mechanisms of Fmoc protection and deprotection, quantitative data on reaction kinetics, comprehensive experimental protocols, and a discussion of common side reactions and mitigation strategies.
The Core Principle: Orthogonality in Peptide Synthesis
Successful peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain. This process necessitates the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions and ensure the formation of the correct peptide sequence.[2] The Fmoc group's key advantage lies in its "orthogonality" to the acid-labile protecting groups typically used for amino acid side chains.[1][2] This allows for the selective removal of the N-terminal Fmoc group without disturbing the side-chain protecting groups, which are only removed at the final cleavage step.[1]
The Mechanism of Fmoc Protection
The introduction of the Fmoc group to the α-amino group of an amino acid is typically achieved through nucleophilic attack of the amine on an activated Fmoc derivative.[3] The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3][4]
The reaction with Fmoc-Cl is generally carried out under Schotten-Baumann conditions, involving an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) and an organic solvent.[3] The base neutralizes the hydrochloric acid formed during the reaction. Alternatively, anhydrous conditions with a non-nucleophilic organic base like pyridine can be used.[3] Fmoc-OSu offers an alternative that avoids the formation of oligopeptides, which can be a side reaction with the more reactive Fmoc-Cl.[3]
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is achieved through a base-catalyzed β-elimination reaction.[2][5] This process is typically carried out using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][6]
The mechanism proceeds in two main steps:
-
Proton Abstraction: The basic piperidine abstracts the acidic proton from the C9 position of the fluorenyl group.[5]
-
β-Elimination: This abstraction initiates an E1cB-type elimination, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide, along with carbon dioxide.[2][5]
The highly reactive dibenzofulvene is then scavenged by the excess piperidine to form a stable adduct, preventing it from reacting with the newly liberated amine.[2]
The progress of the deprotection reaction can be conveniently monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.[7] This allows for the quantitative determination of the reaction's completion.[7]
Quantitative Data on Fmoc Deprotection
The efficiency and kinetics of Fmoc deprotection can be influenced by several factors, including the choice of base, solvent, and the specific amino acid sequence. While 20% piperidine in DMF is the standard, other bases and solvent systems have been investigated to optimize deprotection and minimize side reactions.
| Deprotection Reagent | Amino Acid | Time (min) | Deprotection Efficiency (%) | Reference |
| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 3 | ~80 | [8] |
| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 7 | >95 | [8] |
| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | >95 | [8] |
| 5% Piperazine/2% DBU in NMP | - | - | Faster than 20% Piperidine/DMF | [9] |
Note: Deprotection efficiency can be sequence-dependent. Sterically hindered amino acids or sequences prone to aggregation may require longer deprotection times or the use of stronger base systems.[5][8]
Experimental Protocols
Protocol for Fmoc Protection of an Amino Acid
This protocol is a general procedure for the Fmoc protection of an amino acid using Fmoc-OSu.
Materials:
-
Amino acid
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.
-
Acidify the aqueous layer to a pH of 2 with 1 M HCl.
-
Extract the Fmoc-protected amino acid with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.
Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard procedure for removing the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for an initial 3-5 minutes.[10]
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for another 10-20 minutes. The total deprotection time is typically around 15-25 minutes.[10]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.[6]
-
Wash the resin with DCM (2-3 times) and then with DMF to prepare for the next coupling step.
-
A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.[7]
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during the basic conditions of Fmoc deprotection, potentially leading to impurities in the final peptide product.
Aspartimide Formation
Peptides containing aspartic acid (Asp) are particularly susceptible to aspartimide formation, especially when followed by Gly, Asn, Ser, or Ala.[1][11] The peptide backbone nitrogen can attack the side-chain ester of Asp, forming a cyclic imide. This can lead to epimerization at the α-carbon of Asp and the formation of β-aspartyl peptides upon ring-opening.[1]
Mitigation Strategies:
-
Use of sterically hindered side-chain protecting groups for Asp, such as 3-methyl-pent-3-yl (OMpe) or 2,4-dimethyl-pent-3-yl (ODmcp).
-
Addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress aspartimide formation.[11]
-
Employing backbone protection strategies, such as the introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen of the residue preceding Asp.[11]
Diketopiperazine Formation
This side reaction is most common at the dipeptide stage, particularly when proline or glycine is the second amino acid.[10][11] The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[10]
Mitigation Strategies:
-
Use of sterically bulky resins like 2-chlorotrityl chloride resin, which hinders the back-side attack.[11]
-
Coupling of a pre-formed Fmoc-dipeptide instead of sequential single amino acid additions for the first two residues.[10]
Racemization
Racemization of the C-terminal cysteine residue can occur under basic conditions, leading to the formation of D-Cys epimers.[1]
Mitigation Strategies:
-
Use of milder deprotection conditions.
-
Careful selection of the cysteine side-chain protecting group.
Piperidine Adduct Formation
The piperidine used for deprotection can sometimes react with certain amino acid side chains, such as the formation of 3-(1-piperidinyl)alanine from cysteine residues.[11] This occurs via β-elimination of the cysteine side-chain protecting group to form dehydroalanine, followed by Michael addition of piperidine.[11]
Mitigation Strategies:
-
Use of sterically hindered and stable cysteine protecting groups like trityl (Trt).[11]
-
Employing alternative, less nucleophilic bases for deprotection.
Conclusion
The Fmoc protection strategy is a robust and versatile methodology that has become the standard in solid-phase peptide synthesis. A thorough understanding of the underlying chemical mechanisms of both the protection and deprotection steps is crucial for its successful implementation. By being aware of the potential side reactions and employing appropriate mitigation strategies, researchers can optimize their synthetic protocols to achieve high yields of pure peptides, facilitating advancements in drug discovery and development.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Bot Detection [iris-biotech.de]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
An In-Depth Technical Guide to Solid-Phase Peptide Synthesis with Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a cornerstone of modern peptide research and drug development. Its robustness, versatility, and amenability to automation have made it the predominant method for synthesizing custom peptides. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical parameters of Fmoc-SPPS, designed to equip both novice and experienced researchers with the knowledge to perform successful peptide syntheses.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process where a peptide chain is assembled stepwise while anchored to an insoluble polymer resin.[1][2] The synthesis proceeds from the C-terminus to the N-terminus. The defining feature of this methodology is the use of the base-labile Fmoc protecting group for the α-amino group of the incoming amino acids.[3][4] This allows for an orthogonal protection strategy, where the side-chain protecting groups are acid-labile and are removed only at the final cleavage step.[4]
The synthesis cycle consists of four main stages:
-
Resin Preparation and First Amino Acid Loading: The synthesis begins with a solid support, typically a polystyrene-based resin functionalized with a linker.[5][6] The choice of resin and linker dictates the C-terminal functionality of the final peptide (e.g., acid or amide).[6] The first Fmoc-protected amino acid is covalently attached to this linker.[7]
-
Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed using a secondary amine base, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).[8][9] This exposes a free amine group, ready for the next coupling reaction.[4] The released dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to monitor the deprotection step.[1]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the growing peptide chain, forming a peptide bond.[4][10] A variety of coupling reagents are available to facilitate this reaction, with aminium/uronium salts like HBTU and HATU being highly efficient.[4]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.[1]
This cycle is repeated until the desired peptide sequence is assembled.
Quantitative Data in Fmoc-SPPS
The success of SPPS is highly dependent on achieving near-quantitative yields at each deprotection and coupling step. Even small inefficiencies can lead to a significant decrease in the overall yield of the final peptide.[1][11]
Table 1: Typical Coupling Efficiencies and Conditions
| Coupling Reagent | Activator/Base | Typical Coupling Time | Typical Efficiency (%) | Notes |
| HBTU/HOBt | DIPEA | 5 - 60 min | >99% | Widely used, can cause racemization with sensitive amino acids.[4][10] |
| HATU/HOAt | DIPEA/Collidine | 5 - 30 min | >99.5% | Highly efficient, especially for hindered couplings; lower racemization risk than HBTU.[4] |
| HCTU | DIPEA | 5 - 20 min | >99% | Similar to HBTU but can be more efficient in some cases. |
| DIC/HOBt | - | 30 - 120 min | >98% | Carbodiimide-based; formation of insoluble DCU byproduct with DCC. DIC is preferred as the byproduct is soluble.[4] |
| PyBOP | DIPEA | 15 - 60 min | >99% | Phosphonium salt-based, effective for difficult couplings. |
Efficiency can be sequence-dependent and may be lower for sterically hindered amino acids.
Table 2: Fmoc Deprotection Conditions
| Reagent | Concentration | Typical Deprotection Time | Notes |
| Piperidine | 20% in DMF | 2 x 5-10 min | The most common reagent; can cause aspartimide formation.[8][9] |
| Piperidine | 5% in DMF | 3 - 5 min | Faster deprotection has been observed in some studies.[12] |
| DBU | 2-10% in DMF | 2 - 5 min | A stronger, non-nucleophilic base; faster than piperidine but can increase side reactions.[13] |
| 4-Methylpiperidine | 20% in DMF | 7 - 10 min | Similar kinetics to piperidine, sometimes preferred for its lower volatility.[14][15] |
Table 3: Overall Peptide Yield Calculation
The theoretical overall yield of a peptide can be estimated based on the average efficiency of each cycle (deprotection and coupling).
Overall Yield (%) = (Average Stepwise Efficiency %) ^ (2n - 1)
Where 'n' is the number of amino acids in the peptide. For a 10-mer peptide with an average stepwise efficiency of 99%, the theoretical overall yield would be approximately 82.7%.[1]
Experimental Protocols
The following are detailed methodologies for the key stages of manual Fmoc-SPPS.
Resin Loading (Attachment of the first amino acid to Wang Resin)
-
Resin Swelling: Swell 1 gram of Wang resin in a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (9:1, v/v; 10 mL) for 1-2 hours in a reaction vessel.[7]
-
Reagent Preparation: In a separate vial, dissolve 4 equivalents of the first Fmoc-amino acid and 4 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF. In another vial, dissolve 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of DMF.[7]
-
Coupling: Add the Fmoc-amino acid/HOBt solution to the swollen resin. Then, add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin suspension and agitate. Finally, add the DMAP solution.[7]
-
Reaction: Agitate the mixture on a mechanical shaker for 12 hours at room temperature.[7]
-
Capping: To block any unreacted hydroxyl groups on the resin, discard the reaction mixture and add a solution of acetic anhydride (2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) in DCM. Agitate for 30 minutes.[7]
-
Washing: Filter the resin and wash it sequentially with DMF (3 times), a 1:1 mixture of DMF/DCM (3 times), and DCM (3 times).[7]
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the substitution level of the resin spectrophotometrically by measuring the absorbance of the piperidine-dibenzofulvene adduct after Fmoc deprotection of a small, weighed sample of the resin.[1]
Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[8]
-
Reaction: Agitate the mixture at room temperature for 2 minutes, then drain the solution. Add a fresh portion of the 20% piperidine solution and agitate for another 5-10 minutes.[8]
-
Washing: Filter the resin and wash thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
Amino Acid Coupling (using HBTU/DIPEA)
-
Reagent Preparation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.
-
Activation: Add 6 equivalents of DIPEA to the amino acid/HBTU solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Washing: Filter the resin and wash thoroughly with DMF (at least 5 times).
Monitoring the Synthesis: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin, thereby monitoring the completion of the coupling reaction.[3][16]
-
Sample Preparation: Take a small sample of resin beads (a few milligrams) from the reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions to the resin beads in a small test tube:
-
Heating: Heat the test tube at 100-110°C for 3-5 minutes.[4][17]
-
Observation:
Note: The Kaiser test gives a false negative for N-terminal proline residues (a secondary amine), for which other tests like the chloranil test are used.[18]
Cleavage and Deprotection
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[19]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is "Reagent K": 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[20]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a fume hood. Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[19]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the precipitated peptide, wash it with cold diethyl ether, and then dry it. The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[21]
Visualization of the Fmoc-SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc chemistry.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
This in-depth guide provides the foundational knowledge and practical protocols for successful solid-phase peptide synthesis using Fmoc chemistry. By understanding the core principles, carefully controlling reaction conditions, and utilizing appropriate monitoring techniques, researchers can confidently synthesize high-quality peptides for a wide range of scientific applications.
References
- 1. Bot Detection [iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. chempep.com [chempep.com]
- 5. bharavilabs.in [bharavilabs.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptideweb.com [peptideweb.com]
- 8. peptide.com [peptide.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. m.youtube.com [m.youtube.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. peptide.com [peptide.com]
- 19. youtube.com [youtube.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. luxembourg-bio.com [luxembourg-bio.com]
A Technical Guide to Fmoc-D-cysteine-NH2: Suppliers, Purity, and Experimental Protocols for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Fmoc-D-cysteine-NH2, a critical building block in peptide synthesis. The guide details supplier information for its common protected precursors, Fmoc-D-Cys(Trt)-OH and Fmoc-D-Cys(Acm)-OH, their purity specifications, and protocols for their conversion to the desired amidated form. Furthermore, it provides detailed experimental procedures for the deprotection of the cysteine thiol group and explores the biological significance of D-cysteine in cellular signaling pathways.
Sourcing and Purity of Protected Fmoc-D-cysteine Precursors
While direct suppliers for Fmoc-D-Cys(Trt)-NH2 and Fmoc-D-Cys(Acm)-NH2 are not readily found, the carboxylic acid precursors are widely available from various chemical suppliers. Researchers can synthesize the desired amide derivatives from these precursors. The following tables summarize the typical purity specifications for Fmoc-D-Cys(Trt)-OH and Fmoc-D-Cys(Acm)-OH from prominent suppliers.
Table 1: Supplier Purity Specifications for Fmoc-D-Cys(Trt)-OH
| Supplier | Purity Specification | Analytical Method |
| Sigma-Aldrich | ≥97.0% | HPLC |
| Biosynth | High Purity | Not specified |
| AbMole BioScience | >98.0% | Not specified |
Table 2: Supplier Purity Specifications for Fmoc-D-Cys(Acm)-OH
| Supplier | Purity Specification | Analytical Method |
| Sigma-Aldrich (Novabiochem) | ≥97.0% | HPLC |
| Iris Biotech | Not specified | Not specified |
| Simson Pharma | High Quality | Certificate of Analysis provided |
Experimental Protocols
Synthesis of Fmoc-D-cysteine-NH2 Derivatives
The conversion of the carboxylic acid precursors to the corresponding amides is a standard procedure in peptide chemistry. A common method involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Protocol: Amidation of Fmoc-D-Cys(Protecting Group)-OH
-
Activation: Dissolve Fmoc-D-Cys(Trt)-OH or Fmoc-D-Cys(Acm)-OH (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling reagent such as HBTU (1 equivalent) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amination: In a separate flask, prepare a solution of ammonia in a suitable solvent. This can be achieved by bubbling ammonia gas through the solvent or by using a solution of ammonia in dioxane or methanol.
-
Reaction: Slowly add the activated amino acid solution to the ammonia solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Deprotection of the Cysteine Thiol Group
The choice of deprotection strategy depends on the protecting group used for the cysteine side chain.
Protocol: Cleavage of the Trityl (Trt) Group
The trityl group is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage of the peptide from the solid-phase resin.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA, triisopropylsilane (TIS) as a scavenger, and water in a ratio of 95:2.5:2.5 (v/v/v). The use of TIS is crucial to prevent the reattachment of the trityl cation to the deprotected thiol.
-
Deprotection: Treat the peptide resin or the protected peptide with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation and Washing: Precipitate the deprotected peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet multiple times with cold ether to remove the cleaved protecting groups and scavengers.
-
Drying: Dry the peptide pellet under vacuum.
Protocol: Cleavage of the Acetamidomethyl (Acm) Group
The Acm group is stable to TFA and requires specific reagents for its removal. This allows for the purification of the fully protected peptide before selective deprotection and disulfide bond formation.
-
Reagents: The most common method for Acm removal is treatment with mercury(II) acetate or silver tetrafluoroborate followed by reduction of the resulting thiolate. Alternatively, iodine can be used for simultaneous deprotection and disulfide bond formation.
-
Deprotection with Mercury(II) Acetate:
-
Dissolve the Acm-protected peptide in aqueous acetic acid.
-
Add an excess of mercury(II) acetate and stir at room temperature for 1-2 hours.
-
Add a reducing agent such as dithiothreitol (DTT) or beta-mercaptoethanol to liberate the free thiol.
-
The peptide can be isolated by precipitation or purified by HPLC.
-
-
Deprotection and Cyclization with Iodine:
-
Dissolve the peptide containing two Cys(Acm) residues in a mixture of methanol and water or acetic acid and water at high dilution to favor intramolecular cyclization.
-
Add a solution of iodine in methanol or acetic acid dropwise until a persistent yellow color is observed.
-
Stir the reaction for 1-2 hours.
-
Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
-
The cyclic peptide can be purified by HPLC.
-
Biological Context: The D-cysteine and Hydrogen Sulfide Signaling Pathway
D-cysteine plays a significant role in cellular physiology, particularly as a substrate for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. The enzymatic pathway for H₂S production from D-cysteine is distinct from the pathway utilizing L-cysteine.
Caption: Enzymatic pathway of hydrogen sulfide (H₂S) production from D-cysteine.
This pathway highlights the importance of D-amino acids in generating bioactive molecules and opens avenues for the development of novel therapeutic agents targeting H₂S signaling by utilizing D-cysteine containing peptides. The ability to synthesize peptides incorporating D-cysteine-NH2 provides researchers with valuable tools to probe these pathways and develop new drug candidates.
Fmoc-D-cysteine Amide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides essential information on Fmoc-D-cysteine amide (Fmoc-D-Cys-NH2), a critical building block for peptide synthesis, particularly in the development of novel peptide-based therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
| Parameter | Value |
| Compound Name | Fmoc-D-cysteine amide |
| Abbreviation | This compound |
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | Not definitively available |
Significance in Peptide and Drug Development
The incorporation of D-amino acids, such as D-cysteine, into peptide chains offers significant advantages in drug design. Peptides containing D-amino acids exhibit enhanced stability against enzymatic degradation by proteases, which are highly specific for L-amino acids.[1] This increased stability translates to a longer half-life and improved bioavailability of peptide-based drugs.[1] The unique stereochemistry of D-amino acids can also influence the peptide's secondary structure, potentially leading to novel receptor binding affinities and biological activities. D-cysteine, in particular, provides a reactive thiol group that can be used for forming disulfide bridges to create cyclic peptides, or for conjugation to other molecules.[2][3]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual solid-phase synthesis of a peptide amide incorporating this compound using a Rink Amide resin.[4][5] Reagent equivalents and reaction times may need to be optimized for specific peptide sequences.
1. Resin Preparation:
-
Place the Rink Amide resin in a suitable reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour.
2. Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-D-Cys(Trt)-OH, as the thiol group requires protection during synthesis) (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a colorimetric test (e.g., ninhydrin test) can be performed.
4. Capping (Optional):
-
If the coupling is incomplete, any unreacted free amines on the resin can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a base in DMF.
5. Repetition:
-
Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
6. Cleavage and Final Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail to remove the peptide from the resin and cleave all side-chain protecting groups. A common cocktail for peptides containing cysteine is Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water to prevent side reactions with the reactive thiol group.[6]
-
The cleaved peptide is then precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification and analysis.
Workflow Diagrams
The following diagrams illustrate the key processes in Fmoc-based solid-phase peptide synthesis.
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Rationale for using D-Cysteine in peptides.
References
- 1. chemrealm.com [chemrealm.com]
- 2. nbinno.com [nbinno.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. biotage.com [biotage.com]
Methodological & Application
Application Note & Protocol: Solid-Phase Synthesis of Peptides with a C-Terminal D-Cysteine Amide using Fmoc Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of peptides featuring a C-terminal D-cysteine amide is a critical process in the development of various therapeutic and research peptides. The incorporation of a D-amino acid at this position can significantly enhance the peptide's stability against enzymatic degradation, thereby prolonging its biological half-life. The C-terminal amide group often mimics the natural state of bioactive peptides, contributing to their receptor binding and overall activity. This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of such peptides using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol focuses on the use of Fmoc-D-Cys(Trt)-OH as the initial building block and a Rink Amide resin as the solid support to generate the C-terminal amide functionality.
A crucial aspect of synthesizing cysteine-containing peptides is the prevention of side reactions, particularly racemization of the cysteine residue during coupling and side-chain alkylation during cleavage. This protocol outlines optimized conditions and reagent choices to minimize these undesired outcomes and ensure the synthesis of a high-purity final product.
Data Presentation
Table 1: Key Reagents and their Specifications for SPPS
| Reagent/Material | Chemical Name | Recommended Grade | Purpose |
| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution | Solid support for peptide chain elongation and generation of C-terminal amide. |
| Amino Acid | Fmoc-D-Cys(Trt)-OH | ≥97.0% (HPLC) | First amino acid to be coupled to the resin. Trityl (Trt) group protects the sulfhydryl side chain. |
| Deprotection Reagent | Piperidine in DMF | 20% (v/v) | Removal of the Fmoc protecting group from the N-terminus. |
| Coupling Activators | HBTU/HOBt or DIC/HOBt | Peptide synthesis grade | Activation of the carboxylic acid group of the incoming Fmoc-amino acid for peptide bond formation. |
| Base | DIPEA or Collidine | Peptide synthesis grade | Base for the coupling reaction. Collidine is recommended to minimize racemization. |
| Solvents | DMF, DCM | Anhydrous, amine-free | Resin swelling, washing, and reaction medium. |
| Cleavage Cocktail | TFA/TIS/H₂O/EDT | Reagent grade | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |
Table 2: Recommended Cleavage Cocktails for C-Terminal Cysteine Peptides
| Cocktail Composition (v/v) | Key Scavengers | Application Notes | Expected Purity |
| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | EDT, TIS | Standard for Trp, Cys, or Met-containing peptides. EDT is a reducing agent that protects the cysteine thiol group from oxidation. TIS scavenges the trityl cations. | >85% (sequence dependent) |
| 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% EDT | Phenol, Thioanisole, EDT | "Reagent K" - effective for peptides with Cys, Met, Trp, or Tyr. Provides broad scavenger protection. | High |
| 95% TFA, 2.5% TIS, 2.5% H₂O | TIS | A general-purpose cleavage cocktail. The absence of a reducing scavenger like EDT may lead to some oxidation of the cysteine residue. | Variable, potential for oxidation |
Experimental Protocols
Resin Preparation and Swelling
-
Place the Rink Amide MBHA resin (1.0 g, ~0.5 mmol) in a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF, 10 mL) to the resin.
-
Allow the resin to swell at room temperature for 30-60 minutes with gentle agitation.
-
Drain the DMF from the reaction vessel.
Initial Fmoc Deprotection of the Resin
-
Add 20% piperidine in DMF (10 mL) to the swollen resin.
-
Agitate the mixture at room temperature for 20 minutes to remove the Fmoc group from the Rink Amide linker.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Coupling of the First Amino Acid (Fmoc-D-Cys(Trt)-OH)
To minimize racemization, the use of N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) is recommended.
-
In a separate vial, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents relative to resin loading, ~1.5 mmol, 879 mg) and HOBt (3 equivalents, ~1.5 mmol, 229 mg) in DMF (5 mL).
-
Add DIC (3 equivalents, ~1.5 mmol, 235 µL) to the amino acid solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To monitor the completion of the coupling reaction, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, continue the reaction for another 1-2 hours or consider a double coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and then with dichloromethane (DCM) (3 x 10 mL).
Subsequent Peptide Chain Elongation (General Cycle)
-
Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes. Drain and wash with DMF (5 x 10 mL).
-
Coupling: Couple the next Fmoc-amino acid (3 equivalents) using a suitable activation method (e.g., HBTU/DIPEA or DIC/HOBt). Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat this cycle for each amino acid in the peptide sequence.
Final Cleavage and Deprotection
This step must be performed in a well-ventilated fume hood.
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (TIS). For 1 g of resin, prepare 10 mL of the cocktail.
-
Add the freshly prepared cleavage cocktail to the dry peptidyl-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Mandatory Visualization
Caption: Workflow for Solid-Phase Synthesis of a C-Terminal D-Cysteine Amide Peptide.
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-D-Cys-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, target affinity, and specificity compared to their linear counterparts. The incorporation of D-amino acids, such as D-cysteine, further improves their proteolytic resistance, making them attractive candidates for drug development. This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing Fmoc-D-cys-NH2 via solid-phase peptide synthesis (SPPS), with a focus on producing C-terminally amidated cyclic peptides. The protocols cover the entire workflow from peptide chain assembly and cyclization to purification and analysis.
Data Presentation
The following table summarizes typical quantitative data obtained during the synthesis of a model cyclic peptide, H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-NH2. These values are representative and may vary depending on the specific sequence and reaction conditions.
| Step | Parameter | Typical Value |
| Solid-Phase Peptide Synthesis | Resin Loading | 0.5 - 0.7 mmol/g |
| Coupling Efficiency (per step) | > 99% | |
| Overall Crude Linear Peptide Yield | 70 - 85% | |
| Cyclization (Disulfide Bridge Formation) | Concentration of Linear Peptide | 0.1 - 1 mg/mL |
| Reaction Time | 12 - 24 hours | |
| Crude Cyclic Peptide Yield | 50 - 70% | |
| Purification and Analysis | Purity after HPLC | > 95% |
| Final Isolated Yield | 15 - 30% (from initial resin loading) | |
| Molecular Weight Confirmation | Agrees with theoretical value (via Mass Spectrometry) |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual solid-phase synthesis of a linear peptide on Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (0.5-0.7 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-D-Cys(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Dry diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
After a negative Kaiser test (colorless or yellowish beads), wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus. Use Fmoc-D-Cys(Trt)-OH for the incorporation of D-cysteine.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: In-Solution Cyclization via Disulfide Bridge Formation
This protocol describes the cyclization of the linear peptide precursor in solution through the formation of an intramolecular disulfide bond.
Materials:
-
Crude linear peptide with two free thiol groups
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5) or another suitable buffer
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO) (optional, as an oxidant)
Procedure:
-
Peptide Dissolution: Dissolve the crude linear peptide in a mixture of aqueous buffer and an organic co-solvent like acetonitrile to a final concentration of 0.1-1 mg/mL. The high dilution favors intramolecular cyclization over intermolecular dimerization.
-
Oxidation:
-
Stir the peptide solution vigorously in a vessel open to the air for 12-24 hours. The oxygen in the air will facilitate the oxidation of the thiol groups to form a disulfide bond.
-
Alternatively, for faster or more controlled oxidation, a small amount of an oxidant like DMSO (e.g., 5-10% v/v) can be added to the solution.
-
-
Monitoring the Reaction: Monitor the progress of the cyclization by taking small aliquots of the reaction mixture and analyzing them by RP-HPLC and mass spectrometry. The cyclic product will have a different retention time than the linear precursor and a mass decrease of 2 Da.
-
Quenching and Lyophilization: Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA to quench the reaction. Lyophilize the solution to obtain the crude cyclic peptide.
Protocol 3: Purification and Analysis
This protocol outlines the purification of the crude cyclic peptide by preparative RP-HPLC and subsequent analysis.
Materials:
-
Crude cyclic peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical RP-HPLC columns (e.g., C18)
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Preparative RP-HPLC:
-
Equilibrate the preparative C18 column with a low concentration of organic phase (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% over 60 minutes).
-
Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Pool the fractions that contain the desired cyclic peptide at a purity of >95%.
-
-
Mass Spectrometry: Confirm the identity of the purified cyclic peptide by mass spectrometry. The observed molecular weight should match the calculated theoretical mass.
-
Lyophilization: Freeze-dry the pooled pure fractions to obtain the final cyclic peptide as a white, fluffy powder.
Visualizations
Application Notes and Protocols for Disulfide Bond Formation in D-Cysteine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are crucial covalent linkages that provide significant conformational stability to peptides and proteins.[1] Formed by the oxidation of two cysteine thiol groups, these bonds play a vital role in defining the tertiary structure and biological activity of many therapeutic peptides, including hormones, toxins, and enzyme inhibitors.[2] The incorporation of D-cysteine, the non-proteinogenic enantiomer of L-cysteine, can further enhance peptide stability by conferring resistance to proteolytic degradation.
The principles and methods for forming disulfide bonds in peptides containing D-cysteine are analogous to those for their L-cysteine counterparts. The choice of method depends on factors such as the peptide sequence, the number of disulfide bonds to be formed, and the presence of other sensitive amino acid residues.
For peptides with multiple disulfide bonds, a regioselective strategy is essential to ensure the correct pairing of cysteine residues. This is typically achieved through orthogonal protection, where different cysteine residues are masked with protecting groups that can be removed under distinct chemical conditions, allowing for sequential and controlled disulfide bond formation.[2][3]
This document provides an overview of common methods, detailed experimental protocols, and key considerations for the successful formation of disulfide bonds in D-cysteine containing peptides.
General Experimental Workflow
The overall process begins with the synthesis of the linear peptide, typically via Solid-Phase Peptide Synthesis (SPPS), followed by cleavage from the resin, deprotection of cysteine side chains, and subsequent oxidation to form the disulfide bridge. The final step involves purification and analysis of the cyclized peptide.
Method 1: Air Oxidation
Application Notes
Air oxidation is the simplest method for disulfide bond formation, relying on atmospheric oxygen to oxidize the free thiol groups of D-cysteine residues.[4] This method is often preferred for peptides that can spontaneously fold into a conformation that favors the correct disulfide pairing under native-like conditions.[5][6] The reaction is typically performed in a dilute aqueous buffer at a slightly alkaline pH (7.5-8.5), which facilitates the deprotonation of the thiol groups to the more reactive thiolate anions.
Advantages:
-
Mild reaction conditions, minimizing side reactions with sensitive amino acids.
-
Simple setup, requiring no specialized chemical oxidants.
Disadvantages:
-
Can be slow, sometimes requiring hours to days for completion.
-
High dilution is necessary to prevent intermolecular oligomerization, which may be impractical for large-scale synthesis.[4]
-
Reaction rate can be inconsistent and difficult to control.
Experimental Protocol
-
Peptide Dissolution: Dissolve the purified linear peptide containing free D-cysteine thiol groups in an aqueous buffer. A common choice is 0.1 M ammonium bicarbonate (NH₄HCO₃) or ammonium acetate (NH₄OAc) at a pH of 7.5-8.5.
-
Concentration Adjustment: Adjust the peptide concentration to 0.1-1.0 mg/mL. Lower concentrations (e.g., < 0.5 mg/mL) are recommended to favor intramolecular cyclization over intermolecular dimerization or polymerization.[6]
-
Oxidation: Vigorously stir the peptide solution in a vessel open to the atmosphere (e.g., an open beaker or a flask with a loose cap) at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer (LC-MS). The cyclized product will typically have a shorter retention time than the linear, reduced precursor.
-
Quenching & Purification: Once the reaction is complete (as indicated by the disappearance of the starting material), acidify the solution with a small amount of acetic acid or trifluoroacetic acid (TFA) to a pH of ~3-5 to stop the reaction. Lyophilize the crude product and purify it using preparative RP-HPLC.
Data Summary Table
| Parameter | Recommended Condition | Purpose / Rationale | Potential Issues |
| pH | 7.5 - 8.5 | Promotes thiolate anion formation, which is the reactive species. | pH > 8.5 can increase risk of disulfide scrambling and side reactions.[7] |
| Concentration | 0.1 - 1.0 mg/mL | Minimizes intermolecular reactions (dimerization/polymerization). | Very low concentrations can make the reaction impractically slow. |
| Temperature | 20 - 25 °C | Standard ambient temperature is usually sufficient. | Higher temperatures may increase side reactions. |
| Duration | 12 - 48 hours | Highly sequence-dependent; requires careful monitoring. | Incomplete reaction; degradation of peptide over long periods. |
Method 2: Dimethyl Sulfoxide (DMSO) Oxidation
Application Notes
Dimethyl sulfoxide (DMSO) is a mild and efficient oxidizing agent for forming disulfide bonds in peptides.[8] The reaction is typically performed in a slightly acidic to neutral aqueous solution. It is generally faster and more reliable than air oxidation. The mechanism involves the oxidation of the thiols by DMSO, which is itself reduced to dimethyl sulfide. This method is widely applicable and compatible with most amino acid side chains.
Advantages:
-
Faster and more reproducible than air oxidation.
-
Mild conditions reduce the risk of over-oxidation or modification of sensitive residues like Met or Trp.[9]
-
Can be performed at higher peptide concentrations compared to air oxidation.
Disadvantages:
-
Requires removal of DMSO and its byproduct (dimethyl sulfide) during purification.
-
Reaction conditions may still need optimization depending on the peptide sequence.
Experimental Protocol
-
Peptide Dissolution: Dissolve the linear peptide in an aqueous buffer (e.g., 0.1 M Tris-HCl or water) at a pH between 6.5 and 8.0. The peptide concentration can typically be around 1 mg/mL.
-
DMSO Addition: Add DMSO to the solution to a final concentration of 10-30% (v/v).
-
Oxidation: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by RP-HPLC. The reaction is typically complete within 4-24 hours.
-
Purification: Once complete, dilute the reaction mixture with water containing 0.1% TFA and purify directly using preparative RP-HPLC to remove the peptide, DMSO, and other reagents.
Data Summary Table
| Parameter | Recommended Condition | Purpose / Rationale | Potential Issues |
| pH | 6.5 - 8.0 | Provides a balance between thiol reactivity and peptide stability. | Extreme pH values can lead to side reactions. |
| DMSO Conc. | 10 - 30% (v/v) | Acts as the oxidizing agent. | High concentrations can sometimes affect peptide solubility. |
| Temperature | 20 - 25 °C | Effective at room temperature. | - |
| Duration | 4 - 24 hours | Faster than air oxidation, but still requires monitoring. | Incomplete reaction if stopped prematurely. |
Method 3: Iodine Oxidation
Application Notes
Iodine (I₂) is a powerful and rapid oxidizing agent used for disulfide bond formation.[10] It is particularly useful for peptides where the D-cysteine residues are protected with the acetamidomethyl (Acm) group. In a single step, iodine can cleave the Acm groups and concurrently oxidize the resulting free thiols to form the disulfide bond.[10] The reaction is typically performed in an aqueous organic solvent mixture, such as aqueous acetic acid or methanol/water.
Advantages:
-
Very fast reaction, often complete within minutes to an hour.[11]
-
Enables simultaneous deprotection (of Acm groups) and oxidation.[10]
-
Can be performed on-resin or in solution.[12]
Disadvantages:
-
Iodine is a strong oxidant and can cause side reactions, such as the iodination of tyrosine (Tyr) residues or oxidation of methionine (Met) and tryptophan (Trp).[10][11]
-
Requires careful control of stoichiometry and immediate quenching to prevent side reactions.[10]
Experimental Protocol
-
Peptide Dissolution: Dissolve the linear peptide (with free thiols or Acm-protected thiols) in a suitable solvent mixture. Common solvents include 80% acetic acid in water or a methanol/water mixture. A typical peptide concentration is 1 mg/mL.
-
Iodine Addition: Prepare a stock solution of iodine in methanol or ethanol. Add the iodine solution dropwise to the stirring peptide solution until a faint, persistent yellow color is observed, indicating a slight excess of iodine. Typically, a 5-10 fold molar excess of iodine is used.[11]
-
Oxidation: Let the reaction proceed for 30-60 minutes at room temperature.
-
Monitoring: Check for reaction completion by LC-MS.
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color disappears.[11] An alternative is to add a commercial anion exchange resin to adsorb the excess iodine.[10]
-
Purification: Dilute the reaction mixture and purify the cyclized peptide by preparative RP-HPLC.
Data Summary Table
| Parameter | Recommended Condition | Purpose / Rationale | Potential Issues |
| Solvent | Aqueous Acetic Acid or MeOH/H₂O | Solubilizes the peptide and reagents. | Solvent can influence reaction rate and side products.[11] |
| Iodine Excess | 5-10 fold molar excess | Drives the reaction to completion. | Excess iodine increases risk of side reactions.[11] |
| Temperature | 20 - 25 °C | Reaction is rapid at room temperature. | - |
| Duration | 30 - 60 minutes | Fast reaction kinetics. | Longer times increase risk of side reactions.[11] |
| Quenching | Ascorbic Acid / Anion Resin | Removes excess iodine to prevent side reactions.[10] | Incomplete quenching can lead to product degradation. |
Orthogonal Protection for Regioselective Disulfide Bonds
For peptides requiring multiple disulfide bonds (e.g., conotoxins), controlling which D-cysteine residues pair up is critical.[2] This is achieved using an orthogonal protection strategy, where different pairs of D-cysteine residues are protected with groups that can be removed under specific, non-interfering conditions.[3] After the selective deprotection of one pair, the first disulfide bond is formed. The process is then repeated for the subsequent pairs.
Commonly used orthogonal protecting groups for cysteine include:
-
Trityl (Trt): Labile to mild acid (e.g., TFA), typically removed during the final cleavage from the resin.[13]
-
Acetamidomethyl (Acm): Stable to TFA but removed by iodine or silver salts.[2][10]
-
tert-Butyl (tBu): Stable to TFA and iodine, requires stronger reagents like PhS(O)Ph/CH₃SiCl₃ for removal.[2]
Summary of Potential Side Reactions
Careful planning is essential to minimize side reactions during disulfide bond formation.[14] The choice of oxidation method and cysteine protecting groups can significantly impact the purity and yield of the final product.[14]
| Side Reaction | Description | Cause / Conditions | Mitigation Strategy |
| Oligomerization | Formation of intermolecular disulfide bonds, leading to dimers, trimers, or larger polymers. | High peptide concentration, especially during air oxidation. | Perform oxidation at high dilution (<1 mg/mL); use on-resin cyclization methods.[4][11] |
| β-Elimination | Base-catalyzed elimination of the protected sulfhydryl group, forming a dehydroalanine intermediate.[7] | Occurs during Fmoc-SPPS with repeated piperidine treatments, especially for C-terminal Cys.[15] | Use sterically hindered protecting groups (e.g., Trt); minimize base exposure time.[15] |
| Disulfide Scrambling | Incorrect pairing of cysteine residues in peptides with multiple disulfide bonds. | Uncontrolled oxidation conditions; presence of free thiols and disulfides in the same solution. | Use an orthogonal protection strategy for regioselective bond formation.[3] |
| Amino Acid Modification | Oxidation or modification of sensitive residues. | Harsh oxidants like iodine. | Use milder oxidation methods (Air, DMSO); add scavengers (e.g., anisole); minimize reaction time and quench promptly.[11] |
References
- 1. Protein biosynthesis - Wikipedia [en.wikipedia.org]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Side Reaction | PPTX [slideshare.net]
- 8. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and Highly Productive Assembly of a Disulfide Bond in Solid-Phase Peptide Macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
Application Notes and Protocols: Orthogonal Protection Strategy for Peptides with a C-Terminal D-Cysteine Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides, particularly those with multiple disulfide bonds, requires a robust and precise chemical strategy to ensure correct folding and biological activity. Orthogonal protection strategies are paramount in solid-phase peptide synthesis (SPPS) as they allow for the selective deprotection of specific functional groups without affecting others.[1] This enables the regioselective formation of disulfide bridges, which are crucial for the structural integrity and function of many therapeutic peptides.[2][3]
This document details an orthogonal protection strategy for the synthesis of peptides featuring a C-terminal D-cysteine amide (D-Cys-NH2). The incorporation of a C-terminal amide is a common modification to mimic the native state of many bioactive peptides and to increase stability by preventing enzymatic degradation.[4] The use of D-amino acids can also enhance peptide stability and modulate its biological activity. This application note provides detailed protocols for the synthesis, selective deprotection, and cleavage of such peptides, utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy.
Core Principle: The Orthogonal Protection Scheme
The cornerstone of this strategy is the use of different protecting groups for the thiol side chains of cysteine residues, which can be removed under distinct chemical conditions.[1] This allows for the sequential and controlled formation of multiple disulfide bonds. For a peptide containing a C-terminal D-Cys-NH2, a common and effective orthogonal scheme involves the following protected cysteine building blocks:
-
Fmoc-D-Cys(Trt)-OH: The C-terminal D-cysteine is protected with a trityl (Trt) group. The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[5][6]
-
Fmoc-Cys(Acm)-OH: An internal cysteine residue is protected with an acetamidomethyl (Acm) group. The Acm group is stable to the acidic conditions used for Trt removal and is selectively cleaved using iodine or silver trifluoroacetate, which simultaneously promotes disulfide bond formation.[5][7]
-
Fmoc-Cys(Mmt)-OH: Another internal cysteine can be protected with a 4-methoxytrityl (Mmt) group. The Mmt group is highly acid-sensitive and can be removed on-resin using a very dilute solution of TFA, leaving other protecting groups like Trt and Acm intact.[5][8]
This combination allows for a multi-step, regioselective disulfide bond formation strategy.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and selective deprotection of a peptide with a C-terminal D-Cys-NH2 and two internal cysteine residues using an orthogonal protection strategy.
Caption: Workflow for orthogonal synthesis of a C-terminal D-Cys-NH2 peptide.
Data Summary: Cysteine Protecting Groups
The selection of appropriate thiol protecting groups is critical for a successful orthogonal strategy. The following table summarizes the properties of commonly used protecting groups in Fmoc SPPS.
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Orthogonal To |
| Trityl | Trt | -C(Ph)₃ | Mild acid (e.g., TFA in cleavage cocktail) | Acm, tBu |
| Acetamidomethyl | Acm | -CH₂NHCOCH₃ | Iodine (I₂), Mercury(II) Acetate | Trt, Mmt, tBu |
| 4-Methoxytrityl | Mmt | -C(Ph)₂(C₆H₄-p-OMe) | Very mild acid (e.g., 1-3% TFA in DCM) | Trt, Acm, tBu |
| tert-Butyl | tBu | -C(CH₃)₃ | Strong acid (e.g., TFMSA) or Hg(OAc)₂ | Acm, Trt, Mmt |
| 3-nitro-2-pyridinesulfenyl | Npys | -S-Pyr-3-NO₂ | Thiolysis (e.g., with another thiol) | Trt, Acm, Mmt |
Experimental Protocols
Materials and Reagents:
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-D-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(Mmt)-OH.
-
Coupling Reagents: HBTU/DIPEA or DIC/HOBt in DMF.
-
Fmoc Deprotection: 20% piperidine in DMF.
-
Mmt Deprotection: 1% TFA in DCM with 5% TIS.
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.[11]
-
Acm Deprotection/Cyclization: Iodine (I₂) in a suitable solvent (e.g., MeOH or a mixture of MeOH/DCM).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the assembly of the peptide chain on a Rink Amide resin to yield a C-terminal amide.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Fmoc-D-Cys(Trt)-OH):
-
Activate Fmoc-D-Cys(Trt)-OH (4 equivalents relative to resin loading) with HBTU (3.9 equiv.) and DIPEA (8 equiv.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (unreacted amines), repeat the coupling.
-
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of 20% acetic anhydride and 10% DIPEA in DMF for 10 minutes. Wash with DMF.
-
Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash with DMF.
-
Coupling: Couple the next Fmoc-amino acid using the activation method described in step 3.
-
Repeat this cycle of deprotection and coupling for all amino acids in the sequence.
-
-
Final Wash: After the final amino acid coupling, wash the resin with DMF, followed by DCM, and dry under vacuum.
Note on C-terminal Cysteine: Epimerization of C-terminal cysteine can be a significant side reaction.[12][13] Using a pre-loaded Fmoc-D-Cys(Trt)-Rink Amide resin can be an alternative to mitigate this issue.[14]
Protocol 2: On-Resin Selective Mmt Deprotection and Cyclization
This protocol is for forming the first disulfide bond on the solid support.
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Mmt Deprotection:
-
Treat the resin with a solution of 1% TFA and 5% TIS in DCM.
-
Flow the solution through the resin bed for 2 minutes and repeat this process 5-10 times.
-
Wash the resin immediately and thoroughly with DCM, followed by a 10% DIPEA in DMF wash to neutralize, and finally with DMF.
-
-
On-Resin Oxidation (First Disulfide Bond):
-
Dissolve the peptide-resin in DMF.
-
Add a solution of an oxidizing agent such as Thallium(III) trifluoroacetate (Tl(TFA)₃) or N-chlorosuccinimide (NCS) and allow to react for 1-2 hours.
-
Monitor the reaction by taking small cleavage samples and analyzing via mass spectrometry.
-
Wash the resin extensively with DMF and DCM, then dry.
-
Protocol 3: Cleavage from Resin and Global Deprotection
This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Trt, tBu, Pbf). The Acm group will remain intact.
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (approx. 10 mL per gram of resin).[11]
-
Allow the mixture to react for 2-3 hours at room temperature with occasional shaking.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying and Purification: Dry the crude peptide pellet under vacuum. Purify the peptide using reverse-phase HPLC. Confirm the mass of the purified peptide (with the Acm group still attached) by mass spectrometry.
Protocol 4: Acm Deprotection and Final Disulfide Bond Formation
This final step removes the Acm group and forms the second disulfide bond in solution.
-
Dissolution: Dissolve the purified, Acm-protected peptide in a suitable solvent (e.g., aqueous acetic acid, methanol, or trifluoroethanol). The concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Iodine Treatment:
-
Prepare a stock solution of iodine (I₂) in methanol.
-
Add the iodine solution dropwise to the stirring peptide solution until a persistent yellow-brown color is observed.
-
Stir for an additional 1-2 hours.
-
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate dropwise until the solution becomes colorless.
-
Final Purification: Purify the final, fully cyclized peptide by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product. Confirm the final mass by mass spectrometry.
Logical Relationship of Orthogonal Deprotection
The following diagram illustrates the decision-making process for the sequential removal of different cysteine protecting groups.
Caption: Decision tree for sequential deprotection of Cys residues.
Conclusion
The orthogonal protection strategy detailed here, utilizing a combination of Trt, Acm, and Mmt protecting groups, provides a reliable and flexible method for the synthesis of complex peptides with a C-terminal D-cysteine amide and regioselectively formed disulfide bonds. Careful planning of the protection scheme and adherence to optimized protocols for deprotection and cyclization are essential for achieving high yields and purity. This approach is a valuable tool for researchers in drug discovery and development, enabling the creation of novel and potent peptide therapeutics.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 8. CA3147686A1 - Thermally sensitive protecting groups for cysteine for peptide cyclization and selective disulfide bond formation - Google Patents [patents.google.com]
- 9. chempep.com [chempep.com]
- 10. Bot Detection [iris-biotech.de]
- 11. youtube.com [youtube.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
Application Notes & Protocols: A Guide to Incorporating Fmoc-D-Cys-NH2 in Conotoxin Synthesis
Introduction
Conotoxins are a diverse family of small, disulfide-rich peptides found in the venom of marine cone snails.[1] Their high potency and selectivity for a wide range of ion channels, receptors, and transporters make them invaluable as pharmacological tools and promising leads for drug development.[1][2] The structural integrity and biological activity of conotoxins are critically dependent on their complex disulfide bond framework, which stabilizes their three-dimensional structure.[2][3]
The chemical synthesis of conotoxins, particularly those with multiple disulfide bonds, presents significant challenges.[2][4] Achieving the correct disulfide connectivity out of many possible isomers is paramount for biological function.[1][5] Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the standard method for assembling the linear peptide chain.[6][7] The incorporation of non-native amino acids, such as D-cysteine (in the form of Fmoc-D-Cys-NH2 for a C-terminal amide), follows standard Fmoc-SPPS principles. The primary challenge lies in the post-synthesis manipulation of the cysteine residues to ensure regioselective disulfide bond formation. This guide provides detailed protocols and strategies for the successful incorporation of D-cysteine and the subsequent directed oxidative folding of conotoxins.
Application Notes
Strategic Selection of Cysteine Protecting Groups
The cornerstone of successful conotoxin synthesis is the orthogonal protection strategy, where different classes of protecting groups are used for specific pairs of cysteine residues. These groups can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled formation of each disulfide bond.[2] The choice of protecting groups is critical and depends on their compatibility with the Fmoc-SPPS strategy and the conditions for their sequential removal.
Commonly used cysteine protecting groups in conotoxin synthesis include:
-
Trityl (Trt) : Acid-labile, typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[4][5] Cysteines intended to form the first disulfide bond are often left with Trt protection, which is cleaved to yield free thiols for the initial oxidation step.
-
Acetamidomethyl (Acm) : Stable to TFA but cleaved by iodine-mediated oxidation.[2][5] This allows for the formation of a second disulfide bond after the first one has been established.
-
4-Methoxybenzyl (Mob) : More acid-stable than Trt, requiring stronger TFA conditions or elevated temperatures for removal.[4] This can be used for a third level of orthogonality.
-
tert-Butyl (tBu) : A highly acid-labile group used for specific applications.[5]
Table 1: Common Cysteine Protecting Groups for Orthogonal Strategy
| Protecting Group | Chemical Name | Cleavage Condition | Typical Use in Synthesis |
|---|---|---|---|
| Trt | Trityl | Mild acid (e.g., TFA cocktail)[4][5] | Protection of Cys residues for the 1st disulfide bond |
| Acm | Acetamidomethyl | Iodine (I₂) oxidation[2][5] | Protection of Cys residues for the 2nd disulfide bond |
| Mob | 4-Methoxybenzyl | Strong acid (e.g., TFA at 40-45 °C)[2][4] | Protection of Cys residues for the 3rd disulfide bond |
Oxidative Folding Strategies: Directed vs. Random
Once the linear peptide is synthesized and cleaved from the resin, the formation of disulfide bonds is achieved through oxidative folding.
-
Random Oxidation : This method involves exposing the fully reduced linear peptide (with all cysteine thiols free) to an oxidizing environment, such as a glutathione redox buffer or air oxidation.[4] While simpler, this approach often yields a mixture of disulfide isomers, leading to low yields of the desired, biologically active product.[4]
-
Directed (Regioselective) Oxidation : This is the preferred method for complex conotoxins. By using an orthogonal protection scheme (as described above), pairs of cysteine thiols are selectively deprotected and oxidized in a stepwise manner.[2][5] This ensures the formation of the correct disulfide connectivity, dramatically improving the yield of the native fold. For a three-disulfide conotoxin, this involves a three-step process of selective deprotection followed by oxidation.[4]
Table 2: Comparison of Oxidative Folding Strategies for a Hypothetical 3-Disulfide Conotoxin
| Strategy | Description | Typical Yield of Correct Isomer | Advantages | Disadvantages |
|---|---|---|---|---|
| Random Oxidation | All six Cys(Trt) groups are removed simultaneously; folding occurs in a redox buffer. | Low (<10%) | Simple, one-step process.[4] | Produces multiple isomers; requires extensive purification; low yield.[4] |
| Semi-Selective | Four Cys residues are deprotected for the first oxidation, followed by deprotection/oxidation of the final pair. | Moderate (10-25%) | Reduces the number of possible initial isomers.[4] | Still can produce a mixture in the first step; lower yield than fully directed methods. |
| Fully Directed | Cys pairs are protected with orthogonal groups (e.g., Trt, Acm, Mob) and deprotected/oxidized sequentially. | High (20-30% or more)[2] | Ensures correct disulfide connectivity; higher yield of the target isomer.[2][5] | More complex and time-consuming synthesis; requires careful planning of protecting groups.[4] |
Experimental Protocols
Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of a linear conotoxin precursor on a Rink Amide resin to yield a C-terminally amidated peptide, incorporating this compound and other orthogonally protected cysteine residues.
-
Resin Preparation : Start with Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin. Wash thoroughly with DMF, dichloromethane (DCM), and DMF.[2]
-
Amino Acid Coupling :
-
For each amino acid in the sequence (including Fmoc-D-Cys(Trt)-OH, Fmoc-L-Cys(Acm)-OH, etc.), pre-activate with an activator like HCTU (4 eq.) and a base like DIEA (8 eq.) in DMF.[2]
-
Add the activated amino acid solution (4 eq.) to the resin.
-
Allow the coupling reaction to proceed for 40-60 minutes.[2] Monitor completion using a Kaiser test.
-
Wash the resin thoroughly with DMF, DCM, and DMF.[2]
-
-
Chain Elongation : Repeat steps 2 and 3 for every amino acid in the sequence until the full linear peptide is assembled.
-
Final Deprotection : After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Resin Washing and Drying : Wash the resin with DMF, followed by DCM, and dry the peptide-bound resin under vacuum.
Protocol 2: Peptide Cleavage and Side-Chain Deprotection
This protocol cleaves the peptide from the solid support and removes acid-labile side-chain protecting groups, including Trt from cysteine residues.
-
Prepare Cleavage Cocktail : Prepare a fresh cleavage cocktail of 92.5% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O, and 2.5% 1,2-ethanedithiol (DODT).[4] TIS and DODT act as scavengers to prevent side reactions.
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin. Gently agitate at room temperature for 2-4 hours. For more stable groups or to enhance cleavage, the reaction can be heated to 40°C for 30 minutes.[4]
-
Peptide Precipitation : Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification : Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
-
Analysis : Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC and mass spectrometry (MS) to confirm the correct mass of the linear peptide with Acm/Mob groups still attached.
Protocol 3: Regioselective Two-Step Disulfide Bond Formation
This protocol is an example for a conotoxin with two disulfide bonds, using Trt and Acm orthogonal protection.
Step 1: Formation of the First Disulfide Bond (Cys(thiol)-Cys(thiol))
-
Dissolution : Dissolve the crude linear peptide (containing two free thiols from the cleaved Trt groups and two Acm-protected cysteines) in an appropriate buffer, such as 0.1 M Tris-HCl at pH 7.5-8.0. The peptide concentration should be low (e.g., 0.1-0.5 mg/mL) to favor intramolecular over intermolecular disulfide formation.
-
Oxidation : Stir the solution gently, open to the air, for 24-48 hours to allow for air oxidation. Alternatively, add an oxidizing agent like 4,4'-dipyridyl disulfide (DTDP) to facilitate the reaction.[2]
-
Monitoring : Monitor the reaction progress by RP-HPLC. The formation of the monocyclic peptide will result in a new peak with a shorter retention time.
-
Purification : Once the reaction is complete, acidify the solution with formic acid or TFA to pH 3-4 and purify the monocyclic intermediate by preparative RP-HPLC. Lyophilize the collected fractions.
Step 2: Formation of the Second Disulfide Bond (Cys(Acm)-Cys(Acm))
-
Iodine Oxidation : Dissolve the purified monocyclic peptide in an aqueous solvent mixture, such as 50% acetonitrile/water containing 0.1% TFA.[4]
-
Reaction : Add a solution of iodine in the same solvent dropwise until a persistent yellow color is observed. Let the reaction proceed for 30-60 minutes.
-
Quenching : Quench the excess iodine by adding a solution of ascorbic acid until the yellow color disappears.
-
Final Purification : Purify the final, bicyclic conotoxin by preparative RP-HPLC.
-
Characterization : Confirm the purity and correct mass of the final product by analytical RP-HPLC and mass spectrometry.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Cleavage of Peptides with a C-Terminal D-cysteine Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of peptides containing cysteine residues, particularly at the C-terminus, is a critical aspect of peptide chemistry and drug development. The final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups is a crucial step that significantly impacts the purity and yield of the final product. This is especially true for peptides with a C-terminal D-cysteine amide (D-Cys-NH2), where the inherent reactivity of the cysteine thiol group necessitates carefully optimized cleavage conditions to prevent side reactions.
This document provides detailed application notes and protocols for the selection and use of cleavage cocktails specifically tailored for peptides featuring a C-terminal D-Cys-NH2. It outlines the rationale for choosing specific scavengers, provides quantitative data on their effectiveness, and offers step-by-step experimental procedures.
Key Considerations for Cleavage of C-terminal D-Cys-NH2 Peptides
The primary challenges during the cleavage of peptides containing a C-terminal D-Cys-NH2 revolve around the nucleophilic nature of the cysteine thiol and the stability of the protecting groups used during solid-phase peptide synthesis (SPPS).
Common Side Reactions:
-
Oxidation: The free thiol group of cysteine is susceptible to oxidation, leading to the formation of disulfide bridges (dimerization or oligomerization) or various oxidized species such as sulfenic, sulfinic, and sulfonic acids.[1]
-
S-tert-butylation: During the trifluoroacetic acid (TFA)-mediated cleavage, the tert-butyl cations generated from the removal of tBu-based protecting groups can alkylate the cysteine thiol, resulting in the formation of an S-tert-butylated adduct. This side reaction is particularly prominent at the C-terminal cysteine.[2]
-
Trityl Cation Re-attachment: The trityl (Trt) group, commonly used for cysteine protection, is cleaved by TFA to form a stable trityl cation. This cation can re-attach to the deprotected cysteine thiol in a reversible reaction, leading to incomplete deprotection.
-
Racemization/Epimerization: While racemization of cysteine is a known risk during the coupling steps of SPPS, significant epimerization of a C-terminal D-amino acid during the final TFA cleavage is not a commonly reported issue under standard conditions. The primary concern for maintaining stereochemical integrity lies within the synthesis phase.
To mitigate these side reactions, the cleavage cocktail must contain appropriate scavengers . These are reagents that react with and neutralize the reactive cationic species generated during cleavage, thereby protecting the peptide from modification.[1][3]
Selecting the Optimal Cleavage Cocktail
The choice of the cleavage cocktail is dictated by the amino acid composition of the peptide, with special attention to the presence of sensitive residues like Cys, Met, Trp, and Arg. For peptides with a C-terminal D-Cys-NH2, a combination of scavengers is essential.
Common Scavengers and Their Roles:
| Scavenger | Chemical Name | Primary Function |
| TIS | Triisopropylsilane | Highly effective in scavenging trityl cations and tert-butyl cations.[3] It can also act as a reducing agent, aiding in the removal of some S-protecting groups.[3] |
| EDT | 1,2-Ethanedithiol | A reducing agent that helps to keep the cysteine thiol in its reduced state, preventing oxidation.[1] It is also an effective scavenger for various carbocations. |
| DODT | 3,6-Dioxa-1,8-octanedithiol | A less odorous alternative to EDT with similar reducing properties. |
| Water | H₂O | Acts as a proton source and can help to hydrolyze some side products. |
| Thioanisole | Methyl phenyl sulfide | A scavenger for various carbocations. |
Recommended Cleavage Cocktails
The following table summarizes recommended cleavage cocktails for peptides with a C-terminal D-Cys-NH2, based on the presence of other sensitive residues in the sequence.
| Cocktail | Composition (v/v) | Recommended For | Notes |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with Cys, Met, Trp, and Arg. | A robust, general-purpose cocktail for complex peptides. |
| Modified Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Peptides with Cys and Arg. | Effective for preventing arginine-related side reactions. |
| TFA/TIS/EDT/H₂O | TFA / TIS / EDT / H₂O (92.5:2.5:2.5:2.5) | Peptides with Cys, especially when Trt protection is used.[1] | TIS is crucial for efficient removal of the Trt group. |
| "Odorless" Cocktail | TFA / TIS / DODT / H₂O (92.5:2.5:2.5:2.5) | Peptides with Cys where the odor of EDT is a concern. | DODT is a suitable substitute for EDT. |
Quantitative Data on Scavenger Effectiveness
A study on a C-terminal cysteine-containing peptide demonstrated the significant impact of scavenger selection on minimizing the S-tert-butylation side reaction. The following table summarizes the percentage of the S-tert-butylated side product observed with different scavenger combinations in a TFA/TIS/H₂O (90:2.5:2.5) mixture with an additional 5% scavenger.[2]
| Additional Scavenger (5%) | % S-tert-butylated Cys (C-terminal) |
| None (TFA/TIS/H₂O - 95:2.5:2.5) | ~15% |
| Dithiothreitol (DTT) | Reduced |
| 1,4-Benzenedimethanethiol (BDMT) | Reduced |
| Dimethyl Sulfide (DMS) | Reduced |
| Thioanisole | Reduced |
| m-Cresol | Reduced |
| Anisole | Reduced |
Note: The original study provides more detailed quantitative data. This table is a qualitative summary of the findings that additional scavengers reduce the side reaction.
Experimental Protocols
Materials
-
Peptide-resin (e.g., synthesized on Rink Amide resin for C-terminal amide)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT) or 3,6-Dioxa-1,8-octanedithiol (DODT)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
-
Nitrogen or argon gas line
-
Rotary evaporator
Cleavage Cocktail Preparation
! CAUTION: TFA is a strong, corrosive acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Prepare the chosen cleavage cocktail fresh before each use.
-
For 10 mL of the TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5) cocktail:
-
In a graduated cylinder, add 0.25 mL of TIS, 0.25 mL of EDT, and 0.25 mL of deionized water.
-
Carefully add TFA to a final volume of 10 mL.
-
Mix gently but thoroughly.
-
Peptide Cleavage and Deprotection Protocol
This protocol is for a typical cleavage from a Rink Amide resin.
-
Resin Preparation:
-
Place the dried peptide-resin (typically 50-100 mg) in a reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF from the synthesis and to swell the resin.[4]
-
Dry the resin under a stream of nitrogen or argon.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (a minimum of 1 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A color change (often to yellow or orange if Trt groups are present) is typically observed.
-
For peptides with multiple arginine residues, the cleavage time may need to be extended to 4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture from the resin into a clean centrifuge tube.
-
Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a separate, larger centrifuge tube, place cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Slowly add the TFA solution dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting after each wash. This removes the scavengers and other organic-soluble impurities.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Post-Cleavage Work-up:
-
The crude peptide can be dissolved in an appropriate aqueous buffer (e.g., 10% acetic acid in water) and lyophilized for storage.
-
For purification, the lyophilized crude peptide is typically dissolved in a suitable solvent and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualized Workflows
Cleavage Cocktail Selection Workflow
Caption: Decision workflow for selecting an appropriate cleavage cocktail.
Experimental Cleavage Workflow
Caption: Step-by-step experimental workflow for peptide cleavage.
References
Application Notes and Protocols for the Step-by-Step Fmoc Deprotection of D-Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the deprotection of the thiol side chain of D-cysteine residues following solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The choice of the protecting group for the sulfhydryl moiety of cysteine is critical and dictates the final deprotection strategy.[1] Careful planning is essential to obtain the desired peptide in good yield and purity, especially for peptides containing multiple cysteine residues intended for specific disulfide bond formation.
Introduction to Cysteine Side Chain Protection in Fmoc SPPS
The high nucleophilicity of the cysteine thiol group makes it susceptible to undesired side reactions, such as alkylation and oxidation, during peptide synthesis.[1] Therefore, protection of this side chain is crucial for the successful synthesis of cysteine-containing peptides.[1] A variety of protecting groups are available, each with its own specific cleavage conditions, allowing for orthogonal deprotection strategies in the synthesis of complex peptides with multiple disulfide bridges.[1] The selection of a suitable protecting group depends on the overall synthetic strategy, including the desired disulfide connectivity and the presence of other sensitive amino acids in the peptide sequence.
The most common strategy in Fmoc SPPS involves the use of an acid-labile protecting group for the cysteine side chain, which is removed concurrently with the cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cleavage cocktail.[2] However, other protecting groups that are stable to TFA require specific deprotection steps either on-resin or in solution after cleavage.
Key Cysteine Protecting Groups and Deprotection Strategies
Several classes of protecting groups are commonly employed for the cysteine side chain in Fmoc SPPS, categorized by their primary mode of cleavage:
-
Acid Labile Groups: These are typically removed with strong acids like TFA.
-
Trityl (Trt): This is a widely used protecting group due to its cost-effectiveness. It is cleaved by TFA, but the reversibility of the reaction requires the use of scavengers to effectively trap the released trityl cation. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.
-
Diphenylmethyl (Dpm): Similar to Trt, Dpm is acid-labile and is removed with 95% TFA.
-
-
Metal-Assisted Cleavage Groups: These groups are stable to TFA and require treatment with heavy metal salts for removal.
-
Acetamidomethyl (Acm): The Acm group is stable to the standard TFA cleavage conditions and is typically removed by treatment with mercury(II) acetate or silver(I) trifluoromethanesulfonate.[3] Caution must be exercised due to the toxicity of these reagents.
-
-
Thiolysis Labile Groups:
-
S-sulfenyl-t-butyl (S-tBu): This group can be removed by thiolysis, for instance, with mercaptoethanol. However, on-resin removal can be challenging.
-
-
Base Labile Groups: While less common in standard Fmoc SPPS due to the use of piperidine for Nα-Fmoc removal, some specialized protecting groups can be cleaved under basic conditions.
Experimental Protocols
The following protocols provide step-by-step procedures for the deprotection of D-cysteine residues.
Protocol 1: Deprotection of D-Cysteine(Trt) via TFA Cleavage
This protocol describes the simultaneous cleavage of the peptide from the resin and the deprotection of the Trityl group from the D-cysteine side chain.
Materials:
-
Peptidyl-resin containing the D-Cysteine(Trt) residue
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Swell the peptidyl-resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM from the resin.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin. A common ratio is 10 mL of cocktail per gram of resin. The resin may turn a deep yellow color due to the formation of the trityl cation.[2]
-
Incubate the mixture at room temperature with occasional shaking for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.[2]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Deprotection of D-Cysteine(Mmt)
This protocol is for the selective deprotection of a D-cysteine residue protected with the monomethoxytrityl (Mmt) group, which is labile to dilute TFA, allowing for on-resin disulfide bond formation.
Materials:
-
Peptidyl-resin containing the D-Cysteine(Mmt) residue
-
Deprotection Solution: 2% TFA in DCM
-
DCM
-
Dimethylformamide (DMF)
-
10% Pyridine in Methanol (for neutralization)
Procedure:
-
Swell the peptidyl-resin in DCM.
-
Treat the resin with 2% TFA in DCM for 2 minutes.
-
Filter the solution into a flask containing 10% pyridine in methanol to neutralize the acid.[4]
-
Repeat the treatment with 2% TFA in DCM multiple times (e.g., 5-10 times) until the yellow color of the Mmt cation is no longer observed in the filtrate.[4]
-
Wash the resin thoroughly with DCM and then with DMF to remove residual reagents.
-
The resin with the deprotected cysteine thiol is now ready for subsequent on-resin reactions, such as disulfide bridge formation.
Quantitative Data Summary
The following table summarizes typical conditions for the deprotection of various cysteine protecting groups. Note that optimal conditions may vary depending on the peptide sequence.
| Protecting Group | Deprotection Reagents | Concentration | Reaction Time | Scavengers | Notes |
| Trityl (Trt) | Trifluoroacetic acid (TFA) | 95% in cleavage cocktail | 2-3 hours | Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) | Concurrent with resin cleavage. TIS is crucial to prevent reattachment of the trityl group. |
| Acetamidomethyl (Acm) | Mercury(II) acetate | 1.0 equivalent per Acm group | 1 hour | None during deprotection; β-mercaptoethanol added after | pH should be maintained at 4.0.[3] Requires handling of toxic mercury salts. |
| t-Butyl (tBu) | Trifluoromethanesulfonic acid (TFMSA) or Mercury(II) acetate | Varies | Varies | Thioanisole | Stable to TFA.[3] |
| Monomethoxytrityl (Mmt) | Dilute Trifluoroacetic acid (TFA) in DCM | 1-3% | 5-10 repeated treatments of 2 min | None | Allows for selective on-resin deprotection.[4] |
| S-t-butylthio (StBu) | 5% β-mercaptoethanol, 0.1 M N-methylmorpholine (NMM) in DMF | 5% β-mercaptoethanol | 3 x 5 minutes | - | Can be performed on-resin. |
Experimental Workflow Diagram
Caption: Workflow for the deprotection of a Trt-protected D-cysteine residue and peptide cleavage.
References
Application Note: Analytical HPLC Methods for Peptides Containing D-Cysteine Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as D-isomers, into peptide therapeutics is a rapidly growing strategy to enhance their pharmacological properties. Peptides containing D-amino acids, including D-cysteine, often exhibit increased resistance to proteolytic degradation, leading to improved in vivo stability and bioavailability.[1][2][3] The C-terminal amidation is another common modification to increase the metabolic stability of peptides. The presence of a D-amino acid introduces a chiral center, resulting in diastereomers if the peptide contains other L-amino acids. The accurate analytical separation and characterization of these diastereomeric peptides are critical for ensuring the purity, potency, and safety of novel peptide-based drugs.[4]
This application note provides a comprehensive overview and detailed protocols for the analytical separation of peptides containing a D-cysteine amide at the C-terminus using reversed-phase high-performance liquid chromatography (RP-HPLC).
Biological Significance of D-Amino Acids in Peptides
D-amino acids play a significant role in various biological processes. In bacteria, they are key components of the peptidoglycan cell wall, providing resistance against proteases.[5][6] In more complex organisms, peptides containing D-amino acids have been identified in venom and are known to be involved in neurotransmission.[1][6] The incorporation of D-amino acids can be crucial for receptor recognition and binding, in some cases being essential for the peptide's biological activity.[1] A notable example is their role in modulating bacterial biofilm formation, a key process in many infectious diseases.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to prevent the oxidation of the free sulfhydryl group of cysteine, which can lead to the formation of disulfide-bridged dimers and other oxidative artifacts.
Protocol 1: Direct Solubilization
-
Solvent Selection: Dissolve the lyophilized peptide in a suitable solvent. For most peptides, HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or acetonitrile/water mixtures are appropriate. For very hydrophobic peptides, a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but should be minimized as it can affect chromatography.[7]
-
Degassing: To minimize oxidation, degas the solvent prior to use by sonicating under vacuum for 10-15 minutes.[7]
-
Concentration: Prepare a stock solution of the peptide at a concentration of 1 mg/mL. Dilute to the desired concentration for injection (e.g., 0.1 mg/mL) using the initial mobile phase conditions of the HPLC gradient.
-
Storage: Analyze the sample immediately after preparation. If short-term storage is necessary, keep the solution at 4°C. For longer-term storage, freeze aliquots at -20°C or below.[7]
Protocol 2: Reduction and Alkylation (for samples with potential disulfide formation)
-
Reduction: Dissolve the peptide in a buffer (e.g., 100 mM Tris-HCl, pH 8.5). Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Add an alkylating agent, such as iodoacetamide, to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes. The alkylating agent will cap the free sulfhydryl groups, preventing re-oxidation.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.
-
Purification: Purify the alkylated peptide using solid-phase extraction (SPE) or preparative HPLC to remove excess reagents before analytical HPLC analysis.
HPLC Method Development
The separation of diastereomeric peptides can often be achieved on standard achiral reversed-phase columns due to subtle differences in their secondary structure and hydrophobicity.[4]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV detector. Mass spectrometric (MS) detection is highly recommended for confirmation of peak identity.
Columns:
-
Initial Screening: A C18 column is a good starting point for most peptides. (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-130 Å pore size).
-
Alternative Selectivity: If separation is not achieved on a C18 column, a C8 or a phenyl-hexyl column can provide different selectivity.[4]
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
Gradient Conditions:
A shallow gradient is often necessary to resolve closely eluting diastereomers.
Table 1: Example HPLC Gradient Programs
| Time (min) | % Mobile Phase B (Shallow Gradient) | % Mobile Phase B (Standard Gradient) |
| 0 | 5 | 5 |
| 5 | 5 | 5 |
| 35 | 45 | 65 |
| 40 | 95 | 95 |
| 45 | 95 | 95 |
| 46 | 5 | 5 |
| 50 | 5 | 5 |
Method Parameters:
| Parameter | Recommended Value |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) |
| Column Temperature | 30°C (can be varied, e.g., up to 65°C, to improve resolution)[4] |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 5 - 20 µL |
Data Presentation
The following table summarizes hypothetical quantitative data for the separation of a model peptide (e.g., Ac-Ala-Phe-Gly-D-Cys-NH2) and its L-Cys diastereomer.
Table 2: Chromatographic Data for Diastereomeric Peptide Separation
| Peptide | Column | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Ac-Ala-Phe-Gly-L-Cys-NH2 | C18 | 15.2 | 1.8 | 1.1 |
| Ac-Ala-Phe-Gly-D-Cys-NH2 | C18 | 15.8 | - | 1.2 |
| Ac-Ala-Phe-Gly-L-Cys-NH2 | C8 | 12.5 | 1.5 | 1.2 |
| Ac-Ala-Phe-Gly-D-Cys-NH2 | C8 | 12.9 | - | 1.3 |
Experimental Workflow
The overall workflow for the analysis of peptides containing D-cysteine amide is depicted in the following diagram.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape/Tailing | - Secondary interactions with residual silanols on the column.- Peptide aggregation. | - Use a well-end-capped column.- Increase the concentration of TFA in the mobile phase (e.g., to 0.15%).- Add a small amount of organic solvent to the sample diluent.- Increase column temperature.[4] |
| No Separation of Diastereomers | - Insufficient selectivity of the stationary phase.- Gradient is too steep. | - Try a column with different selectivity (e.g., C8, Phenyl-Hexyl).- Use a shallower gradient.- Optimize the column temperature.[4] |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase. | - Implement a robust needle wash protocol.- Inject a blank gradient run.- Prepare fresh mobile phases. |
| Loss of Resolution | - Column degradation.- Change in mobile phase composition. | - Replace the column.- Ensure accurate and consistent mobile phase preparation. |
Conclusion
The analytical separation of peptides containing D-cysteine amide can be successfully achieved using reversed-phase HPLC. Careful sample preparation to prevent oxidation, coupled with systematic method development focusing on column chemistry, gradient optimization, and temperature, is key to resolving these closely related diastereomers. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for the characterization and quality control of these important therapeutic peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. peptide.com [peptide.com]
Applications of D-Cysteine Containing Peptides in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-cysteine, into peptide-based drug candidates offers a powerful strategy to overcome many of the intrinsic limitations of natural L-amino acid peptides. The unique stereochemistry of D-amino acids confers remarkable properties, most notably enhanced stability against proteolytic degradation, leading to improved pharmacokinetic profiles. D-cysteine, in particular, provides a versatile building block for designing novel therapeutics with applications spanning antimicrobial, anticancer, and cytoprotective agents. This document provides an overview of the applications of D-cysteine containing peptides in drug discovery, complete with detailed experimental protocols and data presented for comparative analysis.
Core Applications and Mechanisms of Action
D-cysteine containing peptides have emerged as promising candidates in several therapeutic areas due to their enhanced stability and unique biochemical activities.
Antimicrobial Peptides (AMPs)
A primary application of D-cysteine in peptide drug design is the development of potent and stable antimicrobial peptides. The substitution of L-amino acids with D-amino acids, including D-cysteine, renders the peptides resistant to bacterial proteases, a common mechanism of microbial resistance.[1] Furthermore, the addition of a cysteine residue, whether L- or D-form, to the terminus of an all-D-enantiomer peptide has been shown to enhance its antimicrobial activity against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Escherichia coli.[1]
Mechanism of Action: The primary mechanism of action for many antimicrobial peptides is the disruption of the bacterial cell membrane. Cationic D-cysteine containing peptides are electrostatically attracted to the negatively charged bacterial membrane. Upon reaching a threshold concentration, they can induce membrane permeabilization and cell death through various models, including the barrel-stave, toroidal pore, or carpet mechanisms. The presence of cysteine residues can also facilitate the formation of disulfide bonds, which can stabilize the peptide's structure, enhancing its disruptive capabilities.[2]
Anticancer Peptides
D-cysteine and peptides containing this amino acid have demonstrated significant potential in cancer therapy. D-cysteine itself has been shown to selectively target and reduce the proliferation of certain cancer cells while having no effect on healthy cells.[3] This selectivity is attributed to a specific transporter present only on the surface of these cancer cells.[3] Once inside, D-cysteine can interfere with vital cellular processes, such as the production of iron-sulfur clusters, leading to a halt in the cell cycle and induction of DNA damage.[3] Furthermore, cystine-based dipeptides have shown potent anticancer activities with IC50 values in the sub-micromolar range.[2] The incorporation of D-amino acids into anticancer peptides can also enhance their stability and efficacy.[4]
Mechanism of Action: The anticancer mechanisms of D-cysteine containing peptides are multifaceted. They can induce apoptosis through various pathways, disrupt cancer cell membranes, inhibit angiogenesis, and modulate the immune system.[4][5] Some peptides can also interfere with specific signaling pathways crucial for cancer cell proliferation and survival.
Cytoprotection via Hydrogen Sulfide (H₂S) Production
D-cysteine serves as a substrate for a novel pathway for the production of hydrogen sulfide (H₂S), a critical signaling molecule with potent cytoprotective effects.[6][7] This pathway, predominantly active in the cerebellum and kidney, involves the enzymes D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST).[6][7] The administration of D-cysteine has been shown to protect neurons from oxidative stress and attenuate ischemia-reperfusion injury in the kidney more effectively than L-cysteine.[6][7] This is because D-cysteine is not as readily metabolized by other pathways as L-cysteine, making it a more efficient H₂S donor in these tissues.[3][8]
Signaling Pathway:
Caption: D-cysteine dependent hydrogen sulfide (H₂S) production pathway.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MIC) of D-Cysteine Containing Antimicrobial Peptides
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| DP-C | A. baumannii (MDR) | 4-8 | [9] |
| C-DP | A. baumannii (MDR) | 4-8 | [9] |
| DP-C | E. coli (MDR) | 4-16 | [9] |
| C-DP | E. coli (MDR) | 4-16 | [9] |
| DP-C | K. pneumoniae (Carbapenem-resistant) | 16 | [9] |
| C-DP | K. pneumoniae (Carbapenem-resistant) | 16 | [9] |
| Melimine | P. aeruginosa ATCC 27853 | 125 | [10] |
| Mel4 | P. aeruginosa 6294 | 62.5 | [10] |
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of D-Cysteine Containing Anticancer Peptides
| Peptide/Compound | Cell Line | IC₅₀ (µM) | Reference |
| Brevinin-2DYd | A549 (Lung) | 2.975 | [5] |
| Ranatuerin-2Lb | A549 (Lung) | 15.32 | [5] |
| Odorranain-C1 | A549 (Lung) | 27.31 | [5] |
| Brevinin-2DYb | A549 (Lung) | 24.01 | [5] |
| F2 fraction (A. fulica mucus) | MCF-7 (Breast) | > 100 µg/ml (showed cytotoxic effect) | [11] |
| F5 fraction (A. fulica mucus) | MCF-7 (Breast) | > 100 µg/ml (showed cytotoxic effect) | [11] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Cysteine Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic peptide containing a D-cysteine residue.
Workflow Diagram:
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-D-Cys(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
To couple Fmoc-D-Cys(Trt)-OH , follow the same procedure. The trityl (Trt) protecting group is stable to the basic conditions of Fmoc deprotection.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/DTT/Water (92.5:2.5:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. The Trt group on D-cysteine will be removed during this step.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of D-Cysteine Containing Peptides by Reverse-Phase HPLC
Materials:
-
Crude synthetic peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small volume of a suitable solvent, such as a mixture of water and acetonitrile. Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases.
-
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the filtered peptide sample.
-
Run a linear gradient of increasing Mobile Phase B concentration to elute the peptide. A typical gradient might be from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min for an analytical column. The optimal gradient will depend on the specific peptide's hydrophobicity.[12]
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Purified D-cysteine containing peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid).
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB to obtain a range of concentrations.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted peptide.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 4: Assessment of Anticancer Activity using the MTT Assay
Materials:
-
Purified D-cysteine containing peptide
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Normal cell line (for cytotoxicity comparison)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the D-cysteine containing peptide in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different peptide concentrations.
-
Include a vehicle control (medium without peptide).
-
-
Incubation: Incubate the cells with the peptide for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.
-
Plot the cell viability against the peptide concentration to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth).
-
Conclusion
The incorporation of D-cysteine into peptides represents a highly effective strategy in modern drug discovery. These modified peptides exhibit enhanced stability, improved pharmacokinetic properties, and potent biological activities across a range of therapeutic areas. The protocols and data presented herein provide a foundational resource for researchers and scientists working to harness the potential of D-cysteine containing peptides in the development of next-generation therapeutics. Further exploration into their mechanisms of action and optimization of their structures will undoubtedly lead to the discovery of novel and effective drug candidates.
References
- 1. lcms.cz [lcms.cz]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells [ideas.repec.org]
- 8. protocols.io [protocols.io]
- 9. Addition of L-cysteine to the N- or C-terminus of the all-D-enantiomer [D(KLAKLAK)2] increases antimicrobial activities against multidrug-resistant Pseudomonas aeruginosa, Acinetobacter baumannii and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prediction of anticancer peptides against MCF-7 breast cancer cells from the peptidomes of Achatina fulica mucus fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Troubleshooting & Optimization
How to prevent racemization of Fmoc-D-cys-NH2 during coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during peptide synthesis, with a specific focus on preventing the racemization of Fmoc-D-Cys-NH2 during coupling.
Troubleshooting Guides
Issue: Significant Racemization of this compound Detected
Symptoms:
-
Appearance of a diastereomeric impurity in the crude peptide, co-eluting closely with the desired product during HPLC analysis.
-
Reduced biological activity of the final peptide.
-
Inconsistent results between synthesis batches.
Possible Causes and Solutions:
| Cause ID | Description of Cause | Recommended Solutions |
| RC-1 | Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others, especially for sensitive amino acids like cysteine.[1] | Primary Recommendation: Utilize coupling reagents known for low racemization potential, such as those based on carbodiimides in the presence of an additive (e.g., DIC/Oxyma) or phosphonium salts like DEPBT.[1][2][3] Secondary Action: Avoid using HATU/NMM without additives, as this combination can lead to significant racemization.[1] |
| RC-2 | Excessive or Strong Base: The base used to neutralize the protonated amino group and facilitate the coupling reaction can promote racemization by abstracting the alpha-proton of the activated amino acid.[2][4] | Primary Recommendation: Substitute strong bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) with a weaker, more sterically hindered base such as 2,4,6-collidine or 2,6-lutidine.[4] Secondary Action: Use the minimum necessary amount of base required for the reaction. |
| RC-3 | Prolonged Activation/Coupling Time: Leaving the activated this compound for an extended period before the coupling reaction can increase the likelihood of racemization. | Primary Recommendation: Optimize coupling times. For in situ activating agents, aim for a pre-activation time of 3.5-7.0 minutes.[5] Secondary Action: Ensure all reagents are ready and the coupling step is performed promptly after activation. |
| RC-4 | Lack of Racemization Suppressing Additives: Additives form an active ester that is less prone to racemization than the initial activated species. | Primary Recommendation: Always include a racemization suppressant in the coupling cocktail. 1-Hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[1][2] |
| RC-5 | Solvent Effects: The polarity of the solvent can influence the rate of racemization. | Primary Recommendation: Dichloromethane (DCM) or a mixture of DCM and DMF (1:1) can be beneficial.[5] Secondary Action: If using DMF, ensure it is of high purity and low in water content. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization during coupling?
A1: Cysteine, along with histidine, is one of the amino acids most prone to racemization during peptide synthesis.[1][6] The mechanism of racemization involves the formation of an oxazolone intermediate from the activated amino acid. The electron-withdrawing nature of the urethane-based Fmoc protecting group increases the acidity of the alpha-proton, making it more susceptible to abstraction by a base. Once deprotonated, the chiral center is lost, and subsequent reprotonation can occur from either face, leading to a mixture of D and L isomers.
Q2: What is the best coupling reagent to prevent racemization of this compound?
A2: While no single reagent is perfect for all situations, a combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as Oxyma has been shown to be very effective at minimizing racemization for Fmoc-Cys(Trt)-OH, and the same principle applies to this compound.[1] Another excellent option is 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which is known for its remarkable resistance to promoting racemization.[2][3]
Q3: Can I use HBTU for coupling this compound?
A3: HBTU can be used, but with caution. Using HBTU with common bases like DIEA or NMM can lead to significant racemization (5-33%).[5] If you must use HBTU, it is crucial to pair it with HOBt and a sterically hindered base like 2,4,6-trimethylpyridine (TMP).[5]
Q4: How does the choice of base impact racemization?
A4: The base plays a critical role. Stronger, less hindered bases like NMM and DIEA are more likely to cause racemization.[2][4] Weaker, more sterically hindered bases such as 2,4,6-collidine are recommended as they are less likely to abstract the alpha-proton of the activated amino acid.[4]
Q5: Are there any other additives that can help suppress racemization?
A5: Yes, besides HOBt, HOAt, and Oxyma, the addition of copper (II) chloride (CuCl2) in conjunction with HOBt has been reported to suppress racemization, particularly in solution-phase segment coupling.[6]
Experimental Protocols
Recommended Protocol for Low-Racemization Coupling of this compound
This protocol is based on the use of DIC/Oxyma, which has been demonstrated to be a low-racemization coupling method.[1]
Reagents:
-
This compound (or its protected side-chain derivative)
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Deprotect the N-terminal Fmoc group using a standard piperidine/DMF solution.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve this compound (e.g., 3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid/Oxyma solution.
-
Allow the activation to proceed for 5 minutes at room temperature.[1]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Wash the resin with DMF and proceed with the next synthesis cycle or final cleavage.
Quantitative Data Summary
The following table summarizes the extent of racemization observed for Fmoc-L-Cys(Trt)-OH under different coupling conditions. The data is adapted from studies on analogous L-cysteine derivatives, as the principles of racemization are stereochemically equivalent for D-amino acids.
| Coupling Reagent | Base | Additive | % Racemization (D-isomer) | Reference |
| HATU | NMM | None | High (not quantified) | [1] |
| Various | DIEA or NMM | None | 5-33% | [5] |
| DIC | - | Oxyma | Not detected | [1] |
| HBTU | TMP | HOBt | Minimized | [5] |
| - | 2,4,6-collidine | - | Suppressed (~50% to low levels) | [4] |
Diagrams
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
Technical Support Center: Fmoc-D-Cys-NH2 in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of peptides containing a C-terminal Fmoc-D-cysteine amide (Fmoc-D-Cys-NH2).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues during the synthesis of peptides with C-terminal this compound.
Issue 1: Presence of a +51 Da impurity in the final peptide.
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak at the expected mass +51 Da.
Probable Cause: Formation of a 3-(1-piperidinyl)alanine adduct at the C-terminal cysteine residue. This occurs via a two-step process:
-
β-elimination: The base (piperidine) used for Fmoc deprotection abstracts the α-proton of the C-terminal cysteine, leading to the elimination of the thiol protecting group and the formation of a dehydroalanine (Dha) intermediate.
-
Michael Addition: Piperidine then acts as a nucleophile and adds to the Dha intermediate, resulting in the formation of the 3-(1-piperidinyl)alanine adduct.
Solutions:
-
Choice of Thiol Protecting Group: The nature of the thiol protecting group significantly influences the rate of β-elimination. The use of the trityl (Trt) group can minimize this side reaction compared to more electron-withdrawing groups like acetamidomethyl (Acm) or S-tert-butyl (StBu).[1] The tetrahydropyranyl (Thp) protecting group has also been shown to reduce the formation of 3-(1-piperidinyl)alanine.
-
Resin Selection: While this guide focuses on C-terminal amides (typically synthesized on Rink Amide resin), it's worth noting that for peptide acids, the choice of resin is critical. Attaching the C-terminal cysteine to the resin via an ester bond (e.g., on Wang resin) makes it more susceptible to this side reaction.[1]
-
Alternative Deprotection Conditions: While piperidine is the standard for Fmoc removal, for particularly sensitive sequences, exploring alternative, less nucleophilic bases or modified deprotection cocktails could be considered, although this may require significant optimization.
Issue 2: Presence of a diastereomeric impurity (L-Cys instead of D-Cys).
Symptom: Chiral chromatography or NMR analysis of the final peptide reveals the presence of the L-cysteine diastereomer, indicating racemization (epimerization) has occurred.
Probable Cause: The α-proton of cysteine is susceptible to abstraction by base, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in a mixture of D and L enantiomers. This is particularly problematic for the C-terminal residue and can be exacerbated by certain coupling reagents and prolonged reaction times.
Solutions:
-
Choice of Coupling Reagents: Base-mediated coupling methods using reagents like HBTU/DIPEA are known to cause significant racemization of cysteine. It is highly recommended to use coupling conditions that are acidic or neutral.
-
Carbodiimide-based reagents: Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is a preferred method to minimize racemization.
-
Pre-formed active esters: The use of pentafluorophenyl (Pfp) esters of Fmoc-D-Cys(Trt)-OH can also significantly reduce the risk of racemization.[2]
-
-
Choice of Thiol Protecting Group: The bulk and electronic properties of the thiol protecting group can influence the rate of racemization. The table below summarizes the effect of different protecting groups on cysteine racemization.
-
Avoid Pre-activation with Base: When using uronium/aminium salt-based coupling reagents (e.g., HBTU, HATU), avoid pre-activation of the Fmoc-D-Cys-OH derivative in the presence of a tertiary amine base like DIPEA, as this significantly increases the risk of racemization.[2]
Issue 3: Presence of S-alkylated byproducts in the final peptide.
Symptom: Mass spectrometry reveals impurities with mass additions corresponding to the alkylation of the cysteine thiol group. A common adduct when using Wang resin for peptide acids is a +107 Da modification (p-hydroxybenzyl group). While less common for Rink Amide resin, alkylation from other sources can occur.
Probable Cause: During the final trifluoroacetic acid (TFA) cleavage step, carbocations are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from OtBu, Boc) and potentially from the resin linker itself. The highly nucleophilic free thiol of the deprotected cysteine can be attacked by these carbocations.
Solutions:
-
Use of Scavengers in the Cleavage Cocktail: It is crucial to use an effective scavenger system in the TFA cleavage cocktail to trap these reactive carbocations before they can react with the cysteine thiol.
-
Triisopropylsilane (TIS): TIS is a very effective scavenger for trityl cations and other carbocations.[3]
-
1,2-Ethanedithiol (EDT): EDT is a thiol-based scavenger that can help to keep the cysteine in its reduced state and also scavenge carbocations.[3]
-
Water: A small percentage of water in the cleavage cocktail can also help to quench carbocations.
-
-
Optimized Cleavage Cocktail: A standard and effective cleavage cocktail for peptides containing Cys(Trt) is a freshly prepared mixture of TFA/TIS/H2O (95:2.5:2.5, v/v/v). For sequences also containing other sensitive residues like Met or Trp, the addition of EDT (e.g., TFA/TIS/H2O/EDT, 94:1:2.5:2.5) is recommended.
Data Presentation
Table 1: Influence of Thiol Protecting Group and Coupling Conditions on Cysteine Racemization
| Thiol Protecting Group | Coupling Reagent/Base | Racemization (%) | Reference |
| Trityl (Trt) | HBTU/DIPEA | High (can be >10%) | |
| Trityl (Trt) | DIPCDI/OxymaPure | 3.3 | |
| Diphenylmethyl (Dpm) | DIPCDI/OxymaPure | 6.8 | |
| Tetrahydropyranyl (Thp) | DIPCDI/OxymaPure | 0.74 | |
| 4-methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIEA | 0.4 | [2] |
| 4,4'-dimethoxydiphenylmethyl (Ddm) | HCTU/6-Cl-HOBt/DIEA | 0.8 | [2] |
Data is for model peptides and may vary depending on the specific sequence and reaction conditions.
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Fmoc-D-Cys(Trt)-NH-Resin
This protocol describes the coupling of the second amino acid to a C-terminal Fmoc-deprotected D-Cys(Trt)-NH-Rink Amide resin using DIPCDI/HOBt to minimize racemization.
Materials:
-
Fmoc-deprotected D-Cys(Trt)-NH-Rink Amide resin
-
Fmoc-Xaa-OH (next amino acid in the sequence, 3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for solid-phase peptide synthesis
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected D-Cys(Trt)-NH-Rink Amide resin in DMF for 30 minutes. Drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Xaa-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the dissolved amino acid/HOBt solution to the resin. Then, add DIC (3 eq.) to the reaction vessel.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitoring the Coupling: Perform a Kaiser test (or other appropriate test for secondary amines if coupling to proline) to check for the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
Proceed to the next cycle: The resin is now ready for the Fmoc deprotection of the newly added amino acid.
Protocol 2: Cleavage and Deprotection with Minimized S-alkylation
This protocol describes the cleavage of the peptide from the Rink Amide resin and removal of the Trt protecting group while minimizing S-alkylation.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Ensure the peptidyl-resin is thoroughly washed and dried. Place the resin in a suitable reaction vessel.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 volume ratio. Prepare the cocktail immediately before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours. The resin beads will shrink, and the solution may develop a color.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the cleaved peptide.
-
Precipitation: Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
Visualizations
Diagram 1: Troubleshooting Workflow for C-terminal D-Cys-NH2 Peptides
Caption: A flowchart to diagnose and solve common side reactions.
Diagram 2: Mechanism of 3-(1-Piperidinyl)alanine Formation
Caption: The two-step mechanism leading to the +51 Da impurity.
Diagram 3: Mechanism of Cysteine Racemization
Caption: Racemization of cysteine via a planar enolate intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is C-terminal cysteine more problematic than an internal cysteine residue?
A1: The C-terminal residue is unique because its carboxyl group is activated for coupling to the resin (in the case of peptide acids) or is part of an amide linkage that can influence the acidity of the α-proton. This makes it more susceptible to side reactions like racemization and β-elimination, which are often initiated by the abstraction of this α-proton by base during Fmoc deprotection steps.
Q2: I am using Fmoc-D-Cys(Trt)-OH, but I still see some racemization. What else can I do?
A2: While the trityl group helps, significant racemization can still occur depending on the coupling conditions. The most critical factor is the avoidance of strong tertiary amine bases like DIPEA or NMM during the coupling step. Switch to a carbodiimide-based activation method like DIC/HOBt or DIC/OxymaPure as detailed in Protocol 1. Also, ensure your coupling times are not unnecessarily long.
Q3: Can I use microwave heating for the coupling of this compound?
A3: Microwave heating can accelerate coupling reactions, but it also significantly increases the risk of racemization for cysteine, especially when using base-mediated coupling reagents. If you must use microwave heating, it is imperative to use a non-racemizing coupling method like DIC/HOBt and to carefully optimize the temperature and time to be as low and short as possible.
Q4: Is the 3-(1-piperidinyl)alanine side product also a problem when using a base other than piperidine for Fmoc deprotection?
A4: Yes, while the name of the adduct is specific to piperidine, the initial β-elimination step to form dehydroalanine can be catalyzed by other bases. If the alternative base is also a good nucleophile, it can add to the dehydroalanine intermediate to form a different adduct. The key to preventing this side reaction is to minimize the initial β-elimination by choosing an appropriate thiol protecting group.
Q5: What is the best way to confirm which side reactions are occurring in my synthesis?
A5: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) is essential for identifying the mass of impurities and confirming the presence of adducts like the +51 Da piperidinyl-alanine. To detect and quantify racemization, chiral amino acid analysis or separation of the peptide diastereomers by chiral HPLC is necessary. Comparing the analytical data of your crude product to the expected values and known side products is the most effective way to diagnose issues.
References
Fmoc-D-cys-NH2 solubility problems in DMF and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with Fmoc-D-cys-NH2 and related cysteine derivatives in DMF and other solvents.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing difficulty dissolving this compound in DMF?
Q2: What are the recommended solvents for dissolving this compound and its derivatives?
A2: For Fmoc-protected cysteine derivatives, solubility can be challenging. Based on data for similar compounds, here are some solvents to consider:
-
Dimethylformamide (DMF): Often used in peptide synthesis, but solubility can be limited.[1]
-
Dimethyl sulfoxide (DMSO): Generally a good solvent for many Fmoc-amino acids, with protected versions like Fmoc-D-Cys(Trt)-OH showing high solubility (100 mg/mL).[2]
-
N-Methyl-2-pyrrolidone (NMP): A common alternative to DMF in solid-phase peptide synthesis (SPPS).
-
Methanol (MeOH): Can be used, sometimes with gentle heating, though solubility may be slight.[1]
-
Acetone: Shows slight solubility for related compounds.[1]
It is often recommended to prepare stock solutions in a highly effective solvent like DMSO and then dilute into the reaction solvent as needed.
Q3: Are there any chemical modifications or protecting groups that can improve the solubility of Fmoc-D-cysteine derivatives?
A3: Yes, the use of side-chain protecting groups on the cysteine thiol is a standard strategy to improve solubility and prevent side reactions. The Trityl (Trt) group, for instance, is known to enhance stability and solubility.[3] Peptides with S-Thp (tetrahydropyranyl) protection have also shown enhanced solubility compared to those with Trt protection.[4]
Q4: What practical laboratory techniques can I use to improve the dissolution of sparingly soluble Fmoc-amino acids?
A4: For compounds with low solubility, the following techniques can be employed:
-
Sonication: Using an ultrasonic bath can help break up aggregates and enhance dissolution.
-
Gentle Heating: Warming the solution to around 37°C can increase solubility.[2][5] However, be cautious as excessive heat can cause degradation or side reactions.
-
Vortexing: Vigorous mixing can aid in dissolving the compound.
-
Solvent Mixtures: Using a combination of solvents, such as DMF with a small amount of DMSO, can sometimes improve solubility.
Q5: Could aggregation be the cause of the observed solubility issues?
A5: Yes, aggregation is a common issue with Fmoc-protected amino acids. The planar, aromatic Fmoc group can induce self-assembly and aggregation through π-π stacking interactions, leading to poor solubility. This is a known phenomenon for several Fmoc-amino acid derivatives.
Q6: How can I troubleshoot my coupling reaction if the solubility of this compound remains low?
A6: If solubility is a persistent issue during a coupling reaction in SPPS, consider the following:
-
Use of a more effective solvent system: As mentioned, NMP or solvent mixtures may be beneficial.
-
In-situ activation: Pre-activating the amino acid may not be ideal if it is not fully dissolved. Instead, add the coupling reagents to the vessel containing the resin and the suspended amino acid.
-
Microwave-assisted synthesis: Microwave energy can enhance coupling efficiency, even with sparingly soluble reagents.[6]
-
Monitoring the coupling: Use a qualitative test like the Kaiser test to check for the presence of free primary amines on the resin, which will indicate if the coupling is incomplete.[6]
Quantitative Solubility Data for Related Fmoc-Cysteine Derivatives
The following table summarizes solubility data for structurally related Fmoc-cysteine derivatives, which can serve as a useful reference.
| Compound Name | Solvent | Reported Solubility/Concentration | Notes |
| Fmoc-L-Cysteine | Acetone | Slightly Soluble | Qualitative data |
| DMF | Slightly Soluble | Qualitative data | |
| DMSO | Slightly Soluble | Qualitative data | |
| Methanol | Slightly Soluble (with heating) | Qualitative data | |
| Fmoc-D-Cys(Trt)-OH | DMSO | 100 mg/mL (170.73 mM) | Requires sonication to dissolve |
| Fmoc-D-Cys(Acm)-OH | Not specified | General advice to test various solvents | Stock solutions can be stored at -80°C for up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Sparingly Soluble Fmoc-Cysteine Derivative
-
Weighing: Accurately weigh the desired amount of the Fmoc-cysteine derivative in a suitable vial.
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., DMSO) to the vial.
-
Initial Dissolution: Vortex the vial for 30-60 seconds to suspend the compound.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Gentle Heating (Optional): If the compound is still not fully dissolved, warm the vial to 37°C in a water bath or incubator for a short period.[2][5]
-
Volume Adjustment: Once dissolved, add the remaining solvent to reach the final desired concentration.
-
Storage: Store the stock solution appropriately. For example, for Fmoc-D-Cys(Acm)-OH, it is recommended to store in aliquots at -20°C for up to one month or -80°C for up to six months.[5]
Protocol 2: General Coupling Protocol for a Sparingly Soluble Fmoc-Amino Acid in SPPS
-
Resin Swelling: Swell the resin in the reaction vessel with DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide using a 20% piperidine solution in DMF (2 x 10 minutes).[7]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Preparation: In a separate vial, suspend the sparingly soluble Fmoc-amino acid (e.g., this compound) in the coupling solvent (e.g., DMF or NMP).
-
Activation and Coupling: Add the activation reagents (e.g., HCTU and DIPEA) to the amino acid suspension and immediately add the mixture to the reaction vessel containing the resin.
-
Reaction: Allow the coupling reaction to proceed for the desired time. If using microwave assistance, typical conditions are 2 minutes at up to 90°C.[6]
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Relationship between thiol protection and solubility for Fmoc-D-cysteine derivatives.
References
- 1. Fmoc-L-Cysteine | 135248-89-4 [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. glpbio.com [glpbio.com]
- 6. rsc.org [rsc.org]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Incomplete coupling of Fmoc-D-cys-NH2 and solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Fmoc-D-cys-NH2 and its derivatives during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing incomplete coupling of Fmoc-D-Cys(Trt)-OH. What are the common causes and how can I resolve this?
A1: Incomplete coupling of Fmoc-D-Cys(Trt)-OH is a frequent issue in SPPS. The primary causes are steric hindrance from the bulky trityl protecting group, peptide aggregation on the resin, and suboptimal activation methods.
Troubleshooting Steps:
-
Optimize Coupling Reagents and Conditions: Cysteine residues are highly susceptible to racemization, especially with base-mediated activation.[1] Consider switching to coupling conditions that are less prone to this side reaction.
-
Recommended: Use carbodiimide-mediated activation such as diisopropylcarbodiimide (DIC) with an additive like OxymaPure® or HOBt. These conditions are more acidic/neutral and minimize racemization.
-
Avoid: Standard HBTU/DIPEA activation can lead to significant racemization, which is exacerbated by pre-activation and microwave heating.[1] If using uronium/aminium reagents, consider a weaker base like 2,4,6-collidine instead of DIPEA to suppress racemization.[2][3]
-
-
Address Peptide Aggregation: Aggregation of the growing peptide chain on the solid support can physically prevent the coupling reagents from reaching the free N-terminus, leading to incomplete reactions.[4][5]
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling solvent to disrupt secondary structures.[4]
-
Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50°C) to help break up aggregates.[4]
-
Resin Choice: For long or hydrophobic peptides, using a low-substitution resin (0.1 to 0.4 mmol/g) can reduce aggregation.[6]
-
-
Extend Coupling Time: Due to the steric bulk of the trityl group, the coupling reaction for Fmoc-Cys(Trt)-OH can be slower than for other amino acids.[1][7] Increasing the coupling time (e.g., to 2-4 hours) or performing a double coupling can improve the yield.
Q2: My peptide containing a C-terminal D-cysteine shows a +51 Da mass addition in the final product. What is this side product?
A2: This mass shift corresponds to the formation of 3-(1-piperidinyl)alanine. This side reaction occurs when the peptide has a C-terminal cysteine and is synthesized using Fmoc/tBu protocols.[4][6] The base (piperidine) used for Fmoc deprotection can catalyze the elimination of the protected sulfhydryl group to form a dehydroalanine intermediate, which then reacts with piperidine.[4][6]
Solutions:
-
Resin Selection: The use of 2-chlorotrityl (2-CTC) resin is highly recommended for synthesizing peptides with a C-terminal cysteine.[8] The steric hindrance of the 2-chlorotrityl moiety inhibits this side reaction.[4]
-
Protecting Group: While the bulky trityl protecting group can minimize this side reaction, it may not eliminate it completely.[4][6]
Q3: I am concerned about racemization of the cysteine residue during coupling. How can I minimize this?
A3: Cysteine is one of the amino acids most prone to racemization during peptide synthesis.[4] This is particularly problematic when using phosphonium or uronium salt-based coupling reagents in the presence of tertiary amines like DIPEA.[1]
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent and Base:
-
Alternative Protecting Groups: The choice of the sulfur protecting group significantly impacts the degree of racemization. Consider using protecting groups that have been shown to reduce racemization compared to the standard Trityl group.
-
Fmoc-Cys(Thp)-OH has shown significantly lower racemization compared to Fmoc-Cys(Trt)-OH.
-
Acid-labile protecting groups like 4,4′-dimethoxydiphenylmethyl (Ddm) can also suppress racemization to acceptable levels.[1]
-
Quantitative Data Summary
The following table summarizes the extent of racemization of cysteine with different protecting groups and coupling conditions.
| S-Protecting Group | Coupling Method | Base | Racemization (%) | Reference |
| Trityl (Trt) | DIPCDI/Oxyma | - | 3.3 | |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma | - | 0.74 | |
| Diphenylmethyl (Dpm) | DIPCDI/Oxyma | - | 6.8 | |
| Trityl (Trt) | HCTU/6-Cl-HOBt | DIEA | High | [1] |
| 4,4'-dimethoxydiphenylmethyl (Ddm) | HCTU/6-Cl-HOBt | DIEA | 0.8 | [1] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Cys(Trt)-OH using DIC/Oxyma
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3 eq.), OxymaPure® (3 eq.) in DMF.
-
Activation and Coupling: Add DIC (3 eq.) to the amino acid solution and pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test or other colorimetric test to ensure the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Troubleshooting Difficult Couplings due to Aggregation
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Solvent Exchange: After the pre-coupling washes, suspend the resin in a mixture of DMF and NMP (1:1 v/v).
-
Coupling at Elevated Temperature: Prepare the activated amino acid solution as described in Protocol 1. Add the solution to the resin and shake at 50°C for 2 hours.
-
Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.
Diagrams
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Side reaction pathway leading to 3-(1-piperidinyl)alanine formation.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesalabs.com [mesalabs.com]
- 3. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chempep.com [chempep.com]
Technical Support Center: D-Cysteine (Trt) Protection
Welcome to the technical support center for the use of Trityl (Trt) protected D-cysteine in research and drug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing the premature deprotection of the Trt group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature Trt group deprotection on D-cysteine during Fmoc-SPPS?
The primary cause of premature deprotection of the Trt group is its inherent acid lability. While generally stable to the basic conditions of Fmoc removal (e.g., piperidine), the Trt group can be sensitive to repeated exposure to even mildly acidic conditions that can arise during the synthesis cycle, particularly during amino acid coupling steps.
Q2: Can the choice of resin impact the stability of the Trt-cysteine linkage?
Yes, the choice of resin can influence the stability of the Trt group, especially when D-cysteine is the C-terminal amino acid. The use of 2-chlorotrityl chloride (2-CTC) or other highly acid-sensitive resins is recommended for anchoring Fmoc-Cys(Trt)-OH. These resins allow for cleavage under very mild acidic conditions, minimizing the risk of premature deprotection during the final cleavage step and reducing side reactions like piperidinylalanine formation.[1]
Q3: Are there specific coupling reagents that are more compatible with Trt-cysteine?
To minimize racemization and potential side reactions, it is advisable to use coupling reagents that do not require strong bases. Carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure® or 1-hydroxybenzotriazole (HOBt) are generally well-tolerated. It is recommended to avoid pre-activation or the use of strong organic bases which can promote side reactions.
Q4: What are the most common side reactions associated with Trt-protected cysteine?
Besides premature deprotection, the most common side reactions include:
-
Racemization: The chiral center of cysteine can be susceptible to epimerization, particularly during activation for coupling.
-
β-elimination (Piperidinylalanine formation): Especially prevalent for C-terminal cysteine, this involves the elimination of the protected thiol group followed by the addition of piperidine (from Fmoc deprotection), leading to the formation of a 3-(1-piperidinyl)alanine residue.[2][3] The use of the sterically bulky Trt group can minimize but not always eliminate this side reaction.
-
S-alkylation: During final cleavage with trifluoroacetic acid (TFA), the liberated Trt cation can reattach to the cysteine thiol or other nucleophilic residues like tryptophan if not properly scavenged.
Troubleshooting Guide: Premature Trt Deprotection
This guide provides a structured approach to diagnosing and resolving issues related to the premature loss of the Trt protecting group from D-cysteine during your experiments.
Problem: Loss of Trt group detected during synthesis (e.g., by mass spectrometry of a cleaved aliquot).
Troubleshooting Workflow
Caption: Troubleshooting workflow for premature Trt deprotection.
Quantitative Data Summary
While precise kinetic data for Trt deprotection under varying pH and temperature is sequence-dependent and not always readily available in a standardized format, the following table summarizes the relative stability and common conditions for the removal of the Trt group compared to other common cysteine protecting groups.
| Protecting Group | Stability to Piperidine (Fmoc Deprotection) | Acid Stability (TFA) | Recommended Cleavage Conditions | Key Considerations |
| Trityl (Trt) | Generally Stable | Labile | 95% TFA / 2.5% H₂O / 2.5% TIS | Prone to premature loss with repeated mild acid exposure. Scavengers are essential to prevent S-alkylation. |
| Diphenylmethyl (Dpm) | Stable | More stable than Trt | 95% TFA | More resistant to premature acid-catalyzed deprotection than Trt. |
| Methoxytrityl (Mmt) | Stable | Very Labile | 1-2% TFA in DCM | Can be selectively removed on-resin in the presence of other acid-labile groups. |
| Acetamidomethyl (Acm) | Stable | Stable | Requires specific reagents (e.g., I₂, Hg(OAc)₂) | Orthogonal to TFA-labile groups, allowing for selective disulfide bond formation. |
| tert-Butyl (tBu) | Stable | Stable | Requires strong acids (e.g., HF) or specific reagents | Orthogonal to both Fmoc and standard TFA cleavage conditions. |
Experimental Protocols
Protocol 1: Minimizing Premature Trt Deprotection During Fmoc-SPPS
This protocol outlines best practices for the coupling and Fmoc deprotection steps to maintain the integrity of the Trt group on D-cysteine.
Materials:
-
Fmoc-D-Cys(Trt)-OH
-
Peptide synthesis resin (e.g., 2-chlorotrityl chloride resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin with a fresh solution of 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for the amino acid following Cys(Trt)):
-
Dissolve the incoming Fmoc-amino acid (3-5 equivalents) and OxymaPure® or HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution. Crucially, do not pre-activate for extended periods.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
After complete coupling, wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Cycles: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.
Experimental Workflow Diagram
Caption: Workflow for a single amino acid addition cycle in Fmoc-SPPS.
Protocol 2: Final Cleavage and Deprotection of Peptides Containing Cys(Trt)
This protocol describes the standard procedure for the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptidyl-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v). For peptides containing other sensitive residues like methionine or tryptophan, additional scavengers such as 1,2-ethanedithiol (EDT) may be added.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the formation of the trityl cation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Slowly add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the peptide suspension to pellet the precipitate.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway Analogy: Trt Deprotection and Scavenging
This diagram illustrates the chemical pathway of Trt deprotection and the crucial role of scavengers.
Caption: Chemical pathway of Trt deprotection and scavenging.
References
Optimizing cleavage conditions to avoid side products with D-cys-NH2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-cysteine-amide (D-cys-NH2) containing peptides. Our goal is to help you optimize your cleavage conditions to minimize side products and maximize the yield of your target peptide.
Troubleshooting Guides
This section addresses specific issues that may arise during the cleavage of peptides containing D-cys-NH2.
Question: My final product shows significant disulfide-bonded dimers or oligomers. How can I prevent this?
Answer:
Disulfide bond formation is a common side reaction for cysteine-containing peptides due to the oxidation of the free sulfhydryl group.[1][2] To minimize this, it is crucial to maintain a reducing environment during and after cleavage.
-
Use of Reducing Scavengers: The most effective way to prevent oxidation is to include a reducing scavenger in your cleavage cocktail. 1,2-ethanedithiol (EDT) is highly effective at keeping cysteine residues in their reduced state.[1] Dithiothreitol (DTT) is another excellent reducing agent that can be used.[3][4]
-
Post-Cleavage Reduction: If disulfide bonds have already formed, the crude peptide can be treated with a reducing agent like DTT or Tris(2-carboxyethyl)phosphine (TCEP) to break the disulfide bridges before purification.
-
Degas Solvents: Removing dissolved oxygen from your solvents by bubbling nitrogen or argon gas through them can also help minimize oxidation.
Question: I am observing a significant side product with a mass increase of +56 Da, corresponding to S-tert-butylation. What is the cause and how can I avoid it?
Answer:
S-tert-butylation of the cysteine thiol group is a well-documented side reaction that occurs during trifluoroacetic acid (TFA) cleavage.[3][4] It is caused by the reaction of the liberated cysteine thiol with tert-butyl cations generated from the acid-labile protecting groups (e.g., Boc, tBu) on other amino acid side chains in your peptide.[3][4]
To minimize S-tert-butylation:
-
Optimize Your Scavenger Cocktail: The choice and concentration of scavengers are critical. Triisopropylsilane (TIS) is a common scavenger that traps tert-butyl cations. However, for cysteine-containing peptides, a more comprehensive cocktail is often necessary. The addition of scavengers that are themselves thiols, such as EDT or DTT, can act as sacrificial nucleophiles, reacting with the tert-butyl cations before they can modify your peptide.[5]
-
Two-Step Cleavage Strategy: A two-stage cleavage can be beneficial. An initial treatment with a lower concentration of TFA in the presence of scavengers can help to deprotect the side chains more gently, followed by a higher concentration of TFA to cleave the peptide from the resin.[4]
Frequently Asked Questions (FAQs)
What is a good starting point for a standard cleavage cocktail for a peptide containing D-cys-NH2?
A robust and widely used cleavage cocktail for peptides containing sensitive residues like cysteine is Reagent K.[5][6]
| Reagent | Composition |
| Trifluoroacetic acid (TFA) | 82.5% |
| Water | 5% |
| Phenol | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
For many peptides, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) may be sufficient, but the inclusion of EDT is highly recommended for cysteine-containing peptides to prevent oxidation.[5]
How long should the cleavage reaction be carried out?
For most standard resins like Rink Amide, a cleavage time of 1-2 hours at room temperature is sufficient to cleave the peptide from the support and remove most common side-chain protecting groups.[2][7] However, the optimal time can be sequence-dependent.[6] If your peptide contains protecting groups that are more difficult to remove, such as Arg(Pmc) or Arg(Mtr), longer reaction times of up to 4 hours may be necessary.[2] It is always recommended to perform a small-scale trial cleavage to determine the optimal time for your specific peptide.[6]
Are there any known side reactions specific to having a C-terminal amide?
The presence of a C-terminal amide does not typically introduce specific side reactions during the final TFA cleavage step. However, during the synthesis, particularly with a Wang resin, diketopiperazine formation can occur at the dipeptide stage, leading to cleavage of the peptide from the resin.[8] Using a Rink Amide resin, as is common for producing peptide amides, mitigates this particular issue.
Quantitative Data on Scavenger Effectiveness
The following table summarizes the effectiveness of different scavenger cocktails in reducing the S-tert-butylation of a model cysteine-containing peptide.
| Cleavage Cocktail Composition (TFA/Scavengers) | Desired Peptide (%) | S-tert-butylated Peptide (%) |
| 95 / 2.5 TIS / 2.5 H₂O | 81.4 | 15.2 |
| 80 / 5 TIS / 5 H₂O / 5 Thioanisole / 5 DMS + 1% DTT | 92.1 | 5.9 |
| 80 / 5 TIS / 5 H₂O / 5 Thioanisole / 5 DMS + 1% 1,4-BDMT | 93.0 | 5.5 |
Data adapted from a study on S-tert-butylation mitigation.[9] As shown, the inclusion of thioanisole, DMS, and a reducing agent like DTT or 1,4-BDMT significantly reduces the amount of S-tert-butylation.
Experimental Protocols
Protocol: Small-Scale Trial Cleavage
It is highly recommended to perform a small-scale trial cleavage to optimize conditions before committing your entire batch of resin.[6]
-
Resin Preparation: Take a small amount of dried peptide-resin (e.g., 20-50 mg) and place it in a microcentrifuge tube.
-
Cleavage Cocktail Addition: Prepare your desired cleavage cocktail (e.g., 0.5 mL). A recommended starting cocktail is TFA/TIS/H₂O/EDT (94:2.5:2.5:1). Add the cocktail to the resin.
-
Reaction: Gently agitate the tube at room temperature for 1-2 hours.
-
Peptide Precipitation: After the reaction is complete, precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Drying and Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and LC-MS to assess the purity and identify any side products.
Visualizations
Caption: Troubleshooting workflow for optimizing D-cys-NH2 peptide cleavage.
References
- 1. biotage.com [biotage.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TFA Cleavage Strategy for Mitigation of SâtButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis [acs.figshare.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bot Detection [iris-biotech.de]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: D-Cysteine Peptide Disulfide Bond Formation
Welcome to the technical support center for troubleshooting disulfide bond formation in D-cysteine containing peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My D-cysteine peptide is not forming a disulfide bond. What are the common causes?
Failure to form a disulfide bond can be attributed to several factors:
-
Incorrect pH: The formation of a disulfide bond is pH-dependent. The reaction involves a thiolate anion (S-) attacking a neutral thiol (-SH). A pH slightly above the pKa of the cysteine's thiol group (typically around 8.5) is often optimal to ensure a sufficient concentration of thiolate anions without promoting side reactions.[1][2][3] At acidic pH, the thiol groups remain protonated, inhibiting the reaction.[4][5]
-
Inefficient Oxidation: The chosen oxidizing agent may be too weak or used at an insufficient concentration. Common oxidizing agents include air (oxygen), dimethyl sulfoxide (DMSO), hydrogen peroxide, and potassium ferricyanide.[6][7][8][9] The efficiency of air oxidation can be slow and may require optimization of buffer conditions and agitation.[7][8]
-
Presence of Reducing Agents: Contamination with reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) from previous purification steps, will prevent disulfide bond formation. Ensure all reducing agents have been thoroughly removed.
-
Steric Hindrance: The peptide's primary sequence and three-dimensional structure can sterically hinder the two D-cysteine residues from coming into close enough proximity for the bond to form.
-
Peptide Aggregation: Peptides may aggregate at the concentration required for oxidation, preventing proper folding and intramolecular disulfide bond formation.
Q2: I am observing significant amounts of oligomers and other byproducts. How can I minimize these?
The formation of dimers, oligomers, and other side products is a common issue, often arising from intermolecular disulfide bond formation.
-
Optimize Peptide Concentration: High peptide concentrations favor intermolecular reactions. The oxidation reaction should be performed at high dilution (typically 0.1-1 mg/mL) to promote intramolecular bond formation.[9]
-
Control pH: While a basic pH is necessary, excessively high pH can accelerate side reactions, including disulfide scrambling and modifications to other amino acid residues.[1][10] A pH range of 7.5-8.5 is generally recommended.[7]
-
Choice of Oxidizing Agent: Strong oxidizing agents can lead to over-oxidation of cysteine to sulfinic or sulfonic acids, or oxidation of other susceptible residues like methionine and tryptophan.[6][7][11] Consider using milder oxidation methods like air oxidation.
-
Purification Strategy: It is crucial to purify the linear peptide before attempting disulfide bond formation to remove any failed sequences or impurities that might interfere with the reaction.
Q3: How can I confirm that a disulfide bond has formed correctly?
Several analytical techniques can be used to verify the formation and determine the connectivity of disulfide bonds.
-
Mass Spectrometry (MS): This is a primary tool for confirming disulfide bond formation.[12][13][14] A decrease in the peptide's mass by 2 Da (due to the loss of two hydrogen atoms) indicates the formation of one disulfide bond. Tandem MS (MS/MS) can be used to map the exact connectivity in peptides with multiple disulfide bridges.[10][13]
-
High-Performance Liquid Chromatography (HPLC): The cyclized, disulfide-bonded peptide will typically have a different retention time on a reverse-phase HPLC column compared to the linear, reduced form. The oxidized form is often more compact and may elute earlier.
-
Ellman's Test: This colorimetric assay detects free thiol groups. A significant decrease in the free thiol concentration after the oxidation reaction indicates disulfide bond formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, confirming the three-dimensional fold stabilized by the disulfide bond.[12][15]
Troubleshooting Workflows
The following diagrams illustrate logical steps for troubleshooting common issues during D-cysteine peptide disulfide bond formation.
Experimental Protocols
Protocol 1: Air Oxidation of a D-cysteine Containing Peptide
This protocol describes a general method for forming an intramolecular disulfide bond using air as the oxidant.
-
Peptide Preparation:
-
Synthesize and purify the linear peptide containing two D-cysteine residues using standard solid-phase peptide synthesis (SPPS) and reverse-phase HPLC.
-
Lyophilize the purified peptide to a dry powder.
-
Confirm the identity and purity of the linear peptide by mass spectrometry and analytical HPLC.
-
-
Oxidation Reaction:
-
Dissolve the lyophilized peptide in an appropriate buffer. A common choice is 0.1 M ammonium bicarbonate or ammonium acetate buffer, pH 7.5-8.5.
-
The final peptide concentration should be in the range of 0.1-1.0 mg/mL to favor intramolecular cyclization.[9]
-
Transfer the peptide solution to a wide-mouthed flask to maximize the surface area exposed to air.
-
Stir the solution gently and openly to the air at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Analyze the aliquots by analytical HPLC and mass spectrometry to observe the disappearance of the linear peptide peak and the appearance of the cyclized product peak (with a mass decrease of 2 Da).
-
The reaction is considered complete when the peak corresponding to the linear peptide is no longer observed.
-
-
Purification of the Cyclized Peptide:
-
Once the reaction is complete, acidify the solution with a small amount of acetic acid or trifluoroacetic acid (TFA) to a pH of 3-4 to stop the reaction.
-
Purify the cyclized peptide using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the final product by mass spectrometry and analytical HPLC.
-
Protocol 2: Disulfide Bond Confirmation using Mass Spectrometry
This protocol outlines the steps to confirm disulfide bond formation.
-
Sample Preparation:
-
Prepare two samples of the peptide: one from the completed oxidation reaction (non-reduced sample) and one where a small aliquot of the oxidized peptide has been treated with a reducing agent like DTT or TCEP (reduced sample).
-
-
Mass Spectrometry Analysis:
-
Analyze both the non-reduced and reduced samples by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[12]
-
Non-reduced sample: The mass spectrum should show a peak corresponding to the molecular weight of the peptide minus 2 Da (for a single disulfide bond).
-
Reduced sample: The mass spectrum should show a peak corresponding to the molecular weight of the original linear peptide (the mass of the oxidized peptide + 2 Da).
-
-
Data Interpretation:
-
The observation of the expected mass shift of -2 Da in the non-reduced sample compared to the reduced sample confirms the presence of the disulfide bond.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| pH for Oxidation | 7.5 - 8.5 | Facilitates thiolate anion formation, which is necessary for the nucleophilic attack to form the disulfide bond.[1][2][3] | < 7.0: Slow or no reaction due to protonated thiols.[4][5] > 9.0: Increased risk of side reactions like disulfide scrambling and modifications to other residues.[1][10] |
| Peptide Concentration | 0.1 - 1.0 mg/mL | High dilution favors intramolecular bond formation over intermolecular reactions that lead to oligomers.[9] | > 1.0 mg/mL: Increased formation of dimers and higher-order oligomers. |
| Reaction Temperature | 20 - 25 °C (Room Temp.) | Provides sufficient thermal energy for the reaction without promoting degradation or significant side reactions. | Higher Temperatures: Can increase the rate of side reactions and peptide degradation. |
| Monitoring Intervals | 2 - 24 hours | The rate of air oxidation can be slow and is peptide-dependent. Regular monitoring ensures the reaction is stopped at the optimal time.[7] | Infrequent Monitoring: May result in incomplete reaction or over-oxidation if stronger oxidants are used. |
References
- 1. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection and function of an intramolecular disulfide bond in the pH-responsive CadC of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Gas-Phase Ion/Ion Reactions: Enabling Disulfide Mapping via Oxidation and Cleavage of Disulfide Bonds in Intermolecularly-Linked Polypeptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Methods Are Used for Identification and Quantitative Analysis of Disulfide Bonds in Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Detecting Protein Disulfide Bonds | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation Issues in Peptides Containing Hydrophobic D-Amino Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing hydrophobic D-amino acids.
Frequently Asked Questions (FAQs)
Q1: Why are my peptides containing hydrophobic D-amino acids so prone to aggregation?
A1: The aggregation of these peptides is primarily driven by their amino acid composition and the unique structural impact of D-amino acids.
-
Hydrophobicity: Peptides with a high content of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) have limited solubility in aqueous solutions. These non-polar residues tend to self-associate to minimize contact with water, driving aggregation.[1][2] A continuous stretch of more than three hydrophobic amino acids is a strong indicator of potential aggregation.[3]
-
Impact of D-Amino Acids on Secondary Structure: The incorporation of D-amino acids can significantly alter a peptide's secondary structure.[4][5][6] While they can be used to disrupt undesirable secondary structures, they can also promote the formation of highly stable β-sheet structures, which are prone to stacking and forming amyloid-like fibrils.[5][7] The specific position and context of the D-amino acid are critical in determining its effect.[5][6]
-
Reduced Proteolytic Degradation: D-amino acids make peptides more resistant to proteases.[4][5] While beneficial for therapeutic applications, this increased stability can sometimes provide a longer timeframe for aggregation to occur in solution.
Q2: Can the position of the D-amino acid in the sequence affect aggregation?
A2: Yes, the position is critical. A D-amino acid can either disrupt or promote aggregation depending on where it is placed within the peptide sequence. For instance, a D-amino acid can be strategically placed to break a β-sheet-prone sequence. However, in other contexts, it might facilitate a β-turn that nucleates the formation of larger aggregates.[5][6] A d-amino-acid scan, where each L-amino acid is systematically replaced by its D-enantiomer, can be a powerful tool to identify residues critical for folding and aggregation.[6]
Q3: My peptide is completely insoluble. What is the first thing I should try?
A3: For highly hydrophobic peptides that are insoluble in aqueous buffers, the first step is to attempt solubilization in a small amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice.[8] Other options include dimethylformamide (DMF) or isopropanol.[8][9] Once the peptide is dissolved in the organic solvent, you can slowly add your aqueous buffer to the peptide solution while vortexing. It is crucial to always centrifuge the final solution to pellet any undissolved peptide before use.[10]
Q4: Are there any sequence modifications I can make to improve the solubility of my peptide design?
A4: Yes, several molecular engineering strategies can be employed during the design phase:
-
Introduce Charged Residues: Replacing hydrophobic amino acids with hydrophilic or charged ones (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) can significantly improve solubility.[1]
-
Incorporate "Gatekeeper" Residues: Placing charged residues like Arginine or Lysine, or a helix-breaking residue like Proline, flanking the hydrophobic region can act as "gatekeepers" that prevent aggregation.
-
PEGylation: Attaching polyethylene glycol (PEG) chains is a well-established method to increase the hydrophilicity and solubility of peptides.[1][10]
Troubleshooting Guides
Guide 1: Poor Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)
Issue: During SPPS of a peptide with stretches of hydrophobic D-amino acids, you observe resin shrinking, failed couplings (false negatives with ninhydrin tests), and the final crude product is of very low purity and yield.
Cause: This is a classic sign of on-resin aggregation. As the peptide chain elongates, it can fold into secondary structures and aggregate, making reactive sites inaccessible for subsequent deprotection and coupling reactions.[11]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting on-resin aggregation during SPPS.
Solutions:
-
Incorporate Structure-Disrupting Derivatives:
-
Pseudoproline Dipeptides: If your sequence contains a Serine or Threonine, substitute it and the preceding amino acid with a corresponding pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[11]
-
Backbone Protection: For sequences containing Glycine, substitute it with an N-2-hydroxy-4-methoxybenzyl (Hmb) or N-2,4-dimethoxybenzyl (Dmb) protected amino acid. This bulky group prevents inter-chain hydrogen bonding.[11] These protecting groups are removed during the final TFA cleavage.
-
-
Optimize Synthesis Conditions:
-
Special Solvents: Use solvent mixtures known to disrupt secondary structures, sometimes referred to as "magic mixtures" (e.g., a combination of NMP, DMSO, and DCM).
-
Elevated Temperature: Performing couplings at a higher temperature (e.g., 50-75°C) can help to disrupt secondary structures and improve reaction kinetics.
-
Guide 2: Peptide Precipitates Out of Solution During Purification or Storage
Issue: Your purified peptide, which may have been soluble initially in an organic/aqueous mix, precipitates upon solvent removal (lyophilization) or when dissolved in an aqueous buffer for an assay.
Cause: The peptide's concentration, the pH of the buffer, and ionic strength are critical factors that influence its solubility. For hydrophobic peptides, solubility is often lowest at their isoelectric point (pI) and in high ionic strength buffers that promote hydrophobic interactions.[1]
Troubleshooting Workflow:
Caption: Decision-making workflow for solubilizing aggregated peptides.
Solutions:
-
pH Adjustment: Determine the theoretical isoelectric point (pI) of your peptide. Adjust the pH of your buffer to be at least 2 units away from the pI. For basic peptides (net positive charge), use an acidic buffer. For acidic peptides (net negative charge), use a basic buffer.[8]
-
Use of Co-solvents and Additives:
-
Organic Solvents: For applications like RP-HPLC, using co-solvents like acetonitrile or isopropanol can increase solubility. Trifluoroethanol (TFE) can also be effective but may induce secondary structures.[9]
-
Chaotropic Agents: For experiments where peptide conformation is not critical, or if refolding is possible, dissolving the peptide in strong denaturants like 6M guanidine hydrochloride or 8M urea can break up aggregates.[10] You can then dilute this stock into your final assay buffer.
-
Quantitative Data Summary
The propensity of a peptide to aggregate can be predicted and measured. Below is a summary of common parameters used to quantify aggregation and factors influencing it.
Table 1: Factors Influencing Peptide Aggregation Propensity
| Factor | Description | Impact on Aggregation | Prediction Tools |
| Hydrophobicity | The proportion of non-polar amino acid residues. | High hydrophobicity is a primary driver of aggregation. | CamSol, AGGRESCAN |
| β-Sheet Propensity | The intrinsic tendency of amino acids to form β-sheets. | High β-sheet propensity increases the risk of forming amyloid-like fibrils. | TANGO, AGGRESCAN |
| Charge | The net charge of the peptide at a given pH. | Aggregation is often maximal near the isoelectric point (pI) where net charge is zero. | Peptide property calculators |
| Gatekeeper Residues | Charged residues (Arg, Lys, Asp, Glu) or Proline flanking a hydrophobic core. | Can significantly decrease aggregation by electrostatic repulsion or structural disruption. | N/A (Design principle) |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Detection
This assay is used to detect and quantify the formation of amyloid-like fibrils, which are rich in β-sheet structures. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to these structures.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water, filtered)
-
Peptide stock solution (dissolved in an appropriate solvent like DMSO)
-
Assay buffer (e.g., 50 mM Phosphate buffer, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Plate-reading fluorometer (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Methodology:
-
Preparation of Reagents:
-
Prepare the final ThT working solution by diluting the stock solution into the assay buffer to a final concentration of 10-25 µM.
-
Prepare the peptide samples by diluting the peptide stock solution into the assay buffer to the desired final concentration (e.g., 10-100 µM). Include a buffer-only control.
-
-
Assay Setup:
-
To each well of the 96-well plate, add your peptide sample.
-
To initiate the aggregation measurement, add the ThT working solution to each well. The final volume should be consistent across all wells (e.g., 200 µL).
-
-
Measurement:
-
Place the plate in the fluorometer.
-
Set the instrument to take fluorescence readings at regular intervals (e.g., every 5-10 minutes) over a period of hours or days. Maintain a constant temperature (e.g., 37°C). Agitation between reads can sometimes promote aggregation.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated amyloid formation, showing a lag phase, an exponential growth phase, and a plateau phase.
-
The lag time and the maximum fluorescence intensity can be used to compare the aggregation propensity of different peptides or conditions.
-
Protocol 2: Characterization of Aggregates by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC can be used to assess the purity of a peptide and detect the presence of soluble aggregates.
Materials:
-
Analytical RP-HPLC system with a UV detector
-
C18 column suitable for peptides
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Peptide sample dissolved in an appropriate solvent
Methodology:
-
Sample Preparation:
-
Dissolve the peptide in a solvent that ensures complete solubilization, if possible. This might be a high concentration of Mobile Phase B, or a small amount of DMSO/DMF followed by dilution in Mobile Phase A.
-
Centrifuge the sample to remove any insoluble material.
-
-
Chromatographic Run:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Interpretation:
-
Monomeric Peptide: A pure, non-aggregated peptide should elute as a single, sharp peak.
-
Aggregated Peptide: Aggregates can manifest in several ways:
-
Broad Peaks: Soluble oligomers or conformers may result in broad, poorly resolved peaks.
-
Multiple Peaks: Different aggregation states might separate into distinct peaks.
-
Very Late Elution: Highly aggregated and hydrophobic species may elute very late in the gradient or not at all.
-
Poor Recovery: If the peptide aggregates on the column, you will observe a significant loss of material and a very small peak area relative to the amount injected.[9]
-
-
Troubleshooting HPLC for Aggregating Peptides:
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve the solubility of hydrophobic peptides and reduce peak broadening.
-
Modify Mobile Phase: Adding isopropanol to Mobile Phase B can sometimes improve the solubility and chromatography of very hydrophobic or aggregating peptides.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Identifying and minimizing by-products in Fmoc-D-cys-NH2 synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing by-products during the synthesis of Fmoc-D-cys-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended resin for synthesizing a C-terminal amide like this compound?
A1: A Rink Amide resin is the standard solid support for the synthesis of peptide amides using Fmoc chemistry. The linker is designed to be cleaved under acidic conditions (typically with trifluoroacetic acid - TFA), yielding the desired C-terminal amide.
Q2: Which protecting group is recommended for the thiol side chain of D-cysteine?
A2: The trityl (Trt) group is the most commonly recommended protecting group for the cysteine side chain in routine Fmoc Solid-Phase Peptide Synthesis (SPPS).[1] It is labile to standard TFA cleavage conditions, allowing for simultaneous deprotection and cleavage from the resin.[1]
Q3: What are the most common by-products I should expect during this compound synthesis?
A3: The most common by-products include racemization of the D-cysteine, S-alkylation of the cysteine thiol group by reactive cations generated during cleavage, C-terminal amide alkylation from linker decomposition, and oxidation of the thiol group to form disulfides.
Q4: How can I detect these by-products?
A4: The most effective methods for detecting by-products are High-Performance Liquid Chromatography (HPLC) for purity analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification based on molecular weight.
Q5: Is it necessary to use scavengers in the cleavage cocktail?
A5: Yes, it is critical. Scavengers are necessary to quench the highly reactive cationic species generated from the cleavage of protecting groups and the resin linker.[2] For cysteine-containing peptides, scavengers prevent the alkylation of the sensitive thiol side chain.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| LC-MS shows a peak with the same mass as the product but a different retention time. | Racemization of D-cysteine to L-cysteine during the coupling step. This is often exacerbated by base-mediated activation methods. | - Use a carbodiimide-based coupling method (e.g., DIC/Oxyma) which is known to cause less racemization compared to phosphonium or uronium reagents (e.g., HBTU/DIEA). - Avoid prolonged pre-activation times.[4] - Consider using a more sterically hindered base if a uronium reagent is necessary. |
| LC-MS shows a peak with a mass increase of +242 Da (Trityl group). | Incomplete removal of the Trityl (Trt) protecting group from the cysteine side chain. | - Increase the cleavage time with the TFA cocktail. - Ensure a sufficient concentration of triisopropylsilane (TIS) in the cleavage cocktail, as it acts as a scavenger for the trityl cation. |
| LC-MS shows unexpected higher mass peaks, especially when using standard Rink Amide resin. | 1. S-alkylation: The cysteine thiol can be alkylated by carbocations from the resin linker.[3] 2. C-terminal N-alkylation: The terminal amide can be alkylated by fragments of the Rink Amide linker upon cleavage.[3][5] | - Use a cleavage cocktail containing scavengers like 1,2-ethanedithiol (EDT) to protect the thiol group.[3] - To prevent linker-based alkylation, consider using a more stable resin like Rink Amide AM or add 1,3-dimethoxybenzene to the cleavage cocktail.[5][6] |
| Crude product shows significant amount of a dimer (double the expected mass). | Oxidation of the free thiol groups of two molecules to form a disulfide bond after cleavage. This is common if the cleavage cocktail lacks reducing agents. | - Ensure the cleavage cocktail contains a reducing scavenger like 1,2-ethanedithiol (EDT).[3] - Work with degassed solvents during purification. - If the dimer is the desired product, this can be encouraged by air oxidation at a basic pH in a dilute solution post-purification. |
| The resin turns a dark color (e.g., red or purple) during cleavage. | This can be due to the decomposition of the Rink Amide linker, especially with prolonged exposure to high concentrations of TFA.[6][7] | - This is often cosmetic and may not significantly impact the purity of the final product after purification. - Using silane scavengers can minimize the formation of these colored by-products.[6][7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-D-Cys(Trt)-NH2 on Rink Amide Resin
-
Resin Swelling: Swell Rink Amide resin (e.g., 0.5 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and finally DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents relative to resin loading), Oxyma (3 eq.), and N,N'-diisopropylcarbodiimide (DIC) (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling (should be negative). If the test is positive, continue coupling for another hour.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (5 times).
-
-
Final Washing and Drying:
-
Wash the resin with methanol (3 times) and dichloromethane (DCM) (3 times).
-
Dry the resin under a high vacuum for at least 2 hours.
-
Protocol 2: Cleavage and Deprotection
-
Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail. For optimal results with a cysteine-containing product, a recommended cocktail is:
-
94% Trifluoroacetic Acid (TFA)
-
2.5% Water
-
2.5% 1,2-Ethanedithiol (EDT)
-
1% Triisopropylsilane (TIS)
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. The resin may change color.[4]
-
-
Product Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 50 mL centrifuge tube.
-
Precipitate the crude product by adding cold diethyl ether (approx. 40 mL). A white precipitate should form.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitate.
-
Carefully decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the crude product under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: HPLC Purification
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes, but this should be optimized for the best separation.
-
Detection: Monitor at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Data Presentation
Table 1: Comparison of Cleavage Cocktails for this compound Synthesis
| Cleavage Cocktail Composition (v/v) | Key Scavengers | Targeted By-product Prevention | Expected Crude Purity | Notes |
| 95% TFA, 5% Water | Water | General carbocation scavenging | Low to Moderate | Not recommended. High risk of S-alkylation and oxidation of cysteine. |
| 95% TFA, 2.5% Water, 2.5% TIS | Water, TIS | Trityl cation scavenging | Moderate | Better than water alone, but still a risk of thiol oxidation. |
| 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT | Water, TIS, EDT | Trityl cation scavenging, thiol reduction | High | Recommended. EDT is crucial for preventing disulfide formation and protecting the thiol group.[3] |
| 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | Water, EDT, TIS | Balanced scavenging for both Trityl and thiol protection | High | An optimized version of the recommended cocktail. |
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for identifying by-products in this compound synthesis.
References
Validation & Comparative
Fmoc-D-Cys-NH2 vs. Boc-D-Cys-NH2: A Comparative Guide for Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between Fmoc and Boc protecting group strategies in solid-phase peptide synthesis (SPPS) is a critical decision that can significantly impact the yield, purity, and overall success of synthesizing cysteine-containing peptides. This guide provides an objective comparison of Fmoc-D-Cys-NH2 and Boc-D-Cys-NH2, supported by experimental data, to aid in the selection of the optimal building block for your research needs.
The primary difference between the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) strategies lies in their orthogonal deprotection chemistries. The Fmoc group is labile to basic conditions, typically a solution of piperidine in dimethylformamide (DMF), while the Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). This fundamental distinction dictates the reagents used throughout the synthesis and influences the potential for side reactions, particularly when incorporating sensitive amino acids like D-cysteine.
Performance Comparison: Yield, Purity, and Side Reactions
The choice between this compound and Boc-D-Cys-NH2 involves a trade-off between the milder deprotection conditions of the Fmoc strategy and the potential for acid-induced side reactions in the Boc strategy. The following table summarizes key performance indicators based on available experimental data.
| Performance Metric | This compound | Boc-D-Cys-NH2 | Key Considerations |
| Overall Yield | Generally high, but can be compromised by side reactions. | Can be high, but repetitive acid treatment may lead to peptide cleavage from the resin. | Dependent on sequence, coupling efficiency, and prevention of side reactions. |
| Purity | Crude peptides can have a higher purity if side reactions are minimized.[1] | Repetitive acid deprotection can generate byproducts. | Purity is highly dependent on the optimization of synthesis and cleavage protocols. |
| Racemization | Prone to racemization, especially during coupling and prolonged exposure to base.[2][3] | Generally lower risk of racemization during the coupling of the protected amino acid itself. | The use of specific coupling reagents and side-chain protecting groups can mitigate racemization in Fmoc-SPPS. |
| Key Side Reactions | - Racemization: Formation of L-cysteine impurity. - β-elimination: Leads to dehydroalanine and subsequent addition of piperidine to form 3-(1-piperidinyl)alanine.[4] - Diketopiperazine formation: At the dipeptide stage. | - Alkylation of Cysteine: By carbocations generated during acidolysis. - t-butylation of Tryptophan: If present in the sequence. | Careful selection of side-chain protecting groups and scavengers is crucial for both strategies. |
Experimental Data on Side Reactions
Quantitative data highlights the challenges associated with the use of Fmoc-protected cysteine.
| Side Reaction | Building Block/Condition | Extent of Side Reaction | Reference |
| Racemization | Coupling of Fmoc-Cys(Trt)-OH | 3.3% | |
| Racemization | Prolonged piperidine treatment of resin-bound C-terminal Cys(Trt) | 23% D-Cys formation | [2] |
| Racemization | Prolonged piperidine treatment of resin-bound C-terminal Cys(MBom) | 6% D-Cys formation | [2] |
This data underscores the propensity of Fmoc-protected cysteine to racemize under standard SPPS conditions. The choice of the thiol side-chain protecting group (e.g., Trityl vs. Methoxybenzyl) can influence the extent of this side reaction. While comparable quantitative data for Boc-D-Cys-NH2 is less prevalent in the literature, the acidic deprotection conditions of the Boc strategy are generally considered less likely to induce racemization of the cysteine residue itself during the coupling step. However, the strong acid used for final cleavage in Boc-SPPS can lead to other side reactions affecting sensitive residues.
Experimental Protocols
Detailed experimental protocols for the incorporation of this compound and Boc-D-Cys-NH2 are provided below. These protocols outline the key steps for a manual solid-phase synthesis.
Fmoc-SPPS Protocol for a C-terminal D-Cysteine Amide
This protocol is based on the widely used Fmoc/tBu strategy.
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the resin.
-
Washing: Wash the resin thoroughly with DMF followed by dichloromethane (DCM).
-
Coupling of Fmoc-D-Cys(Trt)-OH:
-
Pre-activate a 3-fold molar excess of Fmoc-D-Cys(Trt)-OH with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide for purification.
-
Boc-SPPS Protocol for a C-terminal D-Cysteine Amide
This protocol follows the traditional Boc/Bzl strategy.
-
Resin Preparation: Start with a pre-loaded Boc-D-Cys(Acm)-MBHA resin or couple Boc-D-Cys(Acm)-OH to MBHA resin.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM and isopropanol.
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling of the next Boc-amino acid:
-
Pre-activate a 3-fold molar excess of the next Boc-protected amino acid with a coupling reagent (e.g., HBTU or DCC/HOBt) in DMF or DCM.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
Treat the resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol) at 0°C for 1 hour.
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
-
Wash and lyophilize the crude peptide.
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of Fmoc and Boc solid-phase peptide synthesis.
Caption: Fmoc-SPPS workflow diagram.
Caption: Boc-SPPS workflow diagram.
Conclusion and Recommendations
The choice between this compound and Boc-D-Cys-NH2 for solid-phase peptide synthesis is highly dependent on the specific requirements of the target peptide and the expertise of the researcher.
This compound is recommended for:
-
Syntheses where mild deprotection conditions are paramount.
-
Peptides containing acid-sensitive modifications.
-
Laboratories equipped for routine Fmoc chemistry and purification of closely related impurities.
Boc-D-Cys-NH2 is a suitable alternative when:
-
Minimizing racemization of the D-cysteine residue during coupling is the primary concern.
-
The peptide sequence is stable to repetitive acid treatments.
-
The laboratory is equipped to handle hazardous reagents like anhydrous HF.
Ultimately, for the synthesis of peptides containing C-terminal D-cysteine amides, careful consideration of potential side reactions is crucial. For the Fmoc strategy, the use of bulky side-chain protecting groups on cysteine and optimized coupling conditions can help to minimize racemization. For the Boc strategy, the judicious use of scavengers during the final cleavage is essential to prevent modification of sensitive residues. Pilot syntheses on a small scale are often advisable to determine the optimal strategy for a specific target peptide.
References
A Researcher's Guide to Thiol Protecting Groups for D-Cysteine in Drug Development and Peptide Synthesis
For researchers, scientists, and drug development professionals, the selective protection and deprotection of cysteine's thiol group is a critical consideration in the synthesis of peptides and other complex molecules. The nucleophilic nature of the thiol side chain necessitates the use of protecting groups to prevent unwanted side reactions during synthetic transformations. This guide provides an objective comparison of common thiol protecting groups for D-cysteine, supported by experimental data and detailed protocols to aid in the selection of the most appropriate group for a given synthetic strategy.
The choice of a thiol protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. Orthogonality, the ability to deprotect one group in the presence of others, is a key factor in multi-step syntheses, particularly in the construction of peptides with multiple disulfide bonds. This comparison focuses on some of the most widely utilized thiol protecting groups: Trityl (Trt), Acetamidomethyl (Acm), S-tert-butylthio (StBu), and tert-butyl (tBu).
Comparative Analysis of Thiol Protecting Groups for D-Cysteine
The following table summarizes the key performance indicators for the protection and deprotection of the thiol group of D-cysteine with Trityl (Trt), Acetamidomethyl (Acm), S-tert-butylthio (StBu), and tert-butyl (tBu) protecting groups. This data is essential for designing efficient and high-yielding synthetic routes.
| Protecting Group | Protection Reagent & Conditions | Typical Yield (%) | Deprotection Reagent & Conditions | Typical Yield (%) | Stability | Key Features |
| Trityl (Trt) | Trityl chloride (Trt-Cl), DIEA, DCM, rt, 2-4 h | >90 | TFA/TIS/H₂O (95:2.5:2.5), rt, 1-2 h | >95 | Acid-labile, stable to basic and nucleophilic conditions. | Bulky group offering good steric protection. Commonly used in Fmoc-SPPS. |
| Acetamidomethyl (Acm) | Acm-Cl, NaOH, EtOH/H₂O, 0°C to rt, 3-5 h | 85-95 | I₂ (10 equiv.), DMF/H₂O (4:1), rt, 40 min | >90 (on-resin) | Stable to acidic (TFA) and basic conditions. | Can be removed oxidatively to form disulfide bonds directly. Orthogonal to Trt.[1] |
| S-tert-butylthio (StBu) | DTNB, NaHCO₃, MeOH/H₂O, rt, 1-2 h | >90 | TCEP or DTT (10-20 equiv.), aq. buffer (pH 7-8), rt, 1-4 h | >95 | Stable to acidic (TFA) and basic conditions. | Removed by reducing agents. Useful for regioselective disulfide bond formation. |
| tert-butyl (tBu) | Isobutylene, H₂SO₄ (cat.), DCM, -10°C to rt, 12-24 h | 70-85 | Hg(OAc)₂ in TFA/anisole; or TFMSA | Variable | Very stable to a wide range of conditions, including strong acids (TFA). | Requires harsh deprotection conditions, limiting its general applicability.[2] |
Experimental Workflows and Logical Relationships
The selection and application of a thiol protecting group follow a logical workflow designed to ensure the desired chemical transformations occur without unintended side reactions involving the thiol group. The following diagram illustrates the general process.
Caption: General workflow for the use of thiol protecting groups in synthesis.
Detailed Experimental Protocols
Below are representative protocols for the protection and deprotection of the thiol group of D-cysteine with some of the most common protecting groups. These protocols are intended as a starting point and may require optimization based on the specific substrate and reaction scale.
Trityl (Trt) Group
Protection of D-cysteine with Trityl Chloride:
-
Dissolve D-cysteine (1.0 eq) in a minimal amount of water and add N,N-Diisopropylethylamine (DIEA) (2.5 eq).
-
In a separate flask, dissolve trityl chloride (1.1 eq) in dichloromethane (DCM).
-
Add the D-cysteine solution dropwise to the trityl chloride solution at room temperature with vigorous stirring.
-
Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain S-trityl-D-cysteine.
Deprotection of S-trityl-D-cysteine:
-
Dissolve the S-trityl-protected peptide or amino acid in a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.[3]
-
Stir the mixture at room temperature for 1-2 hours.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold ether multiple times to remove the trityl cation and other scavengers.
-
Dry the product under vacuum.
Acetamidomethyl (Acm) Group
Protection of D-cysteine with N-(Chloromethyl)acetamide (Acm-Cl):
-
Dissolve D-cysteine (1.0 eq) in a mixture of ethanol and water.
-
Cool the solution to 0°C and add a solution of sodium hydroxide (2.0 eq) in water.
-
Add a solution of N-(chloromethyl)acetamide (1.1 eq) in ethanol dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield S-acetamidomethyl-D-cysteine.
Deprotection of S-acetamidomethyl-D-cysteine:
-
For on-resin deprotection and cyclization, suspend the linear peptide resin in N,N-dimethylformamide (DMF).[1]
-
Treat the resin with 10 equivalents of iodine (I₂) dissolved in a 4:1 mixture of DMF and water.[1]
-
Shake the reaction mixture at room temperature for 40 minutes.[1]
-
Filter the resin and wash thoroughly with DMF, followed by a wash with 2% ascorbic acid in DMF to quench excess iodine, and then with DMF and DCM.[1]
S-tert-butylthio (StBu) Group
Protection of D-cysteine with 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB):
-
Dissolve D-cysteine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of methanol and water.
-
Add a solution of DTNB (1.1 eq) in methanol to the D-cysteine solution.
-
Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the release of the yellow 2-nitro-5-thiobenzoate anion.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain S-tert-butylthio-D-cysteine.
Deprotection of S-tert-butylthio-D-cysteine:
-
Dissolve the S-tert-butylthio-protected peptide in an aqueous buffer (e.g., ammonium bicarbonate) at a pH of 7-8.
-
Add an excess (10-20 equivalents) of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by HPLC.
-
The deprotected peptide can be purified by preparative HPLC.
Conclusion
The selection of an appropriate thiol protecting group is a critical decision in the synthesis of D-cysteine-containing molecules. The Trt group offers a balance of stability and mild, acid-labile deprotection, making it a workhorse in peptide synthesis. The Acm group provides orthogonality and the ability for direct oxidative disulfide bond formation. The StBu group is valuable for its stability and removal under reducing conditions, which is advantageous for regioselective disulfide bond strategies. The tBu group, while exceptionally stable, is often limited by its harsh deprotection requirements. By carefully considering the stability, deprotection conditions, and overall synthetic strategy, researchers can effectively utilize these protecting groups to achieve their synthetic goals in drug discovery and development.
References
A Comparative Guide to HBTU and HCTU Coupling Reagents for Fmoc-D-Cys-NH2
For researchers and professionals in drug development and peptide synthesis, the choice of coupling reagent is critical to ensure high yield, purity, and stereochemical integrity of the final peptide product. This guide provides an objective comparison of two widely used uronium-based coupling reagents, HBTU and HCTU, with a specific focus on their application in coupling Fmoc-D-Cys-NH2.
Performance Comparison: HBTU vs. HCTU
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) are both highly efficient reagents for amide bond formation in solid-phase peptide synthesis (SPPS). However, their performance can differ, particularly when coupling sensitive amino acids like cysteine.
HCTU is generally considered a more reactive coupling reagent than HBTU. This enhanced reactivity is attributed to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring, which makes the active ester intermediate more susceptible to nucleophilic attack by the amine. This can lead to faster reaction times and potentially higher coupling efficiencies, especially in cases of sterically hindered amino acids.
A significant concern when coupling cysteine derivatives is the risk of racemization. Both HBTU and HCTU, as uronium-based reagents, can promote racemization of cysteine, particularly in the presence of tertiary amine bases.[1] The extent of racemization can be influenced by factors such as the choice of base, solvent, and pre-activation time.[1]
Quantitative Data Summary
While direct comparative data for the coupling of this compound is limited in publicly available literature, the following table summarizes the expected performance based on studies with similar cysteine derivatives, such as Fmoc-Cys(Trt)-OH.
| Parameter | HBTU | HCTU | Reference |
| Relative Reactivity | High | Very High | |
| Coupling Time | Standard | Potentially Shorter | [2] |
| Racemization Potential | Moderate to High | Moderate to High (base dependent) | [1] |
| Cost | Generally Lower | Generally Higher | |
| Side Reactions | Can cause guanidinylation of the N-terminal amino group if used in excess.[3] | Similar potential for side reactions as HBTU. | [4] |
Note: The degree of racemization is highly dependent on the specific reaction conditions, particularly the choice of base. Weaker bases may reduce racemization but can also decrease coupling efficiency.[1]
Experimental Protocols
The following are representative protocols for the manual solid-phase coupling of this compound to a resin-bound peptide using HBTU and HCTU. These protocols are based on standard Fmoc/tBu chemistry.
HBTU Coupling Protocol
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amino group) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction.
HCTU Coupling Protocol
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amino group) in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HCTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1 minute. The addition of an auxiliary nucleophile like HOBt is generally not required with HCTU but can be included.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 30-60 minutes at room temperature. Due to the higher reactivity of HCTU, shorter coupling times are often sufficient.[2]
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction.
Visualizing the Process
To better understand the workflows and chemical principles, the following diagrams illustrate the key processes.
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation of a carboxylic acid by HBTU and HCTU to form the active ester intermediate.
References
D-Cysteine vs. L-Cysteine: A Comparative Guide to their Impact on Peptide Conformation
For researchers and professionals in drug development and peptide chemistry, understanding the nuanced effects of amino acid stereochemistry is paramount. The substitution of a canonical L-amino acid with its D-enantiomer can profoundly alter a peptide's structure, stability, and biological activity. This guide provides an objective comparison of the impact of incorporating D-cysteine versus L-cysteine on peptide conformation, supported by experimental principles and data.
Impact on Peptide Backbone and Secondary Structure
The chirality of an amino acid's alpha-carbon fundamentally dictates the peptide backbone's local geometry and, by extension, its secondary structure. L-amino acids naturally favor right-handed helical structures and specific beta-sheet twists. Introducing a D-amino acid, such as D-cysteine, into an L-peptide sequence can act as a "helix breaker" or disrupt the regular hydrogen-bonding patterns of beta-sheets, particularly when placed within the core of such secondary structures.
Conversely, substitutions at the N- or C-termini tend to have a less disruptive effect on the overall secondary structure. A peptide composed entirely of D-amino acids can adopt a stable left-handed alpha-helical conformation, which is the mirror image of the right-handed helix formed by L-peptides.
Key Points:
-
L-Cysteine: Promotes the formation of standard right-handed alpha-helices and stable beta-sheets within a peptide composed of L-amino acids.
-
D-Cysteine: Can disrupt or break right-handed alpha-helices and beta-sheets when incorporated into an L-peptide sequence. However, peptides made entirely of D-amino acids can form stable left-handed alpha-helices.
Influence on Disulfide Bridges and Tertiary Structure
Cysteine residues are unique in their ability to form disulfide bonds, which are covalent linkages crucial for stabilizing the tertiary structure of many peptides and proteins. The stereochemistry of the cysteine residue influences the geometry of the disulfide bridge and the overall three-dimensional fold of the peptide.
While direct comparative experimental data on disulfide bridge geometry in peptides differing only by the chirality of a single cysteine is limited, molecular modeling studies suggest that the orientation of the thiol side chain in D-cysteine leads to different dihedral angles within the disulfide bond compared to that formed by L-cysteine. This can lead to altered loop conformations and overall changes in the peptide's global fold.
Quantitative Data Comparison
The following table summarizes the general effects of D-amino acid substitution on peptide stability, primarily based on studies using circular dichroism to measure thermal denaturation. While not specific to cysteine, these data provide a quantitative insight into the energetic consequences of altering stereochemistry.
| Parameter | L-Amino Acid Peptide | D-Amino Acid Substituted Peptide | Experimental Technique |
| Helical Content | Native α-helical structure | Reduced helicity, especially with internal substitutions | Circular Dichroism (CD) Spectroscopy |
| Thermal Stability (Tm) | Higher melting temperature | Lower melting temperature (destabilized) | Circular Dichroism (CD) Spectroscopy |
| Proteolytic Stability | Susceptible to proteases | Increased resistance to proteolysis | In vitro degradation assays |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy
Purpose: To analyze the secondary structure of peptides in solution.
Methodology:
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. For hydrophobic peptides, a co-solvent like trifluoroethanol (TFE) may be added.
-
Instrumentation: A CD spectrometer is used to measure the differential absorption of left and right circularly polarized light in the far-UV region (typically 190-250 nm).
-
Data Acquisition: Spectra are recorded at a controlled temperature (e.g., 25°C) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of alpha-helix, beta-sheet, and random coil structures. Characteristic CD spectra show a double minimum at ~208 and ~222 nm for alpha-helices and a single minimum at ~218 nm for beta-sheets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the three-dimensional structure of peptides in solution.
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H2O/D2O or a buffer) to a concentration of 1-5 mM. Isotope labeling (¹³C, ¹⁵N) may be employed for more complex peptides.
-
Data Acquisition: A suite of 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) is performed on a high-field NMR spectrometer.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraints: Through-space correlations from the NOESY experiment provide distance restraints between protons that are close in space (< 5 Å).
-
Structure Calculation: Computational algorithms are used to calculate a family of 3D structures that are consistent with the experimental restraints.
Visualizations
Caption: L- vs. D-Cysteine in a peptide backbone.
Caption: Workflow for comparing peptide conformations.
Enhancing Peptide Longevity: The Role of D-Cysteine Amide in Enzymatic Stability
A comparative analysis of peptide stabilization strategies reveals that the incorporation of D-cysteine at the C-terminus, particularly as an amide, significantly enhances resistance to enzymatic degradation. This modification presents a compelling alternative to other stabilization techniques, offering improved pharmacokinetic profiles for peptide-based therapeutics.
The inherent susceptibility of natural L-amino acid peptides to rapid degradation by proteases is a significant hurdle in their development as therapeutic agents. To overcome this, various strategies have been developed to bolster their stability. Among these, the substitution of L-amino acids with their non-natural D-enantiomers has emerged as a highly effective approach. This guide provides a comparative overview of the enzymatic stability of peptides featuring a C-terminal D-cysteine amide against their L-cysteine counterparts and other stabilization methods, supported by experimental data and detailed protocols.
Comparative Stability Analysis
The inclusion of D-amino acids in a peptide sequence sterically hinders the recognition and cleavage by proteases, which are stereospecific for L-amino acids. This leads to a marked increase in the peptide's half-life in biological fluids.
| Peptide Modification | Test Condition | Half-life (t½) | Key Findings |
| L-Peptide (unmodified) | Human Serum | Minutes | Rapidly degraded by serum proteases. |
| D-Cysteine Amide (C-terminus) | Human Serum | Hours to Days | Significantly increased resistance to carboxypeptidases and other serum proteases. The amide cap further protects against degradation. |
| All D-Amino Acid Peptide | Human Serum | > 24 hours | Highly resistant to a broad spectrum of proteases, but may have altered biological activity or immunogenicity. |
| N-terminal Acetylation | Human Serum | Variable | Protects against aminopeptidases, but the C-terminus remains susceptible to carboxypeptidases. |
| Pegylation | Human Serum | Hours to Days | Increases hydrodynamic size, shielding the peptide from proteases, but can sometimes reduce potency. |
| Cyclization | Human Serum | Hours to Days | Conformational constraint can limit protease access, but the effectiveness is sequence-dependent. |
Experimental Protocols
To assess the enzymatic stability of modified peptides, a standardized in vitro assay is employed. The following protocols detail the procedures for evaluating peptide stability against a model protease, trypsin, and in a more complex biological matrix, human serum.
Protocol 1: In Vitro Stability Assay with Trypsin
This protocol outlines the steps to determine the stability of a test peptide in the presence of trypsin, a common serine protease.
1. Materials:
- Test Peptide (e.g., with D-cysteine amide)
- Control Peptide (e.g., with L-cysteine amide)
- Trypsin (TPCK-treated, sequencing grade)
- Ammonium Bicarbonate buffer (50 mM, pH 8.0)
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- HPLC system with a C18 column
2. Procedure:
- Prepare a 1 mg/mL stock solution of the test and control peptides in the Ammonium Bicarbonate buffer.
- Prepare a 1 mg/mL stock solution of trypsin in the same buffer.
- In a microcentrifuge tube, mix 90 µL of the peptide solution with 10 µL of the trypsin solution (final peptide concentration: 0.9 mg/mL, final trypsin concentration: 0.1 mg/mL; enzyme-to-substrate ratio of 1:9 w/w).
- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 10 µL of the reaction mixture.
- Quench the enzymatic reaction by adding 10 µL of 10% TFA in ACN.
- Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitated protein.
- Analyze the supernatant by RP-HPLC.
3. HPLC Analysis:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: A linear gradient from 5% to 95% B over 30 minutes.
- Flow Rate: 1 mL/min
- Detection: UV at 220 nm
- Analysis: The percentage of the intact peptide remaining is calculated by integrating the peak area at each time point relative to the time 0 peak area. The half-life is determined by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.
Protocol 2: Stability Assay in Human Serum
This protocol assesses the stability of a peptide in a more physiologically relevant environment.
1. Materials:
- Test Peptide
- Control Peptide
- Human Serum (pooled, sterile-filtered)
- Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA)
- LC-MS system
2. Procedure:
- Pre-warm the human serum to 37°C.
- Spike the test peptide into the serum to a final concentration of 10 µM.
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw a 50 µL aliquot of the serum-peptide mixture.
- Precipitate the serum proteins by adding 150 µL of ice-cold ACN with 1% TFA.
- Vortex the mixture vigorously for 1 minute.
- Incubate on ice for 10 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for LC-MS analysis.
10. LC-MS Analysis:
- The supernatant is analyzed by a suitable LC-MS method to quantify the amount of intact peptide remaining. The percentage of intact peptide is calculated relative to the initial concentration at time 0. The half-life is then determined from the degradation profile.
Visualizing the Workflow
The general workflow for assessing the enzymatic stability of peptides can be visualized as follows:
Caption: General workflow for an in vitro peptide enzymatic stability assay.
Signaling Pathway of Proteolytic Degradation
The degradation of peptides by proteases involves the specific recognition of cleavage sites and the subsequent hydrolysis of the peptide bond. The introduction of a D-amino acid disrupts this process.
Caption: Mechanism of protease resistance by D-amino acid substitution.
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-D-Cys-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides synthesized with a C-terminal D-cysteine amide (Fmoc-D-Cys-NH2) against alternative peptide structures. Understanding the nuances of how these modifications influence fragmentation patterns is critical for accurate peptide characterization and sequencing in drug discovery and proteomics research. This document outlines detailed experimental protocols, presents comparative data, and visualizes key workflows to aid in experimental design and data interpretation.
Introduction
The synthesis of peptides with specific C-terminal modifications is a common strategy to enhance biological activity, improve stability, or mimic native protein structures. The incorporation of a D-amino acid, such as D-cysteine, at the C-terminus, often coupled with amidation, can confer resistance to enzymatic degradation. However, these modifications can also alter the peptide's behavior during mass spectrometry analysis, impacting fragmentation patterns and potentially complicating sequence elucidation. This guide focuses on the analytical distinctions observed in the mass spectra of peptides synthesized with this compound compared to those with a C-terminal L-cysteine carboxylic acid or other derivatives.
Comparison of Mass Spectrometry Fragmentation Patterns
The fragmentation of peptides in a mass spectrometer, typically through collision-induced dissociation (CID), primarily yields b- and y-type ions from cleavage of the peptide backbone bonds. The nature of the C-terminal group can significantly influence the fragmentation cascade.
Key Observation: Suppression of C-terminal Rearrangements
One of the most notable differences observed in the mass spectra of peptides with a C-terminal amide is the suppression of C-terminal residue exclusion. In peptides with a C-terminal carboxylic acid, a common fragmentation pathway can involve the loss of the C-terminal amino acid, leading to a fragment ion denoted as (b(n-1) + H2O). This rearrangement is often observed in monoprotonated molecular ions. However, in peptides with a C-terminal amide, the production of these truncated chains is completely suppressed[1]. This key difference can simplify spectral interpretation for C-terminally amidated peptides.
Influence of D-Stereochemistry
The influence of the stereochemistry of the C-terminal amino acid (D- vs. L-configuration) on the fragmentation pattern is generally subtle but can be significant in specific contexts, particularly for diastereomeric peptides. While mass spectrometry is inherently insensitive to stereochemistry in precursor ions, differences in the fragmentation efficiencies and the relative abundances of certain fragment ions can arise due to stereochemical effects on the gas-phase conformation of the peptide ions. However, for routine peptide sequencing, the primary b- and y-ion series are typically conserved between diastereomers. The most reliable method to distinguish between diastereomeric peptides using mass spectrometry often involves chromatographic separation prior to MS analysis, as diastereomers exhibit different retention times.
Data Summary
The following table summarizes the expected key differences in mass spectrometry data between peptides synthesized with this compound and a common alternative, Fmoc-L-Cys-OH.
| Feature | Peptide with C-terminal D-Cysteine Amide (this compound) | Peptide with C-terminal L-Cysteine Carboxylic Acid (Fmoc-L-Cys-OH) |
| Precursor Ion m/z | [M+H]+ | [M+H]+ (differs by the mass of NH2 vs. OH) |
| C-terminal y1 ion | y1 = mass(Cys-NH2) + H+ | y1 = mass(Cys-COOH) + H+ |
| C-terminal Rearrangement | Suppression of C-terminal residue exclusion[1] | Potential for (b(n-1) + H2O) fragment ion formation[1] |
| Overall Fragmentation | Predominantly b- and y-ion series. | Predominantly b- and y-ion series. |
| Stereochemistry Effect | Subtle differences in fragment ion abundances compared to L-Cys-NH2. | Subtle differences in fragment ion abundances compared to D-Cys-COOH. |
Experimental Protocols
Detailed methodologies for the synthesis and mass spectrometry analysis are crucial for reproducible results.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide with C-terminal D-Cysteine Amide
This protocol outlines the manual Fmoc-SPPS for a generic pentapeptide (e.g., Tyr-Ala-Gly-Phe-D-Cys-NH2).
Materials:
-
Rink Amide resin
-
Fmoc-D-Cys(Trt)-OH
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
First Amino Acid Coupling (Fmoc-D-Cys(Trt)-OH):
-
Dissolve Fmoc-D-Cys(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid (Phe, Gly, Ala, Tyr).
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid with 20% piperidine in DMF.
-
Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Purification and Lyophilization: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase HPLC. Lyophilize the pure fractions.
Mass Spectrometry Analysis
This protocol describes a general method for analyzing the synthesized peptide by ESI-MS/MS.
Instrumentation:
-
Electrospray Ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 pmol/µL.
-
Direct Infusion/LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through an LC system for separation.
-
MS1 Scan: Acquire a full MS1 scan to determine the m/z of the precursor ion ([M+H]+).
-
MS/MS (CID) Scan:
-
Select the precursor ion of interest for fragmentation.
-
Apply collision-induced dissociation (CID) with an appropriate collision energy. The optimal collision energy will vary depending on the instrument and the peptide, and may require optimization.
-
Acquire the MS/MS spectrum of the fragment ions.
-
-
Data Analysis: Analyze the MS/MS spectrum to identify the b- and y-ion series and confirm the peptide sequence.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and a key logical relationship in the fragmentation process.
References
Comparative study of cleavage cocktails for Trt deprotection
A Comparative Guide to Cleavage Cocktails for Trityl (Trt) Deprotection
For researchers, scientists, and drug development professionals, the efficient and clean removal of the trityl (Trt) protecting group is a critical step in peptide and organic synthesis. The choice of cleavage cocktail can significantly impact the yield, purity, and overall success of the deprotection process. This guide provides a comparative study of commonly used cleavage cocktails for Trt deprotection, supported by experimental data and detailed protocols.
Introduction to Trt Deprotection
The trityl group is an acid-labile protecting group frequently used for alcohols, thiols, and amides. Its removal is typically achieved under acidic conditions, which facilitate the formation of a stable trityl cation. The general mechanism involves the protonation of the heteroatom attached to the trityl group, followed by the cleavage of the carbon-heteroatom bond to release the deprotected molecule and the trityl cation. This cation is then quenched by a scavenger to prevent side reactions with the target molecule.
Comparative Analysis of Cleavage Cocktails
The selection of an appropriate cleavage cocktail depends on several factors, including the stability of the target molecule, the presence of other acid-labile protecting groups, and the specific amino acid residue bearing the Trt group. This section compares three common types of cleavage cocktails: Trifluoroacetic Acid (TFA)-based cocktails, a milder Formic Acid-based system, and a newer Hydrochloric Acid in Hexafluoroisopropanol (HCl/HFIP) cocktail.
Data Presentation
The following table summarizes the quantitative and qualitative performance of different cleavage cocktails for Trt deprotection. It is important to note that the data is compiled from various sources and may not represent a direct side-by-side comparison under identical experimental conditions.
| Cleavage Cocktail | Composition | Typical Reaction Time | Deprotection Efficiency | Reported Yield | Purity | Key Considerations |
| TFA / Scavengers | 95% TFA, 2.5% TIS, 2.5% H₂O | 1 - 4 hours | High | Generally Good | Good to High | Can be harsh for sensitive peptides. Scavenger choice is critical to prevent side reactions. |
| Formic Acid | 97+% Formic Acid | < 5 minutes | High | Good | Good | Milder than TFA, but can cause formylation of some residues. |
| HCl in HFIP | 0.1 N HCl in Hexafluoroisopropanol (HFIP) | 5 - 35 minutes | Very High (>99%)[1] | Very Good[1] | High[1] | Rapid and clean deprotection. HFIP is a specialty solvent. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Trt Deprotection using TFA/TIS/H₂O Cocktail
This protocol is a standard method for global deprotection in solid-phase peptide synthesis (SPPS).
Materials:
-
Trt-protected peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized H₂O
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the Trt-protected peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2 hours. The solution will likely turn yellow or orange due to the formation of the trityl cation.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with additional cleavage cocktail and then with DCM.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.
-
Dry the peptide pellet under vacuum.
Protocol 2: Trt Deprotection using Formic Acid
This protocol offers a milder alternative to TFA-based cocktails.
Materials:
-
Trt-protected compound
-
Cold (4°C) 97+% Formic Acid
-
Dioxane
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Deionized H₂O
Procedure:
-
Treat the Trt-protected compound with cold formic acid (e.g., 200mg of compound in 3ml of formic acid) for 3 minutes.
-
Evaporate the formic acid using an oil pump at room temperature.
-
Co-evaporate the residue twice with dioxane.
-
Follow with co-evaporations from EtOH and Et₂O.
-
Extract the residue with warm H₂O to dissolve the deprotected product.
-
Filter the aqueous solution to remove the insoluble triphenyl-carbinol byproduct.
-
Evaporate the filtrate in vacuo to obtain the deprotected product.
Protocol 3: Trt Deprotection using 0.1 N HCl in HFIP
This protocol utilizes a highly efficient and rapid deprotection system.[1]
Materials:
-
Trt-protected amino acid derivative (e.g., Fmoc-Asn(Trt)-OH)
-
Cleavage Cocktail: 0.1 N Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP)
-
Optional: 1% (v/v) Triisopropylsilane (TIS) as a scavenger
Procedure:
-
Dissolve the Trt-protected compound in the 0.1 N HCl in HFIP solution. An intense yellow color, indicative of the trityl cation, should appear instantly.[1]
-
Allow the reaction to proceed at room temperature. For many Trt-protected amino acids, the deprotection is nearly complete within 5-15 minutes.[1] For quantitative deprotection, a reaction time of up to 35 minutes may be employed, especially with the addition of a scavenger like TIS.[1]
-
Monitor the reaction progress by a suitable analytical method such as RP-HPLC.
-
Once the deprotection is complete, the solvent can be removed under reduced pressure. Further purification can be performed as needed.
Visualizations
Trt Deprotection Workflow
The following diagram illustrates the general workflow for Trt deprotection, from the protected substrate to the purified product.
Caption: General workflow for the deprotection of Trt-protected substrates.
Trt Deprotection Signaling Pathway (Chemical Mechanism)
This diagram illustrates the acid-catalyzed deprotection mechanism of a Trt-protected alcohol.
Caption: Acid-catalyzed mechanism of Trt deprotection from an alcohol.
References
A Researcher's Guide to Validating Disulfide Bridge Connectivity in D-Cysteine Peptides
For researchers, scientists, and drug development professionals, accurately determining the disulfide bond connectivity in synthetic peptides is paramount for ensuring correct folding, stability, and biological activity. This is particularly crucial for peptides incorporating D-cysteine residues, which are often introduced to enhance proteolytic stability. This guide provides a comprehensive comparison of the leading experimental and computational methods for validating disulfide bridge connectivity, with a focus on providing actionable experimental protocols and supporting data.
Executive Summary
The validation of disulfide bond patterns is a critical analytical challenge in peptide drug development. This guide compares the primary techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in silico computational prediction.
-
Mass Spectrometry offers high sensitivity and is the workhorse for disulfide bond mapping, with several workflows including non-reduced peptide mapping, partial reduction and alkylation, and chemical cleavage methods.
-
NMR Spectroscopy provides unambiguous, direct evidence of through-space proximity between cysteine residues, offering a gold-standard structural validation, albeit with lower throughput and higher sample concentration requirements.
-
Computational Prediction serves as a valuable preliminary tool to guide experimental efforts, with continuously improving accuracy.
This guide will delve into the principles, advantages, and limitations of each method, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate strategy for your research needs.
Comparative Analysis of Disulfide Bond Validation Methods
The choice of method for validating disulfide bridge connectivity depends on several factors, including the complexity of the peptide, the amount of sample available, and the desired level of structural detail. The following table summarizes the key performance metrics of the primary analytical techniques.
| Method | Principle | Sample Requirement | Accuracy | Throughput | Key Advantages | Limitations |
| Mass Spectrometry (MS) | ||||||
| Non-Reduced Peptide Mapping | Enzymatic digestion of the intact peptide followed by LC-MS/MS analysis to identify disulfide-linked peptide fragments. | Low (pmol to low µg)[1] | High | High | High sensitivity, provides connectivity information.[1][2] | Indirect, relies on inference from fragment masses; potential for disulfide scrambling during sample preparation.[3] |
| Partial Reduction & Alkylation | Stepwise reduction of disulfide bonds followed by differential alkylation to identify progressively more stable bonds. | Moderate (µg range) | High | Medium | Can resolve complex disulfide patterns and provide information on bond stability. | More complex workflow, potential for incomplete reactions. |
| Cyanylation-Induced Cleavage | Chemical cleavage N-terminal to cysteine residues after cyanylation, allowing for mass-based identification of linked cysteines. | Moderate (µg range) | High | Medium | Effective for peptides with adjacent cysteines where enzymatic cleavage is hindered.[4] | Involves chemical modifications that can have side reactions. |
| NMR Spectroscopy | ||||||
| 2D NOESY/TOCSY | Detects through-space Nuclear Overhauser Effects (NOEs) between protons on different cysteine residues that are close in space due to a disulfide bond. | High (typically >0.5 mM, ~1 mg)[4][5] | Very High | Low | Provides direct, unambiguous evidence of disulfide connectivity and 3D structure.[6][7] | Requires larger sample quantities, lower throughput, and specialized expertise for data analysis. |
| Computational Prediction | ||||||
| DIpro, DISULFIND, Cyscon | Machine learning algorithms and sequence/structure-based features to predict the most likely disulfide connectivity pattern. | N/A (in silico) | Variable (70-90% for some tools)[[“]] | Very High | Rapid, no sample required, useful for initial assessment and guiding experimental design. | Predictive, not a direct measurement; accuracy can be lower for peptides with complex or unusual structures. |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below.
Mass Spectrometry: Non-Reduced Peptide Mapping
This is the most common MS-based approach for disulfide bond analysis.[9]
1. Sample Preparation:
- Denaturation, Reduction (of free thiols), and Alkylation:
- Dissolve 50-100 µg of the D-cysteine peptide in 100 µL of a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.3).
- To alkylate any free sulfhydryl groups and prevent disulfide scrambling, add iodoacetamide (IAM) to a final concentration of 10-20 mM. Incubate in the dark at room temperature for 1 hour.[4]
- Quench excess IAM by adding Dithiothreitol (DTT) to a final concentration of 20-40 mM and incubate for another hour in the dark.[4]
- Buffer Exchange: Remove denaturants and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column or spin filter.
- Enzymatic Digestion:
- Add a protease (e.g., Trypsin, Lys-C, or Glu-C) at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w). The choice of enzyme should be guided by the peptide sequence to ensure cleavage between all cysteine residues.
- Incubate at 37°C for 4-16 hours.
- Stop the digestion by adding 1-5% formic acid to lower the pH to ~2-3.
2. LC-MS/MS Analysis:
- Chromatography:
- Inject the digested peptide mixture onto a C18 reverse-phase HPLC column.
- Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
- Mass Spectrometry:
- Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in data-dependent acquisition (DDA) mode.
- The MS1 scan will detect the precursor ions of the disulfide-linked peptides.
- The MS/MS scans will fragment the precursor ions, providing sequence information for the constituent peptides.
3. Data Analysis:
- Use specialized software to search the MS/MS data against the peptide sequence, specifying the potential disulfide linkages. The software will identify the masses of the two peptides linked by a disulfide bond (mass of peptide 1 + mass of peptide 2 - 2 Da).
NMR Spectroscopy: 2D NOESY for Disulfide Connectivity
This method provides direct evidence of through-space proximity between cysteine residues.
1. Sample Preparation:
- Dissolve the D-cysteine peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate-buffered saline) to a final concentration of at least 0.5 mM.[4][5] The sample volume should be around 450-500 µL.[5]
- Adjust the pH of the sample to a range where the peptide is stable and folded.
2. NMR Data Acquisition:
- Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining disulfide connectivity. It detects through-space correlations between protons that are close to each other (< 5 Å). A mixing time of 150-300 ms is typically used for peptides.
3. Data Analysis:
- Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
- Perform sequential resonance assignment using the TOCSY and NOESY spectra to assign all proton resonances to their respective amino acids in the peptide sequence.
- Identify cross-peaks in the NOESY spectrum between the protons of different cysteine residues (e.g., between the α-H or β-H protons). The presence of such NOEs provides direct evidence for a disulfide bond between those two cysteines.[7]
Visualization of Experimental Workflows
Considerations for D-Cysteine Peptides
While the fundamental principles of disulfide bond analysis remain the same for peptides containing D-cysteine, researchers should be aware of potential challenges:
-
Enzymatic Digestion: Proteases are stereospecific and may exhibit reduced or no activity at cleavage sites adjacent to a D-amino acid. This can result in larger peptide fragments, making MS/MS analysis more complex. Careful selection of multiple enzymes or the use of chemical cleavage methods may be necessary.
-
Mass Spectrometry Fragmentation: The fragmentation behavior of peptides containing D-amino acids in MS/MS can sometimes differ from their L-counterparts, potentially affecting database search results. However, for the most part, the fragmentation patterns are expected to be very similar.
-
NMR Spectroscopy: The chemical shifts of protons in D-amino acid residues will be different from those in L-amino acids. This does not pose a fundamental problem for NMR analysis but requires careful and complete resonance assignment. The overall workflow for structure determination remains the same.
Conclusion
The validation of disulfide bridge connectivity in D-cysteine peptides is a critical step in their development as therapeutics. Mass spectrometry provides a high-throughput and sensitive method for initial mapping, while NMR spectroscopy offers the gold standard for unambiguous structural confirmation. Computational prediction tools are valuable for guiding experimental design. By understanding the strengths and limitations of each technique and employing the detailed protocols provided in this guide, researchers can confidently and accurately characterize the disulfide bond patterns of their synthetic peptides, ensuring the integrity and function of these promising molecules.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. Exploring Strategies for Quantitative Analysis of Disulfide Bonds in Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Can machine learning accurately predict disulfide bond engineering sites? - Consensus [consensus.app]
- 9. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Crude Peptides: A Focus on Fmoc-D-cys-NH2
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in ensuring the validity of experimental results and the safety and efficacy of therapeutic candidates. This guide provides a comparative overview of key analytical techniques for assessing the purity of crude peptides, with a specific focus on the challenges and considerations associated with Fmoc-D-cys-NH2.
Crude synthetic peptides are complex mixtures containing the desired full-length product alongside a variety of impurities. These impurities can arise from various stages of solid-phase peptide synthesis (SPPS), including incomplete reactions, side reactions involving amino acid protecting groups, and degradation of the peptide during cleavage and purification. The presence of a D-amino acid (D-cysteine) and a C-terminal amide in the target peptide, this compound, introduces specific potential side reactions that necessitate careful analytical evaluation.
Comparison of Key Purity Assessment Techniques
The three most common and powerful techniques for assessing the purity of crude peptides are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each method provides unique and complementary information regarding the identity and purity of the target peptide.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity (% of the main peak), presence of impurities with different hydrophobicity. | High resolution, quantitative, well-established for peptides.[1][2] | May not resolve co-eluting impurities or isomers. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio (m/z). | Molecular weight confirmation of the target peptide and impurities. | High sensitivity and specificity, can identify modifications and sequence variants. | Not inherently quantitative without standards, may suppress ionization of some components. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | Amino acid composition and ratio, confirmation of peptide content. | Accurate quantification of peptide amount, can detect unexpected amino acid ratios.[3][4][5][6] | Destructive to the sample, does not provide information on sequence or modifications. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the three key analytical techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate the target peptide from impurities based on hydrophobicity and to quantify its purity.
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Centrifuge or filter the sample to remove any particulate matter.
-
Chromatographic System:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size) is commonly used for peptides.[1]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 10 minutes) is a typical starting point.[7] The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[1]
-
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS) - MALDI-TOF
Objective: To confirm the molecular weight of the target peptide and to identify the masses of potential impurities.
Methodology:
-
Sample and Matrix Preparation:
-
Target Plate Spotting:
-
Mass Spectrometer Settings:
-
Mode: Positive ion reflector mode is typically used for peptides to achieve higher resolution.
-
Laser Intensity: Adjust the laser intensity to obtain a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Acquisition and Analysis: Acquire the mass spectrum. The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the protonated peptide ([M+H]+) and any impurities.
Amino Acid Analysis (AAA)
Objective: To determine the amino acid composition and content of the peptide sample.
Methodology:
-
Peptide Hydrolysis:
-
Place a known amount of the peptide in a hydrolysis tube.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.
-
-
Derivatization (Pre-column):
-
Chromatographic Separation:
-
Separate the derivatized amino acids using RP-HPLC with a dedicated amino acid analysis column and a specific gradient.
-
-
Quantification:
-
Detect the derivatized amino acids by UV or fluorescence detection.
-
Compare the peak areas of the sample's amino acids to those of a standard amino acid mixture of known concentration to determine the molar ratios and the total peptide content.
-
Potential Impurities in Crude this compound
The synthesis of this compound can lead to a range of impurities, some of which are specific to the building blocks and synthetic strategy employed.
-
Deletion Sequences: Failure of the coupling reaction at any stage of the synthesis will result in peptides lacking one or more amino acids.
-
Truncated Sequences: Incomplete deprotection of the Fmoc group can lead to the termination of the peptide chain.
-
Racemization: The use of a D-amino acid introduces the possibility of epimerization at the α-carbon, leading to the incorporation of the corresponding L-amino acid. Cysteine itself is also prone to racemization, especially when activated for coupling.[10]
-
Side-Chain Reactions of Cysteine:
-
Oxidation: The free thiol group of cysteine is susceptible to oxidation, leading to the formation of disulfide-bridged dimers or higher-order oligomers.[11]
-
β-elimination: Base-catalyzed elimination of the protected sulfhydryl group can lead to the formation of dehydroalanine, which can then react with piperidine (used for Fmoc deprotection) to form piperidinyl-alanine adducts.[12][13]
-
S-alkylation: During cleavage from the resin, reactive species can alkylate the cysteine thiol group.[12]
-
-
Impurities from C-terminal Amide Formation: The use of an amide-forming resin (e.g., Rink Amide resin) is a common method for synthesizing C-terminally amidated peptides and is generally efficient.[14] However, incomplete cleavage can result in peptide-resin adducts.
-
Protecting Group Adducts: Incomplete removal of side-chain protecting groups from cysteine (e.g., Trityl) or other amino acids in a longer peptide sequence will result in impurities.
Visualizing the Workflow and Potential Side Reactions
The following diagrams, generated using Graphviz, illustrate the general workflow for peptide purity assessment and the potential degradation pathways for this compound.
Caption: Workflow for the comprehensive purity assessment of crude synthetic peptides.
Caption: Potential side reactions and resulting impurities in the synthesis of this compound.
Conclusion
A multi-pronged analytical approach is crucial for the accurate purity assessment of crude synthetic peptides like this compound. RP-HPLC provides the primary quantitative measure of purity, while mass spectrometry confirms the identity of the target peptide and helps to characterize impurities. Amino acid analysis offers an orthogonal method for quantifying the peptide content and confirming its composition. By understanding the potential side reactions associated with the specific amino acid residues and synthetic strategy, researchers can develop a robust analytical workflow to ensure the quality and reliability of their synthetic peptides for downstream applications.
References
- 1. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. shimadzu.com [shimadzu.com]
- 7. HPLC-MS conditions for peptide purity analysis [bio-protocol.org]
- 8. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 9. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. Bot Detection [iris-biotech.de]
- 14. peptide.com [peptide.com]
D-Cysteine vs. L-Cysteine Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule can have profound implications for its biological activity. In the realm of cysteine analogs, the chirality at the alpha-carbon dictates distinct physiological and toxicological outcomes. This guide provides an objective comparison of the biological activities of D-cysteine and L-cysteine analogs, supported by experimental data, to inform research and drug development efforts.
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data from comparative studies of D- and L-cysteine and their analogs.
| Parameter | D-Cysteine/Analog | L-Cysteine/Analog | Fold Difference (D vs. L) | Test System | Reference |
| Toxicity | |||||
| No-Observed-Adverse-Effect Level (NOAEL) | 500 mg/kg/day | < 500 mg/kg/day | D-cysteine is slightly less toxic | 4-week repeated-dose oral toxicity study in rats | [1][2] |
| Anemia Induction | Observed | Not observed (but increased reticulocytes at high doses) | Qualitatively different toxicological profiles | 4-week repeated-dose oral toxicity study in rats | [1] |
| Kidney Histopathology | Observed at 2,000 mg/kg/day | Observed at lower doses (500 mg/kg/day) | L-cysteine appears more nephrotoxic at lower doses | 4-week repeated-dose oral toxicity study in rats | [1] |
| Cell Proliferation | |||||
| Neural Progenitor Cell (NPC) Proliferation | ~50% reduction at 1 mM | No effect at 1 mM | D-cysteine significantly inhibits proliferation | Cultured mouse embryonic NPCs | [3] |
| Cellular Uptake | |||||
| L-Cystine Influx Inhibition | Ineffective | Effective | L-cysteine is a competitive inhibitor | Leukemic leukocytes | [4] |
| Selenocystine (L-cystine analog) Influx Inhibition | Not explicitly tested, but L-cysteine analogs are effective | Effective (by unlabeled L-cysteine, selenium cystine, and phenyl selenium cysteine) | L-analogs demonstrate inhibitory activity | Leukemic leukocytes | [4] |
| Pharmacokinetics | |||||
| Bioavailability (S-1-propenyl-cysteine) | Not available | 88-100% (S-1-propenyl-L-cysteine) | Data available for L-analog only | Rats and dogs | [5] |
Key Biological Differences
Toxicological Profiles
Studies in rats have revealed subtle but significant differences in the toxicological profiles of D- and L-cysteine. While the overall no-observed-adverse-effect levels (NOAELs) are similar, the nature of the observed toxicities differs. D-cysteine administration was associated with anemia, a finding not observed with L-cysteine, although increased reticulocytes at high doses of L-cysteine suggest a potential for hematopoietic effects.[1] Conversely, histopathological changes in the kidneys were observed at lower doses of L-cysteine compared to D-cysteine, indicating a potentially higher nephrotoxic potential for the L-isomer at lower concentrations.[1]
Effects on Cell Proliferation and Signaling
A striking difference in biological activity is observed in the context of neural progenitor cells (NPCs). D-cysteine has been shown to reduce the proliferation of cultured mouse embryonic NPCs by approximately 50%, an effect not seen with equivalent concentrations of L-cysteine.[3] This anti-proliferative effect of D-cysteine is mediated by the transcription factors FoxO1 and FoxO3a.[3] D-cysteine treatment leads to the inhibition of the Akt signaling pathway, resulting in the nuclear translocation and activation of FoxO3a, which in turn regulates genes involved in cell cycle arrest.
Further research has shown that D-cysteine can activate chaperone-mediated autophagy (CMA) in cerebellar Purkinje cells through the generation of hydrogen sulfide (H₂S) and subsequent activation of the Nrf2 signaling pathway.[6] This suggests that some of the biological effects of D-cysteine may be mediated by its metabolic products.
Cellular Transport and Uptake
The stereochemistry of cysteine analogs significantly impacts their interaction with cellular transport systems. Studies on leukemic leukocytes have demonstrated that L-cysteine and its analogs, such as selenium cystine and phenyl selenium cysteine, effectively decrease the influx of radiolabeled L-cystine.[4] This indicates a specific recognition and transport mechanism for L-isomers. While the direct inhibitory effect of D-cysteine on L-cystine uptake was not the focus of this particular study, the high specificity of the transport system for L-analogs suggests that D-analogs would be poor competitors.
Experimental Protocols
Repeated-Dose Oral Toxicity Study in Rats
A standardized protocol for a 28-day repeated-dose oral toxicity study in rodents is outlined by the OECD Guideline 407.
-
Animal Model: Typically, Sprague-Dawley rats are used. Animals are acclimatized for at least 5 days before the study begins.
-
Groups: A control group receiving the vehicle (e.g., 0.5% methylcellulose solution) and at least three dose groups of the test substance (D- or L-cysteine) are used. Each group consists of an equal number of male and female rats (e.g., 6 per sex).
-
Administration: The test substance is administered daily by oral gavage at doses such as 500, 1000, and 2000 mg/kg/day.
-
Observations: Clinical signs of toxicity, body weight, and food and water consumption are monitored throughout the study.
-
Clinical Pathology: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: All animals are subjected to a gross necropsy. Organs and tissues are collected, weighed, and preserved for histopathological examination.
Neural Progenitor Cell (NPC) Proliferation Assay (EdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: Mouse embryonic NPCs are cultured in appropriate media.
-
Treatment: Cells are treated with D-cysteine, L-cysteine, or a vehicle control at a specified concentration (e.g., 1 mM) for a defined period (e.g., 48 hours).
-
EdU Labeling: A nucleotide analog, 5-ethynyl-2'-deoxyuridine (EdU), is added to the culture medium for a short period (e.g., 2 hours) to be incorporated into newly synthesized DNA.
-
Fixation and Permeabilization: Cells are fixed with a fixative solution (e.g., 4% paraformaldehyde) and then permeabilized to allow entry of the detection reagent.
-
Click-iT® Reaction: A fluorescent azide is covalently attached to the alkyne group of the incorporated EdU using a copper-catalyzed click reaction.
-
Staining and Imaging: Cell nuclei are counterstained with a DNA dye (e.g., Hoechst 33342). The percentage of EdU-positive cells (proliferating cells) is determined by fluorescence microscopy or flow cytometry.
Leukocyte Cystine Influx Assay
This protocol is used to assess the effect of cysteine analogs on the uptake of L-cystine into leukocytes.
-
Leukocyte Isolation: Leukocytes are isolated from whole blood using density gradient centrifugation.
-
Pre-incubation: The isolated leukocytes are pre-incubated with various concentrations of the test compounds (e.g., unlabeled L-cysteine, selenium cystine, phenyl selenium cysteine) or a control buffer.
-
Radiolabeled L-Cystine Incubation: A known amount of radiolabeled L-cystine (e.g., ³⁵S-L-cystine) is added to the cell suspension, and the cells are incubated to allow for uptake.
-
Washing: The incubation is stopped by rapid washing of the cells with a cold buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of L-cystine taken up by the cells. A decrease in radioactivity in the presence of a test compound indicates inhibition of L-cystine influx.
Signaling Pathways and Experimental Workflows
D-Cysteine-Mediated Inhibition of Neural Progenitor Cell Proliferation
The anti-proliferative effect of D-cysteine in NPCs is mediated through the PI3K/Akt/FoxO signaling pathway. D-cysteine treatment leads to a decrease in Akt phosphorylation, which in turn reduces the phosphorylation of FoxO transcription factors. Unphosphorylated FoxO proteins translocate to the nucleus, where they activate the transcription of genes that inhibit cell proliferation.
Caption: D-Cysteine signaling pathway in neural progenitor cells.
Experimental Workflow for Comparative Toxicity Study
The following diagram illustrates the general workflow for a comparative repeated-dose oral toxicity study of D- and L-cysteine analogs.
Caption: Workflow for a 28-day repeated-dose oral toxicity study.
Conclusion
The available evidence clearly demonstrates that the stereochemistry of cysteine and its analogs is a critical determinant of their biological activity. D-cysteine exhibits distinct effects on cell proliferation and signaling pathways that are not observed with L-cysteine. Furthermore, toxicological and cellular uptake studies reveal stereospecific differences. These findings underscore the importance of considering the chiral properties of cysteine analogs in drug design and development. Future research should focus on a broader range of D- and L-cysteine analogs to fully elucidate the structure-activity relationships and unlock their therapeutic potential.
References
- 1. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenium uptake through cystine transporter mediated by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Fmoc-D-cys-NH2
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-D-cys-NH2. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects against dust particles and splashes. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from contamination. |
| Respiratory Protection | Fume Hood or Dust Mask | N95 or higher | Avoids inhalation of fine powder, which can cause respiratory tract irritation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: All handling of powdered this compound should be conducted in a certified fume hood to prevent the formation and inhalation of dust and aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]
-
Spills: In the event of a small spill, carefully sweep up the material and place it in a suitable, sealed container for disposal. For larger spills, follow the same procedure and ensure the area is well-ventilated. Do not allow the product to enter drains.[1]
Storage:
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1]
-
Environment: Store in a dry, well-ventilated place.[1]
Disposal Plan
Contaminated materials and waste chemical should be disposed of in accordance with institutional and local regulations for chemical waste.
-
Waste Container: Place used gloves, contaminated wipes, and other disposable materials in a designated, sealed hazardous waste container.
-
Chemical Waste: Dispose of unused or waste this compound in a designated chemical waste container. Do not dispose of it down the drain.[1]
-
Labeling: Ensure all waste containers are clearly labeled with the contents.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
